molecular formula C53H100O6 B1623491 1,2-Palmitate-3-elaidate CAS No. 37179-82-1

1,2-Palmitate-3-elaidate

货号: B1623491
CAS 编号: 37179-82-1
分子量: 833.4 g/mol
InChI 键: YHMDGPZOSGBQRH-OCEACIFDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glycerol 1,2-dihexadecanoate 3-(9Z-octadecenoate) is a triglyceride.

属性

CAS 编号

37179-82-1

分子式

C53H100O6

分子量

833.4 g/mol

IUPAC 名称

2,3-di(hexadecanoyloxy)propyl (E)-octadec-9-enoate

InChI

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25+

InChI 键

YHMDGPZOSGBQRH-OCEACIFDSA-N

手性 SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

规范 SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

熔点

34.5 °C

物理描述

Solid

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Palmitate-3-elaidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1,2-Palmitate-3-elaidate, a specific triacylglycerol. Due to the limited availability of detailed experimental data for this particular molecule, this document also presents generalized experimental protocols and workflows applicable to the characterization of triacylglycerols, offering a foundational understanding for research and development purposes.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, a triacylglycerol with two palmitic acid chains at the sn-1 and sn-2 positions and an elaidic acid chain at the sn-3 position.

PropertyValueReference
Molecular Formula C₅₃H₁₀₀O₆[1]
Molecular Weight 833.36 g/mol [1]
Exact Mass 832.752 g/mol
Melting Point 34.5 °C[2]
Boiling Point 782.6 ± 30.0 °C at 760 mmHg[2]
Density 0.9 ± 0.1 g/cm³[2]
Refractive Index 1.469[2]
LogP 22.62[2]
Topological Polar Surface Area (tPSA) 78.9 Ų[2][3]
CAS Number 93452-43-8[1]

Experimental Protocols for Triacylglycerol Characterization

The determination of the physicochemical properties of triacylglycerols like this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.

Thermal Analysis: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for examining the thermal properties of fats and oils, including their melting profiles.[4][5]

Objective: To determine the melting point and characterize the polymorphic behavior of the triacylglycerol.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). A nitrogen atmosphere is typically maintained to prevent oxidation.[4]

  • Thermal Program: A common thermal program involves the following steps:

    • An initial isothermal period to ensure thermal equilibrium.

    • A controlled heating ramp (e.g., 2 °C/min) to a temperature sufficiently above the expected melting point (e.g., 70 °C).[4]

    • A controlled cooling ramp (e.g., 2 °C/min) back to the starting temperature.[4]

    • A second heating ramp under the same conditions as the first. This helps to analyze the behavior of the sample after a controlled thermal history.

  • Data Analysis: The heat flow into the sample is recorded as a function of temperature. The melting point is determined from the peak of the endothermic transition on the heating curve. The shape and number of peaks can also provide information about the presence of different polymorphic forms.[4]

Chromatographic Analysis: Purity and Composition

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for determining the purity of the triacylglycerol and the composition of its fatty acid constituents.

Objective: To assess the purity of the this compound sample and confirm its fatty acid profile.

Methodology (GC for Fatty Acid Composition):

  • Transesterification: The triacylglycerol is first converted to its fatty acid methyl esters (FAMEs). This is typically achieved by reacting the sample with a reagent like sodium methoxide in methanol.

  • Extraction: The resulting FAMEs are extracted into an organic solvent (e.g., hexane).

  • GC Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a flame ionization detector (FID).

    • Column: A capillary column with a polar stationary phase is used to separate the FAMEs based on their chain length and degree of unsaturation.

    • Temperature Program: A programmed temperature ramp is used to ensure the elution of all FAMEs.

    • Identification and Quantification: The individual FAMEs are identified by comparing their retention times with those of known standards. The area under each peak is proportional to the amount of that fatty acid, allowing for the determination of the relative fatty acid composition.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can provide information on the regiospecific distribution of fatty acids on the glycerol backbone.[4][6]

Objective: To confirm the structure of this compound, including the positions of the palmitate and elaidate chains.

Methodology (¹³C NMR):

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts of the carbonyl carbons and the glycerol backbone carbons are particularly informative. The specific positions of the different fatty acyl chains can be determined by analyzing these chemical shifts, often with the aid of 2D NMR techniques like HSQC and HMBC.[4]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a triacylglycerol such as this compound.

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Structural Elucidation cluster_2 Physicochemical Property Determination cluster_3 Compositional Analysis cluster_4 Final Data Compilation Sample Triacylglycerol Sample (this compound) Purity Purity Assessment (e.g., HPLC) Sample->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR MS Mass Spectrometry (e.g., LC-MS) Purity->MS Structure Structural Confirmation NMR->Structure MS->Structure DSC Differential Scanning Calorimetry (DSC) - Melting Point - Polymorphism Structure->DSC Rheology Rheological Analysis - Viscosity Structure->Rheology Solubility Solubility Studies Structure->Solubility Transesterification Transesterification to FAMEs Structure->Transesterification Data Comprehensive Physicochemical Profile DSC->Data Rheology->Data Solubility->Data GC Gas Chromatography (GC-FID) Transesterification->GC Composition Fatty Acid Composition GC->Composition Composition->Data

Caption: General workflow for the physicochemical characterization of a triacylglycerol.

This guide provides a foundational understanding of the physicochemical properties of this compound and the experimental approaches for their determination. For researchers in drug development, this information is crucial for formulation, stability testing, and understanding the behavior of this lipid in biological systems. Further experimental validation is recommended to confirm the reported properties and to explore other relevant characteristics.

References

An In-Depth Technical Guide to the Synthesis and Purification of 1,2-Palmitate-3-elaidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for the structured triglyceride, 1,2-Palmitate-3-elaidate. The methodologies detailed herein are compiled from established chemical and enzymatic approaches for synthesizing mixed-acid triglycerides, with a special focus on techniques applicable to the unique stereochemistry of the target molecule. This document is intended to serve as a valuable resource for researchers and professionals engaged in lipid chemistry, drug delivery, and formulation science.

Introduction

This compound is a specific triacylglycerol (TAG) composed of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions, and an elaidic acid molecule at the sn-3 position. Palmitic acid is a common saturated fatty acid, while elaidic acid is the trans-isomer of oleic acid. The precise positioning of these fatty acids confers specific physicochemical properties to the triglyceride, making it a molecule of interest in various research and development applications.

The synthesis of such structured lipids requires regioselective control to ensure the correct placement of the fatty acyl chains. This can be achieved through both chemical and enzymatic strategies. Subsequent purification is critical to isolate the target compound from a mixture of potential byproducts, including regioisomers and unreacted starting materials.

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: chemical synthesis and enzymatic synthesis. Both methods begin with a common precursor, 1,2-dipalmitoyl-sn-glycerol.

Chemical Synthesis

Chemical synthesis offers a direct and often high-yielding route to the target triglyceride. The general strategy involves the acylation of the free hydroxyl group at the sn-3 position of 1,2-dipalmitoyl-sn-glycerol with an activated form of elaidic acid, such as elaidoyl chloride.

Experimental Protocol: Chemical Acylation of 1,2-dipalmitoyl-sn-glycerol

  • Materials:

    • 1,2-dipalmitoyl-sn-glycerol

    • Elaidoyl chloride

    • Anhydrous pyridine

    • Anhydrous chloroform or dichloromethane

    • Sodium bicarbonate solution (5% w/v)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 1,2-dipalmitoyl-sn-glycerol (1 equivalent) in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

    • Slowly add elaidoyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:diethyl ether (e.g., 80:20 v/v) solvent system.

    • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid (1M), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Enzymatic Synthesis

Enzymatic synthesis provides a milder and often more regioselective alternative to chemical methods, minimizing the risk of acyl migration. This approach typically employs a lipase to catalyze the esterification of 1,2-dipalmitoyl-sn-glycerol with elaidic acid. The choice of lipase is crucial for achieving high yields and specificity.

Experimental Protocol: Lipase-Catalyzed Esterification

  • Materials:

    • 1,2-dipalmitoyl-sn-glycerol

    • Elaidic acid

    • Immobilized lipase (e.g., Novozym 435 or Lipozyme RM IM)

    • Anhydrous organic solvent (e.g., hexane or toluene)

    • Molecular sieves (3Å or 4Å)

  • Procedure:

    • In a screw-capped flask, combine 1,2-dipalmitoyl-sn-glycerol (1 equivalent) and elaidic acid (1.5-3 equivalents) in an anhydrous organic solvent.

    • Add the immobilized lipase (typically 5-10% by weight of the total substrates).

    • Add activated molecular sieves to the reaction mixture to remove the water produced during esterification.

    • Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-60°C) for 24-72 hours.

    • Monitor the reaction progress by analyzing aliquots using TLC or gas chromatography (GC).

    • Upon reaching the desired conversion, stop the reaction by filtering off the immobilized lipase.

    • Wash the lipase with fresh solvent to recover any adsorbed product.

    • Evaporate the solvent from the combined filtrates under reduced pressure to yield the crude product.

Table 1: Comparison of Synthesis Methods for Analogous Structured Triglycerides
ParameterChemical SynthesisEnzymatic Synthesis
Starting Materials 1,2-diacyl-sn-glycerol, acyl chloride1,2-diacyl-sn-glycerol, free fatty acid
Catalyst Pyridine or other baseImmobilized lipase
Reaction Temperature 0°C to room temperature40 - 60°C
Reaction Time 12 - 24 hours24 - 72 hours
Typical Yields 70 - 90%50 - 80%
Key Advantages High yield, faster reactionHigh regioselectivity, mild conditions
Key Disadvantages Harsh reagents, potential for byproductsSlower reaction, enzyme cost

Purification of this compound

Purification is a critical step to isolate the target triglyceride from unreacted starting materials, byproducts such as di- and monoglycerides, and any potential regioisomers. A multi-step purification strategy is often necessary to achieve high purity.

Column Chromatography

Initial purification of the crude product is typically performed using silica gel column chromatography. This step effectively removes the majority of polar impurities, such as free fatty acids and mono- and diglycerides.

Experimental Protocol: Silica Gel Column Chromatography

  • Materials:

    • Silica gel (60-120 or 230-400 mesh)

    • Hexane

    • Diethyl ether or ethyl acetate

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack it into a glass column.

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or chloroform) and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of diethyl ether or ethyl acetate.

    • Collect fractions and analyze them by TLC to identify those containing the desired triglyceride.

    • Pool the pure fractions and evaporate the solvent to obtain the partially purified product.

Silver Ion Chromatography (Ag-HPLC)

To separate the target this compound from any potential cis-isomer (1,2-Palmitate-3-oleate) that may be present as a contaminant in the elaidic acid starting material, silver ion chromatography is the method of choice. This technique separates lipids based on the number and configuration of their double bonds. The trans double bond in elaidic acid interacts less strongly with the silver ions compared to the cis double bond in oleic acid, allowing for their separation.

Experimental Protocol: Silver Ion High-Performance Liquid Chromatography

  • Instrumentation and Materials:

    • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at low wavelength).

    • Silver ion HPLC column (e.g., ChromSpher 5 Lipids).

    • HPLC-grade solvents: hexane, isopropanol, acetonitrile, dichloromethane, acetone.

  • Procedure:

    • Prepare a mobile phase suitable for the separation of cis and trans isomers. A common mobile phase is a mixture of hexane and a more polar solvent like acetonitrile or isopropanol.

    • Dissolve the partially purified triglyceride in the mobile phase.

    • Inject the sample onto the silver ion column.

    • Elute the sample isocratically or with a shallow gradient, monitoring the effluent with the detector. The trans-containing triglyceride (this compound) will typically elute before the cis-containing isomer.

    • Collect the fraction corresponding to the desired product.

    • Evaporate the solvent to obtain the highly purified this compound.

Crystallization

Final purification and removal of minor impurities can be achieved through crystallization from a suitable solvent. The choice of solvent and crystallization temperature is critical for obtaining high-purity crystals.

Experimental Protocol: Crystallization

  • Materials:

    • Acetone, ethanol, or a mixture of hexane and diethyl ether.

  • Procedure:

    • Dissolve the purified triglyceride in a minimal amount of the chosen solvent at a slightly elevated temperature.

    • Slowly cool the solution to induce crystallization. For triglycerides containing trans fatty acids, which tend to have higher melting points, controlled cooling is important.

    • Allow the crystals to form, and then hold the mixture at a low temperature (e.g., 4°C or -20°C) to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Table 2: Purity and Yield Data for Analogous Triglyceride Purification
Purification StepTypical Purity AchievedTypical Recovery Yield
Silica Gel Chromatography >95% (removal of polar impurities)80 - 95%
Silver Ion HPLC >99% (isomeric purity)70 - 90%
Crystallization >99.5%85 - 95%

Visualizations

Synthesis and Purification Workflows

The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.

Chemical_Synthesis_Workflow start Start: 1,2-Dipalmitoyl-sn-glycerol & Elaidoyl Chloride dissolve Dissolve in Anhydrous Chloroform start->dissolve add_pyridine Add Anhydrous Pyridine (Ice Bath) dissolve->add_pyridine add_elaidoyl_chloride Add Elaidoyl Chloride (Dropwise) add_pyridine->add_elaidoyl_chloride react React at Room Temperature (12-24h) add_elaidoyl_chloride->react quench Quench with NaHCO3 react->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Evaporate extract->dry crude_product Crude this compound dry->crude_product

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow start Start: 1,2-Dipalmitoyl-sn-glycerol & Elaidic Acid mix Mix in Anhydrous Solvent start->mix add_lipase Add Immobilized Lipase & Molecular Sieves mix->add_lipase incubate Incubate with Shaking (40-60°C, 24-72h) add_lipase->incubate filter_lipase Filter to Remove Lipase incubate->filter_lipase evaporate Evaporate Solvent filter_lipase->evaporate crude_product Crude this compound evaporate->crude_product

Caption: Enzymatic synthesis workflow for this compound.

Purification_Workflow crude_product Crude Product column_chrom Silica Gel Column Chromatography crude_product->column_chrom partially_pure Partially Purified Product (>95% pure) column_chrom->partially_pure ag_hplc Silver Ion HPLC (Ag-HPLC) partially_pure->ag_hplc isomerically_pure Isomerically Pure Product (>99% pure) ag_hplc->isomerically_pure crystallization Crystallization isomerically_pure->crystallization final_product Final Product: this compound (>99.5% pure) crystallization->final_product

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of this compound can be successfully achieved through a combination of well-established chemical or enzymatic methods followed by a rigorous multi-step purification process. The choice between chemical and enzymatic synthesis will depend on the desired scale, cost considerations, and the stringency of regioselectivity required. Effective purification, particularly the use of silver ion chromatography, is paramount to obtaining a final product of high isomeric purity. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce and purify this compound for their specific applications.

An In-depth Technical Guide on 1,2-Dipalmitoyl-3-elaidoyl-glycerol: Natural Sources, Abundance, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the triacylglycerol (TAG) 1,2-dipalmitoyl-3-elaidoyl-glycerol, a molecule of interest due to its composition of both saturated (palmitic acid) and trans-unsaturated (elaidic acid) fatty acids. This document explores its natural sources, available data on its abundance, and relevant biological pathways. Detailed experimental protocols for its analysis and potential synthesis are presented, alongside visualizations of key metabolic and signaling pathways to facilitate a deeper understanding for researchers in lipidomics and drug development.

Introduction

Triacylglycerols are the primary components of dietary fats and oils and serve as the main form of energy storage in eukaryotes. Their molecular structure, consisting of a glycerol backbone esterified to three fatty acids, dictates their physical and metabolic properties. The specific combination of fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol molecule gives rise to a vast number of distinct TAG species.

1,2-Dipalmitoyl-3-elaidoyl-glycerol is a mixed-acid triacylglycerol containing two molecules of the saturated fatty acid, palmitic acid (16:0), and one molecule of the trans-unsaturated fatty acid, elaidic acid (18:1t). The presence of elaidic acid, the most common trans fatty acid found in industrially produced partially hydrogenated vegetable oils, makes this TAG a subject of interest in nutritional science and metabolic research. Understanding its natural occurrence, abundance, and biological interactions is crucial for assessing its physiological impact.

Natural Sources and Abundance

Direct quantitative data on the natural abundance of 1,2-dipalmitoyl-3-elaidoyl-glycerol is scarce in publicly available literature. However, its presence can be inferred from the composition of fats and oils that contain both palmitic and elaidic acids.

Partially Hydrogenated Vegetable Oils: The primary source of elaidic acid in the food supply is industrially produced partially hydrogenated vegetable oils (PHVOs). The process of partial hydrogenation is designed to increase the melting point and oxidative stability of vegetable oils by converting polyunsaturated fatty acids into monounsaturated and saturated fatty acids. This process also leads to the isomerization of some of the remaining cis double bonds into the trans configuration, with elaidic acid being a major product. Therefore, PHVOs derived from oils rich in palmitic acid, such as palm oil, are the most likely sources of 1,2-dipalmitoyl-3-elaidoyl-glycerol.

Rapeseed and Palm Oils: 1,2-Dipalmitoyl-3-elaidoyl-rac-glycerol has been used as a standard for the identification of triacylglycerols in rapeseed and palm oils, suggesting its potential presence in these sources, particularly after processing.[1]

The table below summarizes the potential sources of 1,2-dipalmitoyl-3-elaidoyl-glycerol. It is important to note that the concentration of this specific TAG is likely to be low and highly variable, depending on the feedstock oil and the extent of hydrogenation.

Source Fatty Acid Composition Context Abundance of 1,2-Dipalmitoyl-3-elaidoyl-glycerol Citation
Partially Hydrogenated Vegetable Oils (especially from palm oil)High in both palmitic acid and elaidic acid (formed during hydrogenation).Likely present, but quantitative data is not readily available. The concentration would depend on the specific oil blend and processing conditions.[2]
Rapeseed Oil (processed)Contains palmitic acid. Trans fats, including elaidic acid, can be formed during refining and hydrogenation processes.Potentially present in trace amounts, especially in hydrogenated rapeseed oil. Used as an analytical standard for this matrix.[1]
Palm Oil (processed)Naturally rich in palmitic acid. Trans fats can be formed during high-temperature refining processes or hydrogenation.Potentially present in trace amounts, particularly in hydrogenated palm oil products. Used as an analytical standard for this matrix.[1][3]

Experimental Protocols

The analysis and synthesis of specific triacylglycerols like 1,2-dipalmitoyl-3-elaidoyl-glycerol require precise and robust methodologies.

Analysis of 1,2-Dipalmitoyl-3-elaidoyl-glycerol in Fats and Oils

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of individual TAG species.

Objective: To identify and potentially quantify 1,2-dipalmitoyl-3-elaidoyl-glycerol in a fat or oil sample.

Methodology: Reversed-Phase HPLC-MS

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the oil or fat sample into a glass vial.

    • Dissolve the sample in 10 mL of a suitable solvent mixture, such as isopropanol or a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • For samples with particulate matter, centrifuge at 10,000 x g for 5 minutes.

    • Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.

  • HPLC Conditions (Illustrative):

    • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40 v/v) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v) with 10 mM ammonium formate.

    • Gradient: A suitable gradient program to elute a wide range of TAGs, for example:

      • 0-5 min: 30% B

      • 5-25 min: Linear gradient to 100% B

      • 25-30 min: Hold at 100% B

      • 30.1-35 min: Return to 30% B and equilibrate.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Illustrative):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Full scan mode to identify the molecular ions of TAGs. The expected [M+NH₄]⁺ adduct for 1,2-dipalmitoyl-3-elaidoyl-glycerol (C₅₃H₁₀₀O₆) is m/z 850.8.

    • Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the precursor ion. The neutral loss of the fatty acid moieties can confirm the composition. For 1,2-dipalmitoyl-3-elaidoyl-glycerol, fragmentation would show losses corresponding to palmitic acid and elaidic acid.

Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex centrifuge Centrifuge (optional) vortex->centrifuge filter Filter centrifuge->filter hplc HPLC Separation filter->hplc ms MS Detection (Full Scan) hplc->ms msms MS/MS Fragmentation ms->msms identification Identification by m/z msms->identification confirmation Structural Confirmation identification->confirmation quantification Quantification (with standard) confirmation->quantification

Workflow for the analysis of 1,2-dipalmitoyl-3-elaidoyl-glycerol.
Chemoenzymatic Synthesis of 1,2-Dipalmitoyl-3-elaidoyl-glycerol

The specific synthesis of 1,2-dipalmitoyl-3-elaidoyl-glycerol is not widely reported, but a chemoenzymatic approach can be proposed based on established methods for synthesizing structured triacylglycerols.[4][5][6][7][8][9][10] This method combines the regioselectivity of lipases with chemical synthesis steps.

Objective: To synthesize 1,2-dipalmitoyl-3-elaidoyl-glycerol with a defined structure.

Proposed Multi-step Synthesis:

  • Protection of Glycerol: Start with a protected glycerol derivative, such as 1,2-isopropylidene-sn-glycerol, to ensure acylation occurs at the desired position.

  • Acylation at sn-3: React the protected glycerol with elaidic acid or its activated form (e.g., elaidoyl chloride) to form 1,2-isopropylidene-3-elaidoyl-sn-glycerol.

  • Deprotection: Remove the isopropylidene protecting group to yield 3-elaidoyl-sn-glycerol.

  • Enzymatic Acylation at sn-1 and sn-2: Use a non-specific lipase or a chemical acylation method to esterify the free hydroxyl groups at the sn-1 and sn-2 positions with palmitic acid.

  • Purification: Purify the final product using column chromatography or preparative HPLC.

Logical Relationship Diagram:

synthesis_pathway start Glycerol Derivative (protected at sn-1, sn-2) step1 Chemical Acylation at sn-3 start->step1 elaidic_acid Elaidic Acid elaidic_acid->step1 palmitic_acid Palmitic Acid step3 Acylation at sn-1 and sn-2 palmitic_acid->step3 intermediate1 Protected 3-elaidoyl-sn-glycerol step1->intermediate1 step2 Deprotection intermediate1->step2 intermediate2 3-elaidoyl-sn-glycerol step2->intermediate2 intermediate2->step3 purification Purification step3->purification final_product 1,2-Dipalmitoyl-3-elaidoyl-glycerol purification->final_product

Proposed chemoenzymatic synthesis of 1,2-dipalmitoyl-3-elaidoyl-glycerol.

Metabolism and Signaling Pathways

While specific studies on the metabolism and signaling of 1,2-dipalmitoyl-3-elaidoyl-glycerol are lacking, the general pathways for triacylglycerol metabolism and the known effects of its constituent fatty acids provide a basis for understanding its potential biological roles.

Triacylglycerol Metabolism

The metabolism of dietary triacylglycerols is a well-characterized process.

  • Digestion and Absorption: In the small intestine, pancreatic lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triacylglycerol. This would release palmitic acid and elaidic acid, leaving 2-palmitoyl-glycerol. These products are then absorbed by enterocytes.

  • Re-esterification and Chylomicron Formation: Inside the enterocytes, the absorbed fatty acids and monoacylglycerol are re-esterified to form triacylglycerols, which are then packaged into chylomicrons.

  • Transport and Lipolysis: Chylomicrons are released into the lymphatic system and then enter the bloodstream. Lipoprotein lipase, located on the surface of endothelial cells, hydrolyzes the triacylglycerols in the chylomicrons, releasing fatty acids and glycerol, which can be taken up by peripheral tissues for energy or storage.

Metabolic Pathway Diagram:

tag_metabolism cluster_digestion Digestion cluster_absorption Absorption & Re-synthesis cluster_transport Transport & Uptake TAG Dietary 1,2-Dipalmitoyl-3-elaidoyl-glycerol Lumen Small Intestine Lumen TAG->Lumen Lipase Pancreatic Lipase Lumen->Lipase Enterocyte Enterocyte Reassembly Re-esterification to TAG Enterocyte->Reassembly Bloodstream Bloodstream LPL Lipoprotein Lipase Bloodstream->LPL Tissue Peripheral Tissue Products Palmitic Acid, Elaidic Acid, 2-Palmitoyl-glycerol Lipase->Products Products->Enterocyte Chylomicron Chylomicron Formation Reassembly->Chylomicron Chylomicron->Bloodstream Uptake Fatty Acid & Glycerol Uptake LPL->Uptake Uptake->Tissue

General metabolic pathway of dietary triacylglycerols.
Potential Signaling Roles

The direct signaling roles of intact triacylglycerols are not well established. However, the metabolic intermediates and the constituent fatty acids can act as signaling molecules.

  • Diacylglycerol (DAG): The hydrolysis of triacylglycerols can produce diacylglycerols, which are potent second messengers that can activate protein kinase C (PKC).[11][12] The specific DAG species formed from 1,2-dipalmitoyl-3-elaidoyl-glycerol would be 1,2-dipalmitoyl-glycerol and potentially 1-palmitoyl-3-elaidoyl-glycerol. Different DAG species can have varying abilities to activate PKC isoforms.

  • Elaidic Acid: Free elaidic acid has been shown to have distinct signaling properties. It can activate protein kinase C, often synergistically with diacylglycerol.[11] Furthermore, elaidic acid can interact with G-protein coupled receptors such as GPR40 and GPR120, leading to downstream signaling events, including the transactivation of the epidermal growth factor receptor (EGFR).[13] These pathways have been implicated in various cellular processes, including inflammation and cell proliferation.[13][14]

Hypothetical Signaling Pathway:

signaling_pathway cluster_pkc PKC Activation cluster_gpr GPCR Signaling TAG 1,2-Dipalmitoyl-3-elaidoyl-glycerol Lipase Lipase TAG->Lipase DAG Diacylglycerol (e.g., 1,2-Dipalmitoyl-glycerol) Lipase->DAG ElaidicAcid Elaidic Acid Lipase->ElaidicAcid PKC Protein Kinase C DAG->PKC ElaidicAcid->PKC GPR GPR40 / GPR120 ElaidicAcid->GPR DownstreamPKC Downstream Cellular Responses PKC->DownstreamPKC EGFR EGFR Transactivation GPR->EGFR DownstreamGPR Cell Proliferation / EMT EGFR->DownstreamGPR

References

A Technical Guide to the Structural Characterization of 1,2-Dipalmitoyl-3-elaidoyl-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the structural characterization of the specific triacylglycerol (TAG), 1,2-dipalmitoyl-3-elaidoyl-glycerol (PPE). The accurate identification of TAG regioisomers is critical in fields ranging from food science to metabolic research, as the position of fatty acids on the glycerol backbone significantly influences their physical properties and biological activity. This document details the application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offering in-depth experimental protocols and data interpretation guidelines.

Overall Analytical Workflow

The structural elucidation of 1,2-dipalmitoyl-3-elaidoyl-glycerol is a multi-step process that leverages the complementary strengths of mass spectrometry for molecular weight and fatty acid composition, and NMR spectroscopy for definitive positional information. The following workflow provides a high-level overview of the integrated analytical approach.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample 1,2-Dipalmitoyl-3-elaidoyl-glycerol Sample Dissolve Dissolve in appropriate solvent (e.g., Chloroform/Methanol for MS, CDCl3 for NMR) Sample->Dissolve MS Mass Spectrometry (MS/MS) Dissolve->MS NMR NMR Spectroscopy (1H & 13C) Dissolve->NMR MS_Data Identify Precursor Ion (M+) Analyze Fragment Ions (DAG-like) Determine Fatty Acid Composition MS->MS_Data NMR_Data Assign 1H & 13C Chemical Shifts Confirm Acyl Chain Positions Verify Double Bond Geometry NMR->NMR_Data Conclusion Structural Confirmation MS_Data->Conclusion NMR_Data->Conclusion

Caption: Integrated workflow for TAG structural characterization.

Mass Spectrometry Analysis

Mass spectrometry is a primary tool for determining the molecular weight and fatty acid constituents of TAGs. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used techniques.[1] Tandem mass spectrometry (MS/MS) is essential for structural elucidation, as it provides information about the specific fatty acids and their positions through controlled fragmentation.[2][3] The analysis of lithiated adducts ([M+Li]⁺) is particularly effective for determining the position of fatty acids, as fragmentation patterns show a preferential loss of substituents from the sn-1 and sn-3 positions.[4][5]

Experimental Protocol: ESI-MS/MS
  • Sample Preparation : Prepare a stock solution of the TAG sample at 1 mg/mL in a chloroform/methanol (2:1, v/v) mixture. For analysis, dilute the stock solution to approximately 10-50 µg/mL in methanol containing 1 mM lithium acetate to promote the formation of [M+Li]⁺ adducts.

  • Instrumentation : Utilize a triple quadrupole or ion trap mass spectrometer equipped with an ESI source.

  • Infusion : Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Scan : Acquire a full scan mass spectrum in positive ion mode to identify the [M+Li]⁺ precursor ion.

    • Ion Source Voltage: +4.5 kV

    • Capillary Temperature: 275-300°C

    • Scan Range: m/z 300-1000

  • MS/MS Scan : Select the monoisotopic [M+Li]⁺ ion for collision-induced dissociation (CID).

    • Collision Gas: Argon at 1.0-1.5 mTorr.

    • Collision Energy: Optimize between 25-40 eV to achieve a good balance of precursor ion depletion and fragment ion generation.

  • Data Analysis : Analyze the product ion spectrum to identify the neutral losses corresponding to the fatty acid chains. The relative abundance of the resulting diacylglycerol-like fragment ions is used to infer the regiospecificity.[4]

Data Presentation: Expected Fragmentation

For 1,2-dipalmitoyl-3-elaidoyl-glycerol (C₅₃H₁₀₀O₆, Molecular Weight: 833.39 g/mol ), the following ions are expected.

Ion TypeChemical FormulaCalculated m/zDescription
Precursor Ion [C₅₃H₁₀₀O₆ + Li]⁺840.4Lithiated parent molecule.
Fragment Ion 1 [M+Li - C₁₈H₃₄O₂]⁺557.5Loss of elaidic acid from the sn-3 position. This is a favored pathway.
Fragment Ion 2 [M+Li - C₁₆H₃₂O₂]⁺583.5Loss of palmitic acid from the sn-1 position. This is a favored pathway.
Fragment Ion 3 [M+Li - C₁₆H₃₂O₂]⁺583.5Loss of palmitic acid from the sn-2 position. This is a less favored pathway.

Note: The relative intensity of fragment ions resulting from the loss of the sn-1/3 fatty acids is typically higher than that from the loss of the sn-2 fatty acid.[5]

Visualization: MS/MS Fragmentation Pathway

The fragmentation of the lithiated precursor ion provides clear evidence for the positions of the palmitoyl and elaidoyl chains.

cluster_frags Primary Fragments (Diacylglycerol-like ions) parent +m/z 840.4> loss_elaidate Loss of Elaidic Acid (sn-3) [M+Li - C18H34O2]+ m/z 557.5 parent->loss_elaidate - C18H34O2 loss_palmitate Loss of Palmitic Acid (sn-1) [M+Li - C16H32O2]+ m/z 583.5 parent->loss_palmitate - C16H32O2 loss_palmitate_sn2 Loss of Palmitic Acid (sn-2) [M+Li - C16H32O2]+ m/z 583.5 parent->loss_palmitate_sn2 - C16H32O2 abund1 High Abundance (Favored) abund2 High Abundance (Favored) abund3 Low Abundance (Disfavored)

Caption: Expected ESI-MS/MS fragmentation of lithiated PPE.

NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful method for the unambiguous determination of TAG regioisomer structures. Both ¹H and ¹³C NMR provide detailed information. ¹H NMR can quantify fatty acid types, while ¹³C NMR is particularly sensitive to the position of the acyl chains on the glycerol backbone, with distinct chemical shifts observed for the carbonyl and glycerol carbons.[6][7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 10-20 mg of the TAG sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 0-10 ppm.

  • ¹³C NMR Acquisition :

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

    • Number of Scans: 1024-4096 (due to low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing : Process the acquired Free Induction Decay (FID) with Fourier transformation. Perform phase and baseline correction. Reference the spectra to the TMS signal at 0 ppm.

Data Presentation: Expected Chemical Shifts

The following tables summarize the expected chemical shifts for 1,2-dipalmitoyl-3-elaidoyl-glycerol in CDCl₃.

Table 1: Expected ¹H NMR Chemical Shifts

Proton AssignmentMultiplicityExpected Chemical Shift (δ, ppm)
Glycerol sn-1,3 (CH₂)dd4.14 - 4.32
Glycerol sn-2 (CH)m5.25 - 5.28
Olefinic (CH=CH, elaidate)m5.33 - 5.37
α-CH₂ (next to C=O)t2.30 - 2.33
Allylic (CH₂-C=C, elaidate)m~2.01
β-CH₂ (from C=O)m~1.61
Bulk Methylene (-(CH₂)n-)m1.25 - 1.35
Terminal Methyl (-CH₃)t0.86 - 0.90

Data compiled from literature values for similar TAGs.[6][8]

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
Carbonyl C=O (sn-1,3)173.2 - 173.3The sn-1 and sn-3 positions are distinct.
Carbonyl C=O (sn-2)172.8 - 172.9The sn-2 carbonyl is shifted upfield.[7]
Olefinic CH=CH (elaidate)129.7 - 130.5Trans configuration.
Glycerol CH₂ (sn-1,3)62.1 - 62.5
Glycerol CH (sn-2)68.8 - 69.1
α-CH₂ (next to C=O)~34.1
Bulk Methylene & Allylic22.7 - 32.0
Terminal Methyl (-CH₃)~14.1

Data compiled from literature values for similar TAGs.[7][9]

Visualization: Key NMR Structural Correlations

This diagram links key functional groups in the PPE molecule to their characteristic regions in the ¹³C NMR spectrum, highlighting the power of this technique for positional assignment.

Caption: Correlation of PPE structure with key 13C NMR regions.

References

Whitepaper: In-Silico Modeling of 1,2-Palmitate-3-elaidate Interactions with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies employed to investigate the interactions between the triglyceride 1,2-palmitate-3-elaidate and various proteins. Given the roles of its constituent fatty acids—palmitate, a saturated fatty acid, and elaidate, a trans-unsaturated fatty acid—in cellular signaling, metabolic pathways, and inflammatory processes, understanding their combined effects within a single molecule is of significant interest. This document details the protocols for molecular docking and molecular dynamics simulations as primary tools for elucidating binding affinities, interaction dynamics, and potential functional consequences. Furthermore, it presents a framework for data interpretation and visualizes key workflows and a hypothetical signaling pathway. The objective is to equip researchers with the foundational knowledge to computationally model and analyze the interactions of this specific triglyceride with protein targets, thereby facilitating further research into its biological functions and potential as a therapeutic target.

Introduction

Triglycerides are the main constituents of dietary fats and are crucial for energy storage and metabolic processes. The specific fatty acid composition of a triglyceride dictates its physicochemical properties and biological activity. This compound is a mixed-acid triglyceride containing two molecules of palmitic acid and one molecule of elaidic acid.

  • Palmitic acid (16:0) is the most common saturated fatty acid in animals and plants. It is known to modulate intracellular signaling pathways, induce endoplasmic reticulum (ER) stress, and trigger inflammatory responses through pathways involving Toll-like receptors (TLRs).[1][2][3]

  • Elaidic acid (18:1t) is the principal trans-unsaturated fatty acid. Diets rich in trans fats are associated with adverse health outcomes.

The presence of both saturated and trans-unsaturated fatty acids in this compound suggests a complex biological role. In-silico modeling offers a powerful and efficient approach to explore its interactions with proteins at an atomic level, providing insights that are often challenging to obtain through experimental methods alone.[4][5]

In-Silico Modeling Workflows

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[6][7] This method is instrumental in identifying potential protein targets and understanding the primary binding modes of this compound.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). If no experimental structure is available, generate a homology model.

    • Remove water molecules, ligands, and other non-essential ions from the PDB file.

    • Add polar hydrogen atoms and assign appropriate atomic charges using software like AutoDock Tools or Maestro (Schrödinger).

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or an online tool like PubChem Sketcher.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

  • Grid Generation:

    • Define the binding site on the protein. This can be based on known active sites, catalytic residues, or predicted binding pockets.

    • Generate a grid box that encompasses the defined binding site. The grid parameters define the search space for the docking algorithm.

  • Docking Simulation:

    • Run the molecular docking simulation using software such as AutoDock Vina, Glide, or HADDOCK.[7][8]

    • The software will systematically sample different conformations of the ligand within the grid box and score them based on a defined scoring function.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding poses based on the predicted binding energy (or docking score).

    • Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked poses to assess the convergence of the simulation.

Molecular_Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB/Homology Model) Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Visualization Interaction Analysis (H-bonds, Hydrophobic) Scoring->Visualization

Caption: Workflow for Molecular Docking.
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[9] This technique is crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding.[4][5]

  • System Setup:

    • Use the best-docked pose of the this compound-protein complex as the starting structure.

    • Place the complex in a periodic box of appropriate dimensions.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes and unfavorable contacts. This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 310 K) under the NVT (isothermal-isochoric) ensemble, with restraints on the protein and ligand heavy atoms.

    • Perform a subsequent equilibration run under the NPT (isothermal-isobaric) ensemble to adjust the system density, gradually releasing the restraints.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100-200 ns) without any restraints.

    • Save the trajectory (atomic coordinates over time) at regular intervals for subsequent analysis.

  • Trajectory Analysis:

    • Analyze the saved trajectory to evaluate the stability and dynamics of the complex.

    • RMSD: Calculate the Root Mean Square Deviation of the protein backbone and ligand to assess structural stability.

    • RMSF: Calculate the Root Mean Square Fluctuation of individual residues to identify flexible regions of the protein.

    • Hydrogen Bonds: Analyze the formation and lifetime of hydrogen bonds between the protein and ligand.

    • Interaction Energy: Calculate the van der Waals and electrostatic interaction energies between the protein and ligand over the course of the simulation.

MD_Simulation_Workflow Start Start with Docked Complex Setup System Setup (Solvation, Ionization) Start->Setup Minimization Energy Minimization Setup->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Caption: Workflow for Molecular Dynamics Simulation.

Data Presentation

The quantitative data generated from in-silico studies should be presented in a clear and structured manner to facilitate comparison and interpretation. The following tables are illustrative examples of how to present results from molecular docking and MD simulations.

Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target

Protein TargetBinding Energy (kcal/mol)RMSD (Å)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
TLR4-9.81.2Tyr453, Ser478Leu450, Ile475, Val501
FABP4-8.51.5Arg126, Tyr128Phe57, Val60, Ile104
PPARγ-10.21.1His323, Ser289Ile281, Cys285, Phe363

Table 2: Illustrative Summary of a 100 ns MD Simulation of the this compound-TLR4 Complex

ParameterAverage ValueStandard DeviationInterpretation
Protein Backbone RMSD (Å)2.10.3The complex is stable throughout the simulation.
Ligand RMSD (Å)1.50.4The ligand remains stably bound in the pocket.
Average H-Bonds2.50.8Consistent hydrogen bonding with key residues.
vdW Interaction Energy (kcal/mol)-45.75.2Favorable van der Waals interactions dominate.
Electrostatic Energy (kcal/mol)-15.33.1Significant electrostatic contribution to binding.

Hypothetical Signaling Pathway Modulation

Based on the known pro-inflammatory effects of palmitate, it is plausible that this compound could modulate inflammatory signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound TLR4 TLR4 Ligand->TLR4 Binding MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene

Caption: Hypothetical TLR4 Signaling Pathway.

Conclusion and Future Perspectives

This guide has outlined a robust in-silico framework for investigating the interactions of this compound with proteins. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms, stability, and potential biological implications of these interactions. The methodologies and data presentation formats described herein provide a standardized approach for such computational studies.

Future work should focus on integrating these in-silico findings with experimental validation. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and cell-based assays can be used to confirm the predicted binding affinities and functional effects.[10] A combined computational and experimental approach will be essential for fully elucidating the role of this compound in health and disease.

References

An In-depth Technical Guide to the Discovery and Historical Context of 1,2-Dipalmitoyl-3-elaidoyl-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 1,2-dipalmitoyl-3-elaidoyl-glycerol, a specific triacylglycerol (TAG) containing two palmitic acid moieties and one elaidic acid moiety. While direct research on this specific molecule is limited, this document synthesizes information from related fields to provide a thorough understanding of its likely discovery, historical context, synthesis, analysis, and potential biological significance. The content is intended for researchers, scientists, and drug development professionals.

Introduction to Triacylglycerols and Trans Fatty Acids

Triacylglycerols are the primary components of natural fats and oils, serving as a major energy source for living organisms[1]. They consist of a glycerol backbone esterified with three fatty acids[1]. The specific fatty acids and their positions on the glycerol backbone determine the physical and biological properties of the TAG molecule.

Elaidic acid is the principal trans fatty acid (TFA) found in industrially produced partially hydrogenated vegetable oils[2][3]. Unlike its cis-isomer, oleic acid, the trans configuration results in a straighter molecular shape, similar to saturated fatty acids[2]. This structural difference significantly impacts its metabolic and physiological effects. The consumption of industrial TFAs has been linked to adverse health outcomes, including an increased risk of cardiovascular disease, insulin resistance, and inflammation[2][4][5]. These effects are primarily attributed to their impact on cholesterol levels, where they raise low-density lipoprotein (LDL) or "bad" cholesterol and lower high-density lipoprotein (HDL) or "good" cholesterol[5][6].

Hypothetical Discovery and Historical Context

The discovery of 1,2-dipalmitoyl-3-elaidoyl-glycerol would be intrinsically linked to the advancements in lipid analysis. The identification of specific TAG isomers has historically been a significant analytical challenge[1].

Early Stages: Initial methods for TAG analysis, such as thin-layer chromatography (TLC) and gas chromatography (GC) of fatty acid methyl esters, could identify the overall fatty acid composition of a fat or oil but could not determine the specific positions of the fatty acids on the glycerol backbone.

Advent of Regiospecific Analysis: The development of enzymatic and chemical methods for regiospecific analysis allowed for the determination of the fatty acid at the sn-2 position versus the sn-1 and sn-3 positions[1][7]. Pancreatic lipase, which specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions, was a key enzyme in this endeavor[7].

Modern Analytical Techniques: The advent of high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) and silver ion HPLC (Ag-HPLC), coupled with mass spectrometry (MS), has revolutionized the analysis of TAG isomers[1][7][8][9]. These techniques allow for the separation and identification of individual TAG molecules, including regioisomers (e.g., 1,2-dipalmitoyl-3-elaidoyl-glycerol vs. 1,3-dipalmitoyl-2-elaidoyl-glycerol).

The historical context of research into this molecule would parallel the growing concern over the health effects of trans fatty acids. As analytical methods became more sophisticated, researchers would have been able to identify and quantify specific TFA-containing TAGs in various food products and biological samples, leading to investigations into their unique metabolic fates and biological activities.

Synthesis and Characterization

The synthesis of specific mixed-acid TAGs like 1,2-dipalmitoyl-3-elaidoyl-glycerol is crucial for studying their physical and biological properties. While a specific protocol for this exact molecule is not detailed in the provided search results, a general and adaptable synthetic strategy can be outlined based on the synthesis of similar structured TAGs[10][11][12].

Experimental Protocol: Two-Step Enzymatic Synthesis

This protocol is adapted from methods used for synthesizing other structured triglycerides[12][13].

  • Synthesis of 1,2-Dipalmitoyl-sn-glycerol:

    • Starting Material: Tripalmitin.

    • Enzyme: A sn-1,3-regiospecific lipase (e.g., from Rhizomucor miehei).

    • Reaction: Alcoholysis of tripalmitin in an organic solvent (e.g., hexane) with an alcohol (e.g., ethanol). The lipase will selectively hydrolyze the fatty acids at the sn-1 and sn-3 positions, leaving 2-monopalmitin.

    • Purification: The resulting 2-monopalmitin is isolated by crystallization.

    • Acylation: The 2-monopalmitin is then acylated with palmitic acid using the same lipase to yield 1,2-dipalmitoyl-sn-glycerol.

  • Esterification with Elaidic Acid:

    • Reactants: 1,2-dipalmitoyl-sn-glycerol and elaidic acid.

    • Enzyme: A sn-1,3-regiospecific lipase.

    • Reaction: Esterification of the free hydroxyl group at the sn-3 position of 1,2-dipalmitoyl-sn-glycerol with elaidic acid. This step can be performed in a solvent-free system or in an organic solvent.

    • Purification: The final product, 1,2-dipalmitoyl-3-elaidoyl-glycerol, is purified using techniques such as crystallization and adsorption chromatography[11].

Characterization:

The purity and structure of the synthesized 1,2-dipalmitoyl-3-elaidoyl-glycerol would be confirmed using a combination of analytical techniques:

  • Gas-Liquid Chromatography (GLC): To determine the fatty acid composition after transesterification to fatty acid methyl esters[11].

  • High-Performance Liquid Chromatography (HPLC): To confirm the purity of the TAG[11].

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), to determine the molecular weight and fragmentation pattern, which can help confirm the positions of the fatty acids[8][9].

Analytical Methodologies

The analysis of 1,2-dipalmitoyl-3-elaidoyl-glycerol in complex mixtures like food or biological samples requires advanced analytical techniques capable of separating and identifying TAG isomers.

Table 1: Analytical Techniques for Triacylglycerol Isomer Analysis

TechniquePrinciple of Separation/IdentificationAdvantagesDisadvantagesCitations
Reversed-Phase HPLC (RP-HPLC) Separation based on the equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains.Good for separating TAGs into groups based on overall polarity.Limited ability to separate regioisomers.[1][8]
Silver Ion HPLC (Ag-HPLC) Separation based on the number, configuration (cis/trans), and position of double bonds in the fatty acid chains.Excellent for separating TAGs with different degrees of unsaturation and cis/trans isomers.Can be complex to optimize.[7]
Mass Spectrometry (MS) Identification based on the mass-to-charge ratio of the parent molecule and its fragments.Provides structural information, including the identification of fatty acid constituents and their positions.Fragmentation patterns can be complex to interpret; may require standards for confident identification of regioisomers.[8][9]
Nuclear Magnetic Resonance (NMR) Provides quantitative information on the distribution of fatty acids at the sn-2 position.Non-destructive.Does not distinguish between different saturated fatty acids.[7]

Experimental Protocol: Analysis of 1,2-Dipalmitoyl-3-elaidoyl-glycerol by LC-MS/MS

This protocol is a generalized procedure based on established methods for TAG analysis[8][9].

  • Lipid Extraction: Lipids are extracted from the sample using a solvent system such as chloroform:methanol (2:1, v/v).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for initial separation based on ECN[9].

    • Mobile Phase: A gradient of solvents such as acetonitrile and isopropanol.

  • Mass Spectrometric Detection:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used[1][8][9].

    • Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the TAG molecules. The resulting fragment ions, particularly the diacylglycerol-like fragments ([DAG]⁺), provide information about the fatty acids at each position. The relative abundance of these fragments can be used to distinguish between regioisomers[8].

Potential Biological Effects and Signaling Pathways

While specific studies on 1,2-dipalmitoyl-3-elaidoyl-glycerol are lacking, its biological effects can be inferred from the known impacts of its constituent fatty acids, particularly elaidic acid.

Impact on Lipid Metabolism and Cardiovascular Health:

The presence of elaidic acid suggests that this TAG would contribute to the adverse cardiovascular effects associated with industrial trans fats. These include:

  • Elevated LDL Cholesterol and Reduced HDL Cholesterol: Trans fatty acids have been shown to increase total and LDL cholesterol while decreasing HDL cholesterol[5].

  • Increased Risk of Cardiovascular Disease: Epidemiological studies have consistently linked the intake of industrial trans fats to an increased risk of coronary artery disease[5].

Table 2: Effects of Industrial Trans Fatty Acids on Health Parameters

Health ParameterEffect of Industrial Trans Fatty AcidsCitations
Total Cholesterol Increase[5]
LDL Cholesterol Increase[5]
HDL Cholesterol Decrease[5]
Insulin Resistance Increase[2][4]
Inflammation Increase[5]
Cardiovascular Disease Risk Increase[2][5]

Signaling Pathways:

Trans fatty acids can influence several cellular signaling pathways, contributing to their pathological effects.

  • Inflammatory Signaling: Trans fatty acids can promote inflammation, although the precise molecular mechanisms are still being elucidated[5].

  • Lipid Metabolism Regulation: The incorporation of elaidic acid into cellular lipids can alter membrane fluidity and the function of membrane-bound proteins, potentially affecting signaling cascades.

Diagram 1: Generalized Triacylglycerol Biosynthesis Pathway

G Simplified Triacylglycerol Synthesis Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol (e.g., 1,2-Dipalmitoyl-3-elaidoyl-glycerol) DAG->TAG DGAT

Caption: The Kennedy pathway for triacylglycerol synthesis.

Diagram 2: Experimental Workflow for TAG Analysis

G Workflow for Triacylglycerol Isomer Analysis Sample Biological or Food Sample Extraction Lipid Extraction Sample->Extraction Separation LC Separation (RP-HPLC or Ag-HPLC) Extraction->Separation Detection MS/MS Detection Separation->Detection Analysis Data Analysis (Isomer Identification) Detection->Analysis

Caption: A typical workflow for the analysis of TAG isomers.

Conclusion and Future Directions

1,2-dipalmitoyl-3-elaidoyl-glycerol represents a specific molecular entity at the intersection of saturated and trans fatty acid metabolism. While direct research on this molecule is scarce, a substantial amount of information can be inferred from the broader literature on triacylglycerol chemistry and the well-documented health effects of trans fatty acids. The synthesis and analysis of this and similar molecules are now feasible with modern techniques, paving the way for future research to elucidate their precise metabolic fate and biological activities.

Future research should focus on:

  • The development of certified reference standards for 1,2-dipalmitoyl-3-elaidoyl-glycerol to enable accurate quantification in food and biological matrices.

  • In vitro and in vivo studies to determine the specific effects of this TAG on lipid metabolism, inflammatory pathways, and cardiovascular health markers.

  • Investigating the prevalence of this and other specific trans fatty acid-containing TAGs in the food supply and their correlation with health outcomes.

By understanding the properties and effects of individual TAG molecules, the scientific community can gain a more nuanced understanding of the complex relationship between dietary fats and human health.

References

Health Implications of Dietary 1,2-Palmitate-3-elaidate Intake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dietary fats are a critical component of human nutrition, and the specific structure of triacylglycerols (TAGs) can significantly influence their metabolic fate and health implications. This technical guide provides an in-depth analysis of the potential health effects of a specific structured triacylglycerol, 1,2-Palmitate-3-elaidate (PE). While direct research on this molecule is limited, this document synthesizes current knowledge on the metabolism of structured TAGs and the individual effects of its constituent fatty acids—palmitic acid (a saturated fatty acid) and elaidic acid (a trans fatty acid)—to project its likely biological impact. This guide covers the anticipated metabolism, effects on lipid profiles, and potential roles in inflammation and insulin resistance. Detailed experimental protocols for the analysis of such structured TAGs are provided, alongside visualizations of key metabolic and signaling pathways to facilitate a deeper understanding for researchers in the field.

Introduction

The stereospecific positioning of fatty acids on the glycerol backbone of triacylglycerols plays a pivotal role in their digestion, absorption, and subsequent metabolic effects[1][2]. While the health consequences of dietary saturated and trans fatty acids are widely studied, the specific implications of consuming a structured lipid like this compound are less understood. This molecule contains two palmitic acid molecules at the sn-1 and sn-2 positions and an elaidic acid molecule at the sn-3 position. This arrangement is not typical of naturally occurring fats and may arise from industrial processes such as interesterification[2][3]. Understanding the health implications of such specific TAG structures is crucial for food science, nutrition, and the development of therapeutic interventions for metabolic diseases.

Metabolism of this compound

The metabolism of this compound is expected to follow the general pathway of dietary triacylglycerol digestion and absorption, with specific outcomes influenced by its unique structure.

Digestion and Absorption

Dietary TAGs are primarily hydrolyzed in the small intestine by pancreatic lipase, which exhibits specificity for the sn-1 and sn-3 positions[4]. In the case of PE, this would lead to the release of palmitic acid from the sn-1 position and elaidic acid from the sn-3 position as free fatty acids, leaving a 2-palmitoyl-glycerol (a monoacylglycerol)[4].

dot

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Pancreatic Lipase Pancreatic Lipase Pancreatic Lipase->Hydrolysis Free Palmitic Acid (sn-1) Free Palmitic Acid (sn-1) Hydrolysis->Free Palmitic Acid (sn-1) Free Elaidic Acid (sn-3) Free Elaidic Acid (sn-3) Hydrolysis->Free Elaidic Acid (sn-3) 2-Palmitoyl-glycerol 2-Palmitoyl-glycerol Hydrolysis->2-Palmitoyl-glycerol

Caption: Digestion of this compound by Pancreatic Lipase.

The resulting free fatty acids and 2-monoacylglycerol are then absorbed by enterocytes. Inside the enterocytes, they are re-esterified back into triacylglycerols before being packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream[1]. The structure of the re-esterified TAGs may not be identical to the dietary PE, as the process involves multiple enzymatic steps[5].

Lipoprotein Transport and Tissue Uptake

Chylomicrons transport the absorbed lipids via the bloodstream to peripheral tissues. Lipoprotein lipase (LPL), located on the surface of capillary endothelial cells, hydrolyzes the TAGs within the chylomicrons, releasing fatty acids for uptake by tissues such as adipose tissue and muscle for storage or energy. The chylomicron remnants are then cleared by the liver[1]. The specific fatty acids released will be a mixture of palmitic and elaidic acid.

Potential Health Implications

The health effects of this compound are likely to be a composite of the effects of its constituent fatty acids, modulated by the stereospecific arrangement.

Effects on Lipid Profile
  • Palmitic Acid: Diets high in palmitic acid are known to increase total cholesterol and low-density lipoprotein (LDL) cholesterol levels, which are established risk factors for cardiovascular disease[2][6].

  • Elaidic Acid: As a trans fatty acid, elaidic acid has more detrimental effects on lipid profiles than saturated fats. It not only raises LDL cholesterol but also lowers high-density lipoprotein (HDL) cholesterol, thereby increasing the total cholesterol to HDL cholesterol ratio, a strong predictor of cardiovascular risk[3][7][8]. Studies in cebus monkeys showed that a diet rich in elaidic acid depressed HDL-C compared to a palmitic acid-rich diet[7].

Table 1: Anticipated Effects of this compound on Plasma Lipids

Lipid ParameterExpected ChangeRationale
Total CholesterolIncreaseContribution from both palmitic and elaidic acid[6][7].
LDL CholesterolIncreaseBoth constituent fatty acids are known to raise LDL levels[2][3].
HDL CholesterolDecreasePrimarily due to the elaidic acid component[7][8].
TriglyceridesVariableEffects may depend on the overall dietary context.
Inflammation

Both saturated and trans fatty acids are implicated in promoting low-grade chronic inflammation, a key factor in the pathogenesis of many chronic diseases.

  • Palmitic Acid: Palmitic acid can activate inflammatory pathways in various cell types, including macrophages, through Toll-like receptor 4 (TLR4) signaling. This leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6[9][10].

  • Elaidic Acid: Trans fatty acids have also been shown to promote inflammation, potentially through similar mechanisms[8].

The presence of both palmitic and elaidic acid in PE suggests a potent pro-inflammatory potential.

dot

cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Palmitic/Elaidic Acid Palmitic/Elaidic Acid Palmitic/Elaidic Acid->TLR4 IKK IKK MyD88->IKK NF-kB NF-kB IKK->NF-kB Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) NF-kB->Pro-inflammatory Cytokines (TNF-a, IL-6)

Caption: Pro-inflammatory Signaling Pathway Activated by Palmitic and Elaidic Acid.

Insulin Resistance

The accumulation of lipids and their metabolites in non-adipose tissues can lead to insulin resistance.

  • Palmitic Acid: Palmitic acid is well-known to induce insulin resistance in skeletal muscle and liver cells. This is thought to occur through the accumulation of lipid intermediates like diacylglycerols (DAGs) and ceramides, which can interfere with insulin signaling pathways[11][12][13].

  • Elaidic Acid: Trans fatty acids are also associated with an increased risk of type 2 diabetes, suggesting a role in promoting insulin resistance[8].

The combination of two palmitic acid molecules and one elaidic acid molecule in PE suggests a high potential to contribute to the development of insulin resistance.

dot

Palmitic/Elaidic Acid Palmitic/Elaidic Acid DAG/Ceramide Accumulation DAG/Ceramide Accumulation Palmitic/Elaidic Acid->DAG/Ceramide Accumulation PKC activation PKC activation DAG/Ceramide Accumulation->PKC activation IRS-1 Serine Phosphorylation IRS-1 Serine Phosphorylation PKC activation->IRS-1 Serine Phosphorylation Inhibition Insulin Signaling Insulin Signaling IRS-1 Serine Phosphorylation->Insulin Signaling Insulin Receptor Insulin Receptor Insulin Receptor->Insulin Signaling GLUT4 Translocation GLUT4 Translocation Insulin Signaling->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

Caption: Mechanism of Palmitate/Elaidate-Induced Insulin Resistance.

Experimental Protocols

The analysis of specific triacylglycerol isomers like this compound requires advanced analytical techniques to differentiate them from other TAGs with the same fatty acid composition but different positional arrangements.

Lipid Extraction

A standard method for total lipid extraction from biological samples (e.g., plasma, tissues) is the Bligh-Dyer method or a modification thereof.

Protocol:

  • Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).

  • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

  • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

  • Collect the chloroform phase and dry it under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for further analysis.

Analysis of Triacylglycerol Isomers

Several chromatographic techniques can be employed for the separation and quantification of TAG isomers.

4.2.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Principle: Reversed-phase HPLC can separate TAGs based on their partition number (PN = carbon number - 2 * number of double bonds). However, for isomers, more specialized columns are needed. Silver ion HPLC (Ag-HPLC) can separate TAGs based on the number, configuration (cis/trans), and position of double bonds. Chiral chromatography is capable of separating enantiomers[6][14]. Mass spectrometry provides molecular weight and fragmentation data for identification.

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 or C30 reversed-phase column for general separation, or a silver-ion or chiral column for specific isomer separation[15].

  • Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and methanol is commonly used for reversed-phase separation.

  • MS Detection: Electrospray ionization (ESI) in positive mode is typically used. Identification is based on the precursor ion mass and fragmentation patterns.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC can separate TAGs based on their volatility, which is related to their carbon number. High-temperature capillary columns are required for the analysis of intact TAGs.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A high-temperature, non-polar capillary column.

  • Sample Preparation: Samples are often derivatized (e.g., trimethylsilylation) to increase their volatility.

  • MS Detection: Electron ionization (EI) provides characteristic fragmentation patterns that can aid in identification.

4.2.3. Supercritical Fluid Chromatography (SFC)-MS

  • Principle: SFC uses a supercritical fluid (e.g., carbon dioxide) as the mobile phase, offering advantages in terms of resolution and analysis time for lipid isomers.

  • Instrumentation: An SFC system coupled to a mass spectrometer.

  • Column: Chiral columns can be used effectively with SFC for enantiomeric separation of TAGs[16].

  • Advantages: SFC can provide faster and more efficient separation of complex lipid mixtures compared to HPLC[16].

dot

Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Total Lipid Extract Total Lipid Extract Lipid Extraction->Total Lipid Extract Chromatographic Separation Chromatographic Separation Total Lipid Extract->Chromatographic Separation HPLC HPLC Chromatographic Separation->HPLC GC GC Chromatographic Separation->GC SFC SFC Chromatographic Separation->SFC Mass Spectrometry Detection Mass Spectrometry Detection HPLC->Mass Spectrometry Detection GC->Mass Spectrometry Detection SFC->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis Identification and Quantification of this compound Identification and Quantification of this compound Data Analysis->Identification and Quantification of this compound

Caption: Experimental Workflow for the Analysis of this compound.

Conclusion and Future Directions

The structured triacylglycerol this compound, containing two saturated fatty acids and one trans fatty acid, is likely to have significant adverse health implications. Based on the known effects of its constituent fatty acids, its consumption is anticipated to promote a pro-atherogenic lipid profile, induce chronic inflammation, and contribute to the development of insulin resistance.

  • In vivo studies: Animal and human intervention studies to directly assess the impact of dietary PE on lipid profiles, inflammatory markers, and insulin sensitivity.

  • Cellular studies: Mechanistic studies using relevant cell models (e.g., hepatocytes, adipocytes, macrophages) to elucidate the specific signaling pathways affected by PE.

  • Food analysis: Development and application of robust analytical methods to quantify the presence of PE and other specific structured TAGs in processed foods.

A deeper understanding of the health implications of specific structured triacylglycerols like this compound is essential for formulating evidence-based dietary guidelines and for the development of healthier food products.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Triglycerides: The Case of 1,2-Palmitate-3-elaidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Fourier Transform Infrared (FTIR) spectroscopy for the analysis of triglycerides, with a specific focus on mixed-acid triglycerides such as 1,2-Palmitate-3-elaidate. This document details the characteristic vibrational modes of the constituent fatty acids, outlines experimental protocols for sample analysis, and presents relevant biological pathways involving triglycerides.

Introduction to Infrared Spectroscopy of Triglycerides

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When applied to triglycerides, which are esters composed of a glycerol backbone and three fatty acids, FTIR spectroscopy can provide valuable information about their structure, composition, and functional groups.[1] This technique is particularly useful for identifying the presence of different types of fatty acids, such as saturated (e.g., palmitic acid) and trans-unsaturated (e.g., elaidic acid) fatty acids, within a triglyceride molecule.

The infrared spectrum of a triglyceride is dominated by the vibrational modes of its ester functional groups, the hydrocarbon chains of the fatty acids, and the glycerol backbone.[2][3] By analyzing the characteristic absorption bands, it is possible to quantify the relative amounts of different fatty acid types and to gain insights into the overall structure of the triglyceride.

Spectral Characteristics of this compound

The key vibrational modes for a mixed-acid triglyceride like this compound are summarized in the table below.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Notes
Ester Group C=O Stretching~1745A strong, sharp absorption band characteristic of the ester carbonyl group in triglycerides.[3]
C-O Stretching~1250 - 1150Strong absorptions related to the stretching of the C-O bonds in the ester linkage.
Saturated Hydrocarbon Chain (Palmitate) C-H Asymmetric Stretching (CH₂)~2925A strong absorption indicating the presence of methylene groups in the fatty acid chain.
C-H Symmetric Stretching (CH₂)~2855A strong absorption, typically appearing as a shoulder on the asymmetric stretching band.
C-H Bending (CH₂)~1465A medium intensity band.
Trans-Unsaturated Hydrocarbon Chain (Elaidate) =C-H Stretching~3010A weak to medium absorption band characteristic of the C-H bond at a trans double bond.
C=C Stretching~1650A weak absorption band for the carbon-carbon double bond.
=C-H Out-of-Plane Bending~966A distinct and characteristic absorption for isolated trans double bonds, crucial for identifying and quantifying trans fats.[2]
Glycerol Backbone C-H Stretching and BendingOverlapped with fatty acid signalsThe signals from the glycerol backbone are generally weaker and often obscured by the more intense absorptions from the long fatty acid chains.[4][5][6][7][8]

Quantitative Analysis of Mixed-Acid Triglycerides

FTIR spectroscopy can be employed for the quantitative analysis of the components of a mixed-acid triglyceride.[9][10][11] The Beer-Lambert law, which states that the absorbance of a specific vibrational band is directly proportional to the concentration of the corresponding functional group, forms the basis of this quantitative approach.[11]

For a molecule like this compound, the relative amounts of saturated and trans-unsaturated fatty acids can be determined by analyzing the intensities of their characteristic absorption bands. For instance, the area of the C=O stretching peak around 1745 cm⁻¹ can be used to quantify the total triglyceride content, while the area of the trans =C-H out-of-plane bending peak at approximately 966 cm⁻¹ is specific to the elaidate component.[2][9]

Experimental Protocol for Quantitative ATR-FTIR Analysis of Triglycerides

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy for the analysis of liquid and solid samples due to its minimal sample preparation requirements.[12]

Materials and Equipment:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • The triglyceride sample (e.g., this compound)

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)

  • Micropipette

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residues.

    • Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • If the triglyceride sample is solid at room temperature, gently warm it until it melts to ensure good contact with the ATR crystal.

    • Using a micropipette, apply a small drop of the liquid triglyceride sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for lipid analysis.[13]

  • Data Processing and Analysis:

    • The acquired spectrum should be baseline corrected to ensure accurate peak area integration.

    • Identify the characteristic absorption bands for the functional groups of interest (refer to the table in Section 2).

    • Integrate the area of the relevant peaks. For quantitative analysis, it is crucial to use a consistent integration method.

    • To determine the relative amounts of different fatty acids, ratios of the integrated areas of their characteristic peaks can be calculated. For example, the ratio of the area of the trans =C-H bending peak (~966 cm⁻¹) to the area of the C=O stretching peak (~1745 cm⁻¹) can provide a measure of the proportion of elaidic acid in the triglyceride.

  • Cleaning: After the analysis, thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample.

Logical Workflow for FTIR-Based Triglyceride Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a mixed-acid triglyceride using FTIR spectroscopy.

FTIR_Workflow Workflow for Quantitative FTIR Analysis of Triglycerides cluster_prep Sample Preparation cluster_acquisition FTIR Data Acquisition (ATR) cluster_analysis Data Processing and Analysis Sample Triglyceride Sample (e.g., this compound) Melt Melt if Solid Sample->Melt ApplySample Apply Sample to ATR Crystal Melt->ApplySample Background Acquire Background Spectrum Background->ApplySample AcquireSpectrum Acquire Sample Spectrum ApplySample->AcquireSpectrum Baseline Baseline Correction AcquireSpectrum->Baseline PeakID Peak Identification (e.g., C=O, C-H, trans =C-H) Baseline->PeakID Integration Peak Area Integration PeakID->Integration Quantification Quantitative Analysis (e.g., Peak Area Ratios) Integration->Quantification Report Report Quantification->Report Report Results

Caption: A logical workflow for the quantitative analysis of triglycerides using ATR-FTIR.

Biological Signaling Pathways Involving Triglycerides

Triglycerides are central molecules in energy metabolism, and their synthesis and breakdown are tightly regulated by hormonal signals. Understanding these pathways is crucial for researchers in drug development targeting metabolic diseases.

Insulin Signaling Pathway and Triglyceride Synthesis

Insulin, released in response to high blood glucose levels, promotes the storage of energy in the form of triglycerides in adipose tissue.[14][15] The following diagram illustrates the key steps in this pathway.

Insulin_Signaling Insulin Signaling and Triglyceride Synthesis Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor PI3K PI3K Pathway Activation InsulinReceptor->PI3K AKT Akt/PKB Activation PI3K->AKT GLUT4 GLUT4 Translocation to Membrane AKT->GLUT4 LPL Lipoprotein Lipase (LPL) Activation AKT->LPL GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake Glycolysis Glycolysis GlucoseUptake->Glycolysis Glycerol3P Glycerol-3-Phosphate Glycolysis->Glycerol3P TriglycerideSynthesis Triglyceride Synthesis Glycerol3P->TriglycerideSynthesis FattyAcidUptake Fatty Acid Uptake LPL->FattyAcidUptake FattyAcidUptake->TriglycerideSynthesis TriglycerideStorage Triglyceride Storage in Lipid Droplets TriglycerideSynthesis->TriglycerideStorage

Caption: Insulin signaling pathway leading to the synthesis and storage of triglycerides.

Glucagon Signaling Pathway and Lipolysis

Glucagon, released during periods of fasting or low blood glucose, stimulates the breakdown of stored triglycerides (lipolysis) in adipose tissue to release fatty acids for energy.[16][17] The diagram below outlines this signaling cascade.

Glucagon_Signaling Glucagon Signaling and Lipolysis Glucagon Glucagon GlucagonReceptor Glucagon Receptor (GPCR) Glucagon->GlucagonReceptor AdenylylCyclase Adenylyl Cyclase Activation GlucagonReceptor->AdenylylCyclase cAMP Increased cAMP AdenylylCyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) Phosphorylation & Activation PKA->HSL ATGL Adipose Triglyceride Lipase (ATGL) Activation PKA->ATGL Lipolysis Lipolysis HSL->Lipolysis ATGL->Lipolysis FattyAcids Release of Fatty Acids Lipolysis->FattyAcids Glycerol Release of Glycerol Lipolysis->Glycerol

Caption: Glucagon signaling pathway leading to the breakdown of triglycerides (lipolysis).

Conclusion

FTIR spectroscopy is a versatile and powerful tool for the qualitative and quantitative analysis of triglycerides. By understanding the characteristic absorption bands of the constituent fatty acids, researchers can gain valuable insights into the structure and composition of complex lipids like this compound. The experimental protocols outlined in this guide, coupled with an understanding of the relevant biological pathways, provide a solid foundation for scientists and drug development professionals to effectively utilize FTIR spectroscopy in their research. While a dedicated spectrum for this compound remains to be published, the principles discussed herein allow for a robust interpretation of its expected spectral features.

References

Methodological & Application

Application Notes and Protocols for Quantitative Analysis of 1,2-Palmitate-3-elaidate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. The specific fatty acid composition and their positional distribution on the glycerol backbone can significantly influence the physicochemical properties and biological functions of TGs. 1,2-Palmitate-3-elaidate is a specific mixed-acid triglyceride containing two saturated fatty acids, palmitic acid (16:0), at the sn-1 and sn-2 positions, and a trans-unsaturated fatty acid, elaidic acid (18:1t), at the sn-3 position. The presence of elaidic acid, a common trans fatty acid formed during industrial hydrogenation of vegetable oils, is of particular interest due to its association with adverse health effects, including cardiovascular diseases.[1][2]

Accurate quantification of specific triglyceride species like this compound in biological samples (e.g., plasma, serum, tissues) is essential for understanding its metabolic fate and its role in pathological processes. This document provides detailed protocols for the extraction, identification, and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

Table 1: Representative Concentrations of a Mixed-Acid Triglyceride (POO) in Human Plasma

AnalyteSample TypeConcentration (μg/mL)Analytical MethodReference
1,2-Dipalmitoyl-3-oleoyl-glycerol (POO)Human Plasma15.8 ± 3.2LC-MS/MSFictional Data*
Total TriglyceridesHuman Plasma800 - 1500Enzymatic Assay[3]

*Note: The concentration for POO is provided as a representative example. Actual concentrations of this compound may vary and need to be determined experimentally.

Experimental Protocols

Lipid Extraction from Biological Samples (Plasma/Serum)

This protocol is adapted from established methods for lipid extraction.[4]

Materials:

  • Human plasma or serum samples

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Internal Standard (IS): e.g., 1,2,3-tripalmitoleoyl-glycerol (T17:1) or other non-endogenous triglyceride

  • Centrifuge capable of 4°C and >4,000 x g

  • Glass vials

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a glass vial, add 20 µL of the internal standard solution.

  • Add 1.5 mL of a pre-chilled (-20°C) MTBE:Methanol (5:1.5, v/v) solution.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on a shaker at 4°C for 30 minutes.

  • Add 375 µL of water (LC-MS grade) to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase containing the lipids into a clean glass vial.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The identification and quantification of triglycerides by LC-MS/MS are typically achieved by monitoring the neutral loss of their constituent fatty acids from the ammoniated precursor ion ([M+NH₄]⁺).[5]

For this compound (C₅₅H₁₀₄O₆, Exact Mass: 856.79), the following MRM transitions would be monitored:

  • Precursor Ion ([M+NH₄]⁺): m/z 874.8

  • Product Ions (Neutral Loss of Fatty Acid):

    • Neutral Loss of Palmitic Acid (C₁₆H₃₂O₂): m/z 601.6

    • Neutral Loss of Elaidic Acid (C₁₈H₃₄O₂): m/z 575.5

Table 2: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound874.8601.63550
This compound874.8575.53550
IS (e.g., T17:1)820.7551.53550

Note: Collision energies should be optimized for the specific instrument used.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Serum) add_is Add Internal Standard sample->add_is extraction Lipid Extraction (MTBE/Methanol) add_is->extraction drydown Dry Down (Nitrogen) extraction->drydown reconstitute Reconstitute in Injection Solvent drydown->reconstitute lc_separation Reversed-Phase LC Separation reconstitute->lc_separation esi_ionization ESI+ Ionization lc_separation->esi_ionization mrm_detection MRM Detection esi_ionization->mrm_detection integration Peak Integration mrm_detection->integration quantification Quantification using Internal Standard integration->quantification report Data Reporting quantification->report G tg This compound er_stress ER Stress tg->er_stress inflammation Inflammation tg->inflammation lipid_metabolism Altered Lipid Metabolism tg->lipid_metabolism apoptosis Apoptosis er_stress->apoptosis cytokine Pro-inflammatory Cytokine Release inflammation->cytokine dyslipidemia Dyslipidemia lipid_metabolism->dyslipidemia

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for 1,2-Palmitate-3-elaidate Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of 1,2-Palmitate-3-elaidate (PPE) and its isomers using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for the accurate identification and quantification of this specific triacylglycerol (TAG) in various matrices, which is critical for research, quality control, and drug development purposes. Two primary HPLC techniques are detailed: Non-Aqueous Reversed-Phase (NARP) HPLC for the separation of regioisomers and Silver-Ion HPLC for the separation of geometric (cis/trans) isomers.

Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation

NARP-HPLC separates triacylglycerols based on their equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains. Under optimized conditions, this technique can effectively resolve regioisomers, which are TAGs with the same fatty acid composition but different positional distribution on the glycerol backbone. For instance, NARP-HPLC can separate this compound (PPE) from its regioisomer 1,3-Dipalmitoyl-2-elaidate (PEP).

Experimental Protocol

1. Sample Preparation:

  • Dissolve the lipid extract or standard mixture in the initial mobile phase solvent (e.g., acetonitrile/2-propanol) to a final concentration of 1-5 mg/mL.

  • Filter the sample through a 0.2 µm PTFE syringe filter prior to injection to remove any particulate matter.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector, such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).

  • Column: A polymeric C18 column, such as Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm, is recommended for effective separation of regioisomers.[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 2-propanol. The typical ratio ranges from 60:40 to 80:20 (v/v).[1] The exact ratio may require optimization depending on the specific isomers of interest.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: A sub-ambient temperature, typically around 18°C, is crucial for enhancing the resolution of regioisomers.[1]

  • Detector: ELSD or MS. For MS detection, atmospheric pressure chemical ionization (APCI) is a common interface for TAG analysis.

  • Injection Volume: 5-20 µL.[1]

Data Presentation: NARP-HPLC

The following table summarizes the expected retention behavior for this compound (PPE) and its regioisomer 1,3-Dipalmitoyl-2-elaidate (PEP) under the specified NARP-HPLC conditions. In NARP-HPLC, the isomer with the unsaturated fatty acid at the sn-2 position typically elutes earlier.

AnalyteAbbreviationStructureExpected Retention Time (min)Resolution (Rs)
1,3-Dipalmitoyl-2-elaidatePEPsn-1 Palmitate, sn-2 Elaidate, sn-3 Palmitate15.2\multirow{2}{*}{>1.5}
This compoundPPEsn-1 Palmitate, sn-2 Palmitate, sn-3 Elaidate16.5

Note: Retention times are illustrative and can vary based on the specific HPLC system, column, and mobile phase composition.

Experimental Workflow: NARP-HPLC

NARP_HPLC_Workflow sample Lipid Sample or Standard dissolve Dissolve in Acetonitrile/2-Propanol (1-5 mg/mL) sample->dissolve filter Filter (0.2 µm PTFE) dissolve->filter hplc Inject into HPLC System filter->hplc column NARP-HPLC Separation (Polymeric C18 Column, 18°C) hplc->column detection Detection (ELSD or MS) column->detection analysis Data Analysis (Peak Integration and Quantification) detection->analysis

Caption: Workflow for the separation of TAG regioisomers by NARP-HPLC.

Method 2: Silver-Ion HPLC for Geometric Isomer Separation

Silver-ion HPLC (Ag-HPLC) is a powerful technique for separating unsaturated compounds based on the number, position, and geometry (cis/trans) of double bonds.[2] This method is ideal for separating this compound (containing a trans double bond) from its cis isomer, 1,2-Palmitate-3-oleate (PPO). The separation is based on the differential interaction of the π-electrons of the double bonds with the silver ions impregnated on the stationary phase. Trans isomers interact more weakly with the silver ions and therefore elute earlier than their corresponding cis isomers.

Experimental Protocol

1. Sample Preparation:

  • Dissolve the lipid sample in a non-polar solvent such as hexane or a mixture of hexane and the initial mobile phase to a concentration of 1-10 mg/mL.

  • Filter the sample through a 0.2 µm PTFE syringe filter.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a column oven and a suitable detector (ELSD or MS).

  • Column: A silver-ion column, such as a ChromSpher 5 Lipids column (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient elution is often employed for complex mixtures. A common mobile phase system involves a gradient of a polar modifier (e.g., acetone or acetonitrile) in a non-polar solvent (e.g., hexane or dichloromethane). For the separation of cis/trans isomers, a gradient can be designed as follows:

    • Solvent A: Hexane

    • Solvent B: Acetone

    • Gradient: 0-100% B over 40 minutes.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: Typically maintained between 20°C and 40°C. Temperature can affect the retention of unsaturated compounds, with higher temperatures sometimes leading to longer retention times in hexane-based mobile phases.[2]

  • Detector: ELSD or APCI-MS.

  • Injection Volume: 5-20 µL.

Data Presentation: Silver-Ion HPLC

The following table illustrates the expected retention behavior for this compound (PPE) and its cis isomer, 1,2-Palmitate-3-oleate (PPO), under the specified Silver-Ion HPLC conditions.

AnalyteAbbreviationStructureExpected Retention Time (min)Resolution (Rs)
This compoundPPEsn-1 Palmitate, sn-2 Palmitate, sn-3 Elaidate (trans)22.8\multirow{2}{*}{>2.0}
1,2-Palmitate-3-oleatePPOsn-1 Palmitate, sn-2 Palmitate, sn-3 Oleate (cis)25.1

Note: Retention times are illustrative and can vary based on the specific HPLC system, column, and mobile phase gradient.

Experimental Workflow: Silver-Ion HPLC

Silver_Ion_HPLC_Workflow sample Lipid Sample or Standard dissolve Dissolve in Hexane (1-10 mg/mL) sample->dissolve filter Filter (0.2 µm PTFE) dissolve->filter hplc Inject into HPLC System filter->hplc column Silver-Ion HPLC Separation (ChromSpher 5 Lipids, 30°C) hplc->column detection Detection (ELSD or MS) column->detection analysis Data Analysis (Peak Integration and Quantification) detection->analysis

Caption: Workflow for the separation of TAG geometric isomers by Silver-Ion HPLC.

Logical Relationship: Method Selection

The choice between NARP-HPLC and Silver-Ion HPLC depends on the specific analytical goal. For comprehensive analysis of a complex sample that may contain both regioisomers and geometric isomers of this compound, a two-dimensional approach may be necessary.

Method_Selection start Analytical Goal regio Separate Regioisomers (e.g., PPE vs. PEP) start->regio geo Separate Geometric Isomers (e.g., PPE vs. PPO) start->geo comprehensive Comprehensive Analysis (Both Regio- and Geometric Isomers) start->comprehensive narp Use NARP-HPLC regio->narp silver Use Silver-Ion HPLC geo->silver two_d Use 2D-HPLC (NARP x Silver-Ion) comprehensive->two_d

Caption: Logical workflow for selecting the appropriate HPLC method.

References

Gas chromatography-mass spectrometry (GC-MS) protocol for 1,2-Palmitate-3-elaidate detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triacylglycerols (TAGs) are the primary components of fats and oils, and their isomeric structure, particularly the position of fatty acids on the glycerol backbone, plays a crucial role in their physical properties and biological effects. 1,2-Palmitate-3-elaidate is a specific triacylglycerol containing two palmitic acid moieties and one elaidic acid moiety. Elaidic acid is a trans fatty acid commonly formed during the partial hydrogenation of vegetable oils. The analysis of specific TAG isomers is essential for understanding lipid metabolism and the impact of dietary fats on health.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of high molecular weight compounds like triacylglycerols, high-temperature GC-MS is employed. This application note provides a detailed protocol for the detection of this compound using GC-MS, focusing on the analysis of the intact triacylglycerol.

Experimental Protocols

Sample Preparation: Lipid Extraction

A robust lipid extraction is critical for accurate TAG analysis. The following is a modified Bligh and Dyer method:

  • Homogenization: Homogenize the sample (e.g., tissue, food product) in a mixture of chloroform and methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for GC-MS analysis, such as isooctane or a mixture of acetone and acetonitrile.

GC-MS Analysis of Intact Triacylglycerol

Direct analysis of the intact triacylglycerol is preferable to avoid the loss of positional information that occurs with derivatization to fatty acid methyl esters (FAMEs). This requires a high-temperature gas chromatograph coupled with a mass spectrometer.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: JEOL MS-Q1500GC quadrupole MS (or equivalent)

  • Column: Restek Rtx-65TG (30 m x 0.25 mm ID, 0.10 µm film thickness) or similar high-temperature column.[1]

  • Guard Column: 1 m deactivated fused silica guard column.[1]

GC-MS Parameters:

ParameterValue
Injector Temperature 360 °C[2]
Injection Volume 1 µL
Split Ratio 10:1[1]
Carrier Gas Helium
Flow Rate 1.5 mL/min[3]
Oven Temperature Program Initial 75 °C (hold 0.1 min), ramp at 15 °C/min to 380 °C (hold 10 min)[3]
Transfer Line Temp. 360 °C[2]
Ion Source Temperature 230 °C[4]
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 50-900[4]
Data Analysis and Isomer Identification

The identification of this compound and its distinction from its positional isomer (1,3-dipalmitoyl-2-elaidoyl-glycerol) is based on the fragmentation pattern in the mass spectrum. The relative intensities of fragment ions corresponding to the loss of a fatty acid from the sn-2 position versus the sn-1/3 positions can be used for differentiation.[5][6][7]

Data Presentation

The following table is a template for presenting quantitative data for this compound from a sample analysis. The values are hypothetical and for illustrative purposes.

Sample IDAnalyteRetention Time (min)Peak AreaConcentration (µg/mL)
Control 1This compound22.5150,00010.2
Control 2This compound22.5145,0009.8
Treated 1This compound22.5250,00017.0
Treated 2This compound22.5265,00018.0

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Food Sample Homogenize Homogenization (Chloroform:Methanol) Sample->Homogenize Extract Lipid Extraction (Bligh & Dyer) Homogenize->Extract Dry Solvent Evaporation (Under Nitrogen) Extract->Dry Reconstitute Reconstitution (Isooctane) Dry->Reconstitute Inject GC Injection Reconstitute->Inject Separate Chromatographic Separation (High-Temp Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z 50-900) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC MS Mass Spectra Analysis (Fragmentation Pattern) TIC->MS Quant Quantification (Peak Area Integration) MS->Quant

GC-MS analysis workflow for this compound.
Signaling Pathway Context

While a specific signaling pathway for this compound is not extensively documented, the metabolic fate of its constituent fatty acids is well-known. Upon hydrolysis by lipases, palmitic acid and elaidic acid are released. Elaidic acid, as a trans fatty acid, has been shown to be incorporated into cellular lipids and can influence lipid metabolism and cellular stress pathways.[8][9] For instance, elaidic acid can affect the fluidity of cell membranes and the function of enzymes involved in lipid metabolism, such as lecithin-cholesterol acyltransferase (LCAT), which plays a role in high-density lipoprotein (HDL) maturation.[3][10]

The diagram below illustrates the general metabolic fate of a triacylglycerol and the potential downstream effects of its constituent fatty acids.

Metabolic_Pathway TAG This compound (Triacylglycerol) Lipolysis Lipase Hydrolysis TAG->Lipolysis Glycerol Glycerol Lipolysis->Glycerol Palmitate Palmitic Acid (x2) Lipolysis->Palmitate Elaidate Elaidic Acid Lipolysis->Elaidate Energy Energy Production (β-oxidation) Palmitate->Energy Storage Re-esterification (TAG Synthesis) Palmitate->Storage Membrane Incorporation into Membrane Phospholipids Elaidate->Membrane Stress Cellular Stress Pathways Membrane->Stress

Metabolic fate of this compound components.

References

Application Notes and Protocols: Utilizing 1,2-Palmitate-3-elaidate as an Internal Standard in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species is paramount in lipidomics to understand their roles in health and disease. Triacylglycerols (TAGs), the major energy storage lipids, represent a complex class with a vast number of molecular species. The use of appropriate internal standards is critical for correcting variations during sample preparation and analysis, thereby ensuring data accuracy and reliability.[1][2][3] This document provides detailed application notes and protocols for the use of 1,2-Palmitate-3-elaidate, a mixed-acid triacylglycerol, as an internal standard for the quantification of TAGs in complex biological samples using mass spectrometry-based lipidomics.

This compound is an ideal internal standard as it contains both a saturated fatty acid (palmitic acid, C16:0) and a trans-unsaturated fatty acid (elaidic acid, C18:1t), which are structurally similar to common endogenous fatty acids but are distinguishable by mass spectrometry. Its synthetic nature ensures it is not naturally present in most biological samples.[3]

Key Applications

  • Quantitative Lipidomics: Accurate quantification of triacylglycerol species in various biological matrices such as plasma, serum, tissues, and cell cultures.

  • Metabolic Studies: Tracing the flux of fatty acids into TAG pools in metabolic research.

  • Drug Development: Assessing the effect of therapeutic agents on lipid metabolism and storage.

  • Food Science: Characterizing the triacylglycerol composition of food products.[4]

Experimental Protocols

Preparation of Internal Standard Stock Solution

A precise stock solution of the internal standard is crucial for accurate quantification.

Materials:

  • This compound

  • Chloroform/Methanol (2:1, v/v)

  • Amber glass vial with a PTFE-lined cap

Protocol:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the standard in a known volume of chloroform/methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in an amber glass vial to prevent degradation.

Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol describes a common method for extracting total lipids from a biological sample. The internal standard is added at the beginning of the procedure to account for any lipid loss during extraction.[3]

Materials:

  • Biological sample (e.g., 50 µL plasma, 10-20 mg tissue)

  • This compound internal standard working solution (e.g., 10 µg/mL in chloroform/methanol 2:1)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas or vacuum concentrator

Protocol:

  • To a glass tube, add the biological sample.

  • Add a known amount (e.g., 10 µL) of the this compound internal standard working solution.

  • Add 20 volumes of chloroform/methanol (2:1, v/v) to the sample volume. For 50 µL of plasma, add 1 mL of the solvent mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation. For 1 mL of solvent, add 200 µL of the salt solution.

  • Vortex again for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1, v/v/v) for LC-MS analysis.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of individual TAG species.[5][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[2]

LC Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient: A time-gradient from a higher polarity (more mobile phase A) to a lower polarity (more mobile phase B) to elute the non-polar TAGs.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

MS/MS Conditions (Illustrative):

  • Ionization Mode: Positive ESI

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion: The [M+NH4]+ adduct of this compound and other target TAGs.

  • Product Ions: Characteristic neutral loss of the fatty acyl chains. For this compound, monitor the neutral loss of palmitic acid and elaidic acid.

  • Collision Energy: Optimized for the fragmentation of TAGs.

Data Presentation

Quantitative data should be presented in a clear and structured format. The concentration of each endogenous TAG species is calculated by comparing its peak area to the peak area of the this compound internal standard, using a pre-established calibration curve if absolute quantification is desired.

Table 1: Illustrative MRM Transitions for Target TAGs and Internal Standard

Compound NamePrecursor Ion (m/z) [M+NH4]+Product Ion (m/z)Description
This compound (IS)878.8603.5Neutral loss of Palmitic acid (C16:0)
577.5Neutral loss of Elaidic acid (C18:1t)
TAG (50:1)852.8577.5Example endogenous TAG
TAG (52:2)878.8601.5Example endogenous TAG
TAG (54:3)904.8601.5Example endogenous TAG

Table 2: Example Quantification of Triacylglycerols in Human Plasma

Analyte (TAG)Retention Time (min)Peak Area (Analyte)Peak Area (IS)Concentration (µg/mL)
TAG (50:1)12.545,678152,34515.2
TAG (52:2)13.1123,456152,34541.1
TAG (54:3)13.887,654152,34529.2

Visualizations

Experimental Workflow

G Figure 1. Experimental workflow for TAG quantification. cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample Add_IS Spike with This compound IS Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Dry Dry Down Extraction->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Integration Peak Integration LC_MS->Integration Quantification Quantification vs. IS Integration->Quantification

Caption: Figure 1. Experimental workflow for TAG quantification.

Triacylglycerol Metabolism Signaling Pathway

G Figure 2. Simplified overview of TAG synthesis and breakdown. cluster_synthesis Synthesis (Lipogenesis) cluster_breakdown Breakdown (Lipolysis) G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA AGPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol DAG->TAG DGAT FFA Free Fatty Acids DAG->FFA HSL Glycerol Glycerol DAG->Glycerol TAG->DAG ATGL TAG->FFA HSL/MGL TAG->Glycerol ACoA Acetyl-CoA Fatty_Acids Fatty Acids ACoA->Fatty_Acids Fatty_Acids->LPA Fatty_Acids->PA Fatty_Acids->DAG

Caption: Figure 2. Simplified overview of TAG synthesis and breakdown.

References

Application Notes and Protocols for the Extraction and Analysis of 1,2-Palmitate-3-elaidate from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Palmitate-3-elaidate, a specific triacylglycerol (TAG) containing two palmitic acid moieties and one elaidic acid (a trans fatty acid), is of increasing interest in metabolic research due to the distinct biological roles of its constituent fatty acids. Palmitic acid is a common saturated fatty acid implicated in various cellular processes, including lipotoxicity and endoplasmic reticulum stress, while elaidic acid, a major trans fatty acid, is known to have detrimental effects on cardiovascular health by altering lipid profiles and promoting inflammation.[1][2][3][4] The precise positioning of these fatty acids on the glycerol backbone can significantly influence its metabolic fate and signaling functions.

These application notes provide a comprehensive protocol for the extraction, separation, and quantification of 1,2-dipalmitoyl-3-elaidoyl-glycerol from cell cultures and tissues. The methodology emphasizes the critical steps required to differentiate this specific regioisomer from other TAG species.

Principle of the Method

The protocol is based on a multi-step process:

  • Total Lipid Extraction: A robust liquid-liquid extraction method, such as the Folch or Bligh and Dyer procedure, is employed to efficiently extract total lipids from the biological matrix.[5]

  • Triacylglycerol Fractionation: The extracted lipids are then subjected to solid-phase extraction (SPE) to isolate the triacylglycerol fraction from other lipid classes like phospholipids and free fatty acids.

  • Isomer-Specific Separation: High-performance liquid chromatography (HPLC) is the core of this protocol for separating the target TAG from its isomers. This can be achieved using either silver ion chromatography, which separates based on the degree and geometry of unsaturation, or chiral chromatography, which can resolve regioisomers and enantiomers.[6][7][8][9][10][11][12][13][14]

  • Quantification by Mass Spectrometry: The eluted fractions from the HPLC are analyzed by tandem mass spectrometry (MS/MS) for unambiguous identification and quantification of 1,2-dipalmitoyl-3-elaidoyl-glycerol.

Experimental Protocols

Reagents and Materials
  • Solvents: Chloroform, Methanol, Isopropanol, Hexane, Acetonitrile, Dichloromethane, Acetone (all HPLC grade or higher)

  • Salts and Buffers: Sodium chloride (NaCl), Phosphate-buffered saline (PBS)

  • Internal Standard: A commercially available or synthesized stable isotope-labeled triacylglycerol with a structure similar to the analyte (e.g., ¹³C-labeled 1,2-dipalmitoyl-3-oleoyl-glycerol).

  • Solid-Phase Extraction (SPE): Silica-based aminopropyl or diol-bonded SPE cartridges.

  • HPLC Columns:

    • Silver ion HPLC column (e.g., ChromSpher 5 Lipids)

    • Chiral HPLC column (e.g., CHIRALPAK series)

  • Instrumentation:

    • Homogenizer (for tissues)

    • Centrifuge

    • Nitrogen evaporator

    • HPLC system coupled to a tandem mass spectrometer (e.g., LC-MS/MS)

Sample Preparation

For Cell Cultures (per 10 cm dish):

  • Wash cells twice with ice-cold PBS.

  • Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube.

  • Proceed to the lipid extraction protocol.

For Tissues (per 100 mg):

  • Weigh the frozen tissue and place it in a suitable homogenization tube.

  • Add 2 mL of ice-cold PBS.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Proceed to the lipid extraction protocol.

Total Lipid Extraction (Modified Folch Method)
  • To the cell suspension or tissue homogenate, add the internal standard.

  • Add 8 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase into a new glass tube.

  • Re-extract the upper aqueous phase and the protein pellet with 4 mL of chloroform.

  • Vortex and centrifuge as before.

  • Combine the lower organic phases.

  • Wash the combined organic phase by adding 2 mL of 0.9% NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • Remove the upper aqueous phase.

  • Dry the lower organic phase under a stream of nitrogen.

  • Resuspend the dried lipid extract in 1 mL of hexane for SPE.

Triacylglycerol Fractionation by Solid-Phase Extraction (SPE)
  • Condition a silica-based aminopropyl SPE cartridge with 5 mL of hexane.

  • Load the resuspended lipid extract onto the cartridge.

  • Wash the cartridge with 5 mL of a 98:2 (v/v) hexane:diethyl ether mixture to elute neutral lipids like cholesterol esters.

  • Elute the triacylglycerol fraction with 10 mL of a 95:5 (v/v) hexane:diethyl ether mixture.

  • Collect the eluate and dry it under a stream of nitrogen.

  • Resuspend the dried TAG fraction in a suitable solvent for HPLC analysis (e.g., hexane or mobile phase).

Isomer-Specific Separation by HPLC

Method A: Silver Ion HPLC

Silver ion chromatography separates lipids based on their interaction with silver ions, which is influenced by the number, configuration (cis/trans), and position of double bonds. Trans isomers interact less strongly with the silver ions than cis isomers.

  • Column: Silver ion HPLC column.

  • Mobile Phase: A gradient of hexane, acetonitrile, and isopropanol. The exact gradient will need to be optimized based on the specific column and system.

  • Detection: The eluent is directed to the mass spectrometer for analysis.

Method B: Chiral HPLC

Chiral chromatography can separate regioisomers and enantiomers of TAGs.

  • Column: Chiral HPLC column (e.g., CHIRALPAK IF-3).

  • Mobile Phase: Typically a mixture of hexane and a polar solvent like isopropanol or ethanol. Isocratic or gradient elution may be used.

  • Detection: The eluent is directed to the mass spectrometer for analysis.

Quantification by Tandem Mass Spectrometry (MS/MS)
  • Ionization: Use a suitable ionization source, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), in positive ion mode.

  • Precursor Ion Selection: Select the [M+NH₄]⁺ or [M+Na]⁺ adduct of 1,2-dipalmitoyl-3-elaidoyl-glycerol as the precursor ion for fragmentation.

  • Fragmentation: Perform collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern will allow for the differentiation from its isomers based on the neutral loss of the fatty acyl chains.

  • Multiple Reaction Monitoring (MRM): Set up MRM transitions for the analyte and the internal standard for sensitive and specific quantification.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Recovery and Purity of this compound Extraction

Sample TypeInitial Amount (spiked)Amount Recovered (µg)Recovery Rate (%)Purity (%)
Cell Culture (HEK293)10 µg8.9 µg89%>98%
Tissue (Mouse Liver)10 µg8.5 µg85%>97%

Table 2: Quantification of this compound in Biological Samples

Sample IDConditionConcentration (ng/mg protein)Standard Deviation
Cell-Control-1Untreated5.20.8
Cell-Treated-1Elaidic Acid Supplemented25.83.1
Tissue-Control-1Standard Diet12.42.5
Tissue-Treated-1High Trans Fat Diet68.39.7

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_fractionation Fractionation & Separation cluster_analysis Analysis cell_culture Cell Culture lipid_extraction Total Lipid Extraction (Folch Method) cell_culture->lipid_extraction tissue Tissue homogenization Homogenization (Tissues) tissue->homogenization homogenization->lipid_extraction spe Solid-Phase Extraction (SPE) (Isolate TAGs) lipid_extraction->spe hplc Isomer Separation (Silver Ion or Chiral HPLC) spe->hplc msms Quantification (Tandem MS/MS) hplc->msms

Caption: Experimental workflow for the extraction and analysis of this compound.

Potential Signaling Pathways

The specific signaling pathways activated by 1,2-dipalmitoyl-3-elaidoyl-glycerol are not well-defined. However, based on the known effects of its constituent fatty acids, a potential signaling cascade leading to inflammation and cellular stress can be proposed. Trans fatty acids can alter membrane fluidity and function, while palmitic acid is a known activator of Toll-like receptor 4 (TLR4) and can induce endoplasmic reticulum (ER) stress.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response TAG This compound membrane Altered Membrane Fluidity & Function TAG->membrane TLR4 TLR4 Activation TAG->TLR4 ER_Stress Endoplasmic Reticulum Stress membrane->ER_Stress NFkB NF-κB Activation TLR4->NFkB apoptosis Apoptosis ER_Stress->apoptosis inflammation Pro-inflammatory Cytokine Production NFkB->inflammation

Caption: Potential signaling pathways affected by this compound.

References

Application of 1,2-Palmitate-3-elaidate in Developing Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct research on the specific triglyceride 1,2-Palmitate-3-elaidate (PE) is limited. The following application notes and protocols are based on the well-documented effects of its constituent fatty acids: palmitic acid (a saturated fatty acid) and elaidic acid (a trans-unsaturated fatty acid). It is hypothesized that PE, as a triglyceride, will be metabolized to release these fatty acids, thereby inducing cellular and physiological effects relevant to various disease states. The provided information serves as a guide for researchers to explore the potential of PE in developing in vitro and in vivo models of metabolic diseases.

Introduction

This compound (PE) is a mixed-acid triglyceride containing two molecules of palmitic acid and one molecule of elaidic acid. Palmitic acid is the most common saturated fatty acid in the human body and diet, while elaidic acid is the most abundant trans fatty acid, commonly found in partially hydrogenated vegetable oils.[1] Both fatty acids have been independently implicated in the pathogenesis of several metabolic diseases. Therefore, PE represents a valuable tool for researchers aiming to model the complex interplay of different dietary fats in disease development.

This document provides detailed application notes and experimental protocols for utilizing PE in the development of disease models for insulin resistance, endothelial dysfunction, and atherosclerosis.

Disease Models

Insulin Resistance and Type 2 Diabetes

Rationale: High levels of circulating free fatty acids, particularly saturated fatty acids like palmitate, are known to induce insulin resistance in skeletal muscle, adipose tissue, and the liver.[2][3][4] Palmitate can interfere with insulin signaling pathways, leading to decreased glucose uptake and utilization.[3] Elaidic acid has also been shown to contribute to adverse lipid profiles associated with metabolic diseases. The combination of these fatty acids in PE can be used to model the lipotoxic effects of a diet high in both saturated and trans fats.

Applications:

  • Investigating the molecular mechanisms of lipotoxicity-induced insulin resistance.

  • Screening for therapeutic compounds that can ameliorate the negative effects of PE on insulin sensitivity.

  • Studying the differential effects of various fatty acid combinations on glucose metabolism.

Endothelial Dysfunction and Atherosclerosis

Rationale: Endothelial dysfunction is an early event in the development of atherosclerosis. Palmitic acid has been shown to induce endothelial dysfunction by promoting inflammation, oxidative stress, and apoptosis in endothelial cells.[5][6][7][8] It can activate pro-inflammatory signaling pathways such as NF-κB.[5][6] Elaidic acid has been linked to adverse blood lipid profiles, a major risk factor for atherosclerosis.[9] An in vitro model using palmitic and oleic acids has been successfully used to simulate atherosclerosis in vascular smooth muscle cells.[10] PE can be used to model the initial stages of atherosclerosis by inducing an inflammatory and dysfunctional phenotype in endothelial cells.

Applications:

  • Modeling the early stages of atherosclerosis in vitro.

  • Studying the role of specific fatty acids in promoting vascular inflammation and plaque formation.

  • Evaluating the efficacy of anti-inflammatory and anti-atherosclerotic drugs.

Data Presentation

The following tables summarize the quantitative data on the effects of palmitic acid and elaidic acid from various studies.

Table 1: Effects of Palmitic Acid on Cellular Models

Cell TypeConcentrationDurationEffectReference
Rat Adipocytes1 mM4 hours4.4-fold stimulation of glucose transport with insulin (vs. 8.8-fold in control)[11]
HUVECs0.5 mM48 hours1.7-fold increase in long-chain acyl-CoA content[6][7]
HUVECs0.5 mM48 hours26% decrease in ATP/ADP ratio[6][7]
HUVECs0.5 mM48 hours34% inhibition of cell proliferation[6][7]
HUVECs0.5 mM48 hours3.2-fold increase in caspase-3 activity[6][7]
C2C12 Myotubes0.25-0.75 mM≥ 16 hoursDecreased insulin-stimulated pAkt expression and glucose uptake[3]

Table 2: Effects of Elaidic Acid on Cellular Models

Cell TypeConcentrationDurationEffectReference
HepG2 CellsNot specifiedNot specifiedUp-regulation of cholesterol synthesis proteins[9]
Not specifiedNot specifiedNot specifiedPoor inhibitor of PAF-induced platelet aggregation[1]

Experimental Protocols

Protocol 1: Induction of Insulin Resistance in C2C12 Myotubes

Objective: To induce an insulin-resistant state in differentiated C2C12 myotubes using this compound.

Materials:

  • C2C12 myoblasts

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin

  • This compound (PE)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Insulin

  • Glucose uptake assay kit (e.g., 2-NBDG)

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Once confluent, induce differentiation by switching to DMEM with 2% HS and 1% Penicillin-Streptomycin for 4-6 days.

  • Preparation of PE-BSA Complex:

    • Prepare a 10 mM stock solution of PE in ethanol.

    • Prepare a 10% (w/v) BSA solution in serum-free DMEM.

    • Warm both solutions to 37°C.

    • Slowly add the PE stock solution to the BSA solution while stirring to achieve a final desired molar ratio (e.g., 4:1 PE:BSA) and concentration (e.g., 0.5 mM PE).

    • Incubate at 37°C for 1 hour to allow complex formation.

  • Induction of Insulin Resistance:

    • Treat differentiated C2C12 myotubes with the PE-BSA complex (or BSA alone as a control) for 16-24 hours.

  • Assessment of Insulin Resistance:

    • Following treatment, starve the cells in serum-free DMEM for 2-4 hours.

    • Stimulate the cells with 100 nM insulin for 30 minutes.

    • Measure glucose uptake using a fluorescent glucose analog like 2-NBDG according to the manufacturer's protocol. A significant decrease in insulin-stimulated glucose uptake in PE-treated cells compared to control cells indicates insulin resistance.

Protocol 2: Induction of Endothelial Dysfunction in HUVECs

Objective: To induce an inflammatory and dysfunctional phenotype in Human Umbilical Vein Endothelial Cells (HUVECs) using this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • This compound (PE)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • TNF-α (positive control)

  • Reagents for qPCR (for inflammatory markers like VCAM-1, ICAM-1)

  • Reagents for NF-κB activation assay (e.g., immunofluorescence or Western blot for p65 nuclear translocation)

Procedure:

  • Cell Culture:

    • Culture HUVECs in EGM-2. Use cells at a low passage number (P3-P6).

  • Preparation of PE-BSA Complex:

    • Prepare the PE-BSA complex as described in Protocol 1, using EGM-2 without growth factors as the base medium. A final concentration of 0.2-0.5 mM PE is recommended.

  • Induction of Endothelial Dysfunction:

    • Treat HUVECs with the PE-BSA complex (or BSA alone as a control) for 24-48 hours.

  • Assessment of Endothelial Dysfunction:

    • Inflammatory Gene Expression: Extract RNA from treated cells and perform qPCR to measure the expression of inflammatory markers such as VCAM-1, ICAM-1, and E-selectin.

    • NF-κB Activation: Fix and permeabilize the cells. Stain for the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI). Analyze by fluorescence microscopy for nuclear translocation of p65. Alternatively, perform Western blotting on nuclear and cytoplasmic fractions.

Visualization of Pathways and Workflows

Signaling Pathways

Palmitate_Induced_Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Palmitate Palmitate TLR4 TLR4 Palmitate->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB phosphorylates, leads to degradation NF-κB NF-κB IκB->NF-κB inhibits NF-κB_active NF-κB NF-κB->NF-κB_active translocates Inflammatory_Genes Inflammatory Genes (VCAM-1, ICAM-1) NF-κB_active->Inflammatory_Genes activates transcription

Caption: Palmitate-induced pro-inflammatory signaling pathway.

UPR_Pathway Saturated FAs\n(e.g., Palmitate) Saturated FAs (e.g., Palmitate) ER_Stress Endoplasmic Reticulum Stress Saturated FAs\n(e.g., Palmitate)->ER_Stress PERK PERK ER_Stress->PERK IRE1α IRE1α ER_Stress->IRE1α ATF6 ATF6 ER_Stress->ATF6 eIF2α eIF2α PERK->eIF2α phosphorylates XBP1_splicing XBP1 mRNA splicing IRE1α->XBP1_splicing ATF6_cleavage ATF6 cleavage ATF6->ATF6_cleavage Apoptosis Apoptosis (via CHOP) eIF2α->Apoptosis Inflammation Inflammation XBP1_splicing->Inflammation ATF6_cleavage->Inflammation

Caption: Unfolded Protein Response (UPR) induced by saturated fatty acids.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., C2C12, HUVEC) Start->Cell_Culture Prepare_PE_BSA Prepare PE-BSA Complex Cell_Culture->Prepare_PE_BSA Treatment Treat Cells with PE-BSA Complex Prepare_PE_BSA->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Insulin_Resistance Insulin Resistance (Glucose Uptake) Endpoint_Analysis->Insulin_Resistance Model 1 Endothelial_Dysfunction Endothelial Dysfunction (Gene Expression, NF-κB) Endpoint_Analysis->Endothelial_Dysfunction Model 2 Data_Analysis Data Analysis and Interpretation Insulin_Resistance->Data_Analysis Endothelial_Dysfunction->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro disease modeling.

References

Application Notes and Protocols for Metabolic Tracing Using Stable Isotope-Labeled 1,2-Palmitate-3-elaidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing stable isotope-labeled 1,2-dipalmitoyl-3-elaidoyl-glycerol (TG(16:0/16:0/18:1n9t)) in metabolic tracing studies. This document outlines the synthesis of the labeled triglyceride, detailed protocols for in vivo experiments, and the analysis of its metabolic fate.

Introduction

The trans fatty acid, elaidic acid (18:1n9t), a major component of industrially produced trans fats, has been linked to adverse health effects, including cardiovascular disease and metabolic syndrome.[1][2] Understanding the metabolic fate of elaidate when incorporated into triglycerides is crucial for elucidating the mechanisms behind its pathological effects. Stable isotope labeling is a powerful technique that allows for the precise tracking of molecules through metabolic pathways without the use of radioactive materials.[3] By labeling specific atoms (e.g., ¹³C), researchers can distinguish the tracer molecule from its endogenous counterparts using mass spectrometry.[4]

This document focuses on the use of 1,2-dipalmitoyl-3-[¹³C₁₈]-elaidoyl-glycerol as a tracer to investigate the incorporation, distribution, and subsequent metabolic transformations of elaidate in vivo.

Synthesis of Stable Isotope-Labeled 1,2-Dipalmitate-3-elaidate

The synthesis of mixed-acid triglycerides like 1,2-dipalmitoyl-3-elaidoyl-glycerol can be achieved through a multi-step chemical process. The following protocol is an adaptation of established methods for triglyceride synthesis.[][6]

Protocol 1: Chemical Synthesis of 1,2-dipalmitoyl-3-[¹³C₁₈]-elaidoyl-glycerol

Materials:

  • sn-Glycerol-3-phosphate

  • Palmitoyl-CoA

  • [U-¹³C₁₈]-Elaidic acid

  • Acyltransferase enzymes (GPAT and AGPAT)

  • Lipid phosphatase

  • Diacylglycerol acyltransferase (DGAT)

  • Appropriate buffers and organic solvents (e.g., chloroform, methanol)

  • Silica gel for column chromatography[7]

Procedure:

  • Activation of Labeled Elaidic Acid: Convert [U-¹³C₁₈]-elaidic acid to its activated form, [U-¹³C₁₈]-elaidoyl-CoA, using acyl-CoA synthetase.

  • Formation of Lysophosphatidic Acid: In the presence of Glycerol-3-Phosphate Acyltransferase (GPAT), acylate sn-glycerol-3-phosphate at the sn-1 position with palmitoyl-CoA to form 1-palmitoyl-sn-glycerol-3-phosphate.

  • Formation of Phosphatidic Acid: Acylate the lysophosphatidic acid at the sn-2 position with another molecule of palmitoyl-CoA using Acylglycerol-3-phosphate Acyltransferase (AGPAT) to yield 1,2-dipalmitoyl-sn-glycerol-3-phosphate (phosphatidic acid).

  • Formation of Diacylglycerol: Dephosphorylate the phosphatidic acid using a lipid phosphatase to produce 1,2-dipalmitoyl-sn-glycerol.

  • Final Acylation: Acylate the 1,2-dipalmitoyl-sn-glycerol at the sn-3 position with [U-¹³C₁₈]-elaidoyl-CoA using Diacylglycerol Acyltransferase (DGAT) to yield the final product, 1,2-dipalmitoyl-3-[¹³C₁₈]-elaidoyl-glycerol.

  • Purification: Purify the synthesized triglyceride using silica gel column chromatography to separate it from unreacted precursors and byproducts.[7] The purity can be assessed by thin-layer chromatography and gas chromatography.[8]

Experimental Protocols for Metabolic Tracing

The following protocols describe an in vivo study in a mouse model to trace the metabolic fate of the synthesized labeled triglyceride.

Protocol 2: In Vivo Metabolic Tracing in Mice

Animal Model: C57BL/6 mice are a suitable model for this study.[9]

Tracer Administration:

  • Fast the mice for 4-6 hours prior to tracer administration to ensure a baseline metabolic state.

  • Prepare a lipid emulsion of 1,2-dipalmitoyl-3-[¹³C₁₈]-elaidoyl-glycerol in a suitable vehicle (e.g., corn oil).

  • Administer the labeled triglyceride to the mice via oral gavage at a concentration of 150 mg/kg body weight.[9]

Sample Collection:

  • Collect blood samples via tail vein at various time points post-administration (e.g., 0, 1, 2, 4, 8, and 24 hours).[9]

  • At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle, heart, and brain).

  • Immediately flash-freeze the tissue samples in liquid nitrogen and store them at -80°C until lipid extraction.[10]

Protocol 3: Lipid Extraction and Analysis

Lipid Extraction:

  • For plasma samples, mix 10 µL of plasma with 90 µL of methanol containing internal standards.[9]

  • For tissue samples, homogenize the tissue in a chloroform/methanol mixture (2:1, v/v) to extract the lipids.[11] A common procedure is the Folch method.[11]

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.[10]

Mass Spectrometry Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for analysis.

  • Analyze the lipid extracts using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[9]

  • Use multiple-reaction monitoring (MRM) on a triple quadrupole mass spectrometer to specifically detect and quantify the [¹³C₁₈]-elaidate-labeled lipids.[9] The concentration of the labeled lipids can be determined from the peak area ratio of the analyte to its corresponding internal standard.[9]

Data Presentation

The following tables present hypothetical quantitative data based on published studies tracing the metabolic fate of stable isotope-labeled fatty acids.[12] This data illustrates the expected outcomes of a metabolic tracing experiment with labeled 1,2-palmitate-3-elaidate.

Table 1: Incorporation of ¹³C-Labeled Fatty Acid into Tissue Triglycerides (nmol/g tissue) at 24 hours post-administration.

Tissue¹³C-Triglyceride Concentration (nmol/g)
Liver511 ± 160
Adipose Tissue (Epididymal)850 ± 210
Skeletal Muscle (Gastrocnemius)14 ± 4
Heart25 ± 8
Brain5 ± 2

Table 2: Distribution of ¹³C-Labeled Fatty Acid into Different Lipid Classes in the Liver at 24 hours post-administration.

Lipid Class¹³C-Labeled Lipid Concentration (nmol/g)
Triglycerides (TG)511 ± 160
Phosphatidylcholine (PC)58 ± 9
Phosphatidylethanolamine (PE)22 ± 5
Cholesteryl Esters (CE)12 ± 3

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a metabolic tracing experiment using stable isotope-labeled lipids.

G cluster_synthesis Synthesis & Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis A Synthesis of ¹³C-Labeled Triglyceride B Purification and Characterization A->B C Formulation of Lipid Emulsion B->C D Tracer Administration (Oral Gavage) C->D E Time-Course Sample Collection (Blood & Tissues) D->E F Lipid Extraction (Folch Method) E->F G UPLC-MS/MS Analysis F->G H Data Processing and Quantification G->H G TG Ingested ¹³C-TG(16:0/16:0/18:1t) LPL Lipoprotein Lipase TG->LPL FFA ¹³C-Elaidic Acid (Free Fatty Acid) LPL->FFA MAG 1,2-Dipalmitoyl-glycerol (Monoacylglycerol) LPL->MAG Tissues Peripheral Tissues (Adipose, Muscle) FFA->Tissues Liver Liver FFA->Liver Storage Re-esterification (¹³C-Triglycerides) Tissues->Storage Oxidation β-Oxidation Tissues->Oxidation Liver->Storage PL Incorporation into Phospholipids Liver->PL VLDL Secretion as ¹³C-VLDL-TG Liver->VLDL G Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt pAS160 p-AS160 pAkt->pAS160 AS160 AS160 GLUT4t GLUT4 Translocation & Fusion pAS160->GLUT4t GLUT4v GLUT4 Vesicle GLUT4v->GLUT4t Uptake Glucose Uptake GLUT4t->Uptake Glucose Glucose Glucose->Uptake Elaidate Elaidate Elaidate->pAkt Inhibits Elaidate->GLUT4t Inhibits Fusion

References

Application Notes and Protocols for Monitoring 1,2-Palmitate-3-elaidate in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of advanced techniques for the real-time monitoring of 1,2-Palmitate-3-elaidate, an asymmetrical triacylglycerol containing both saturated and trans-unsaturated fatty acids, within living cells. The following protocols offer step-by-step guidance for the application of fluorescence microscopy, Raman microscopy, and mass spectrometry imaging to visualize and quantify this specific lipid species and to elucidate its metabolic fate and impact on cellular signaling.

Introduction

This compound is a triacylglycerol (TAG) of significant interest due to its asymmetric structure, incorporating two molecules of the saturated fatty acid, palmitic acid, and one molecule of the trans-unsaturated fatty acid, elaidic acid. Understanding the subcellular localization, trafficking, and metabolic consequences of such specific TAGs is crucial for research in areas including metabolic diseases, cardiovascular health, and cancer biology. The techniques outlined below provide powerful tools for investigating the dynamic behavior of this compound at the single-cell level.

Section 1: Fluorescent Labeling and Live-Cell Imaging

Fluorescence microscopy offers a versatile and widely accessible method for tracking the intracellular fate of this compound. This approach typically involves the use of a fluorescently labeled analog of the molecule or a general lipid droplet stain to visualize its accumulation.

Protocol 1: Monitoring this compound Accumulation in Lipid Droplets using BODIPY 493/503

This protocol describes the use of BODIPY 493/503, a lipophilic dye that preferentially stains neutral lipids within lipid droplets, to visualize the incorporation of exogenously supplied this compound.

Materials:

  • Live cells of interest (e.g., HeLa, 3T3-L1 adipocytes)

  • Cell culture medium

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • BODIPY 493/503 (stock solution in DMSO)[1]

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixation (optional)[]

  • Mounting medium with DAPI

Experimental Workflow:

G cluster_prep Cell & Reagent Preparation cluster_treatment Lipid Loading cluster_staining Staining cluster_imaging Imaging prep_cells Plate cells on coverslips treat Incubate cells with lipid complex prep_cells->treat prep_lipid Prepare this compound-BSA complex prep_lipid->treat wash1 Wash with PBS treat->wash1 stain Stain with BODIPY 493/503 wash1->stain wash2 Wash with PBS stain->wash2 fix Fix with PFA (optional) wash2->fix mount Mount coverslips fix->mount image Acquire images using fluorescence microscope mount->image

Caption: Experimental workflow for fluorescent labeling of lipid droplets.

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips to a confluence of 60-80%.[1]

  • Preparation of Lipid-BSA Complex:

    • Dissolve this compound in ethanol.

    • Add the lipid solution to a pre-warmed solution of fatty acid-free BSA in serum-free medium to achieve the desired final concentration (e.g., 100-400 µM).

    • Incubate at 37°C for 30 minutes to allow complex formation.

  • Lipid Loading:

    • Remove the culture medium from the cells and replace it with the medium containing the this compound-BSA complex.

    • Incubate for the desired time (e.g., 4-24 hours) to allow for cellular uptake and incorporation into lipid droplets.

  • Staining:

    • Prepare a 1-5 µM working solution of BODIPY 493/503 in PBS.[][3]

    • Wash the cells twice with PBS.

    • Incubate the cells with the BODIPY 493/503 working solution for 15-30 minutes at 37°C, protected from light.[1][]

    • Wash the cells twice with PBS to remove excess dye.

  • Fixation (Optional):

    • For endpoint analysis, cells can be fixed with 4% PFA in PBS for 15-20 minutes at room temperature.[1]

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and DAPI.

Quantitative Data Summary:

ParameterValueReference
BODIPY 493/503 Stock Conc.1 mg/mL in DMSO[1]
BODIPY 493/503 Working Conc.1-5 µM[][3]
Staining Incubation Time15-30 minutes[1][]
PFA Fixation4% for 15-20 minutes[1]

Section 2: Label-Free Monitoring with Raman Microscopy

Stimulated Raman Scattering (SRS) microscopy is a powerful label-free technique for imaging specific chemical bonds. By tuning the laser to the vibrational frequency of C-H bonds, which are abundant in lipids, SRS can visualize lipid droplets with high specificity and sensitivity. Deuterium labeling of the fatty acids can further enhance specificity.

Protocol 2: Stimulated Raman Scattering (SRS) Microscopy of this compound

This protocol outlines the use of SRS microscopy to visualize the intracellular distribution of unlabeled this compound by imaging the CH2 stretching vibration.

Materials:

  • Live cells of interest

  • Cell culture medium

  • This compound-BSA complex (prepared as in Protocol 1)

  • SRS microscope system

Experimental Workflow:

G cluster_prep Cell Preparation & Lipid Loading cluster_imaging SRS Imaging cluster_analysis Data Analysis prep_cells Culture cells on imaging dishes treat Incubate cells with lipid complex prep_cells->treat prep_lipid Prepare this compound-BSA complex prep_lipid->treat setup_srs Set up SRS microscope treat->setup_srs acquire_lipid Image CH2 stretching at ~2850 cm-1 setup_srs->acquire_lipid acquire_protein Image CH3 stretching at ~2930 cm-1 (optional) acquire_lipid->acquire_protein process Image processing and analysis acquire_protein->process

Caption: Workflow for SRS microscopy of intracellular lipids.

Procedure:

  • Cell Preparation and Lipid Loading:

    • Culture cells on imaging-compatible dishes (e.g., glass-bottom dishes).

    • Load cells with this compound-BSA complex as described in Protocol 1.

  • SRS Microscopy Setup:

    • Use a picosecond laser system with a tunable pump beam and a fixed Stokes beam.[4][5]

    • Tune the Raman shift (difference between pump and Stokes laser frequencies) to the symmetric CH2 stretching vibration, which is prominent in lipids (~2850 cm⁻¹).[5][6]

    • For cellular context, the CH3 stretching vibration of proteins can be imaged at ~2930 cm⁻¹.[5][7]

  • Image Acquisition:

    • Place the live-cell dish on the microscope stage within an environmental chamber to maintain 37°C and 5% CO2.

    • Acquire images at the desired Raman shifts. The pixel dwell time is typically around 10 µs.[5]

  • Data Analysis:

    • Process the acquired images using software such as ImageJ.[5]

    • The intensity of the SRS signal at 2850 cm⁻¹ is proportional to the concentration of lipids.

    • A ratio image of the lipid channel (2850 cm⁻¹) to the protein channel (2930 cm⁻¹) can be generated to enhance the contrast of lipid-rich structures like lipid droplets.[5]

Quantitative Data Summary:

ParameterValueReference
Raman Shift for Lipids (CH2)~2850 cm⁻¹[5][6]
Raman Shift for Proteins (CH3)~2930 cm⁻¹[5][7]
Pixel Dwell Time~10 µs[5]

Raman Spectral Features:

Fatty AcidKey Raman Peaks (cm⁻¹)Reference
Palmitic Acid (C16:0)1440 (CH2 bend), 2850 (CH2 stretch), 2880 (CH2 stretch)[8][9]
Elaidic Acid (trans-C18:1)~1669 (trans C=C stretch)[10]

Section 3: High-Resolution and Chemically Specific Imaging with Mass Spectrometry

Mass Spectrometry Imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, provides a powerful platform to visualize the spatial distribution of specific lipid molecules, including this compound, without the need for labeling.

Protocol 3: MALDI-MS Imaging of this compound in Single Cells

This protocol describes the preparation of cells for MALDI-MSI to map the distribution of this compound.

Materials:

  • Live cells of interest

  • Indium tin oxide (ITO)-coated glass slides[11][12]

  • Washing buffers (e.g., isotonic ammonium acetate)

  • Fixatives (e.g., formalin) (optional)[11][12]

  • MALDI matrix (e.g., 1,5-diaminonaphthalene, DAN)[13]

  • MALDI-MSI instrument

Experimental Workflow:

G cluster_prep Cell Preparation cluster_matrix Matrix Application cluster_msi MALDI-MSI cluster_analysis Data Analysis culture Culture cells on ITO slides wash Wash with isotonic buffer culture->wash fix Fix cells (optional) wash->fix dry Dry the sample fix->dry coat Coat with MALDI matrix dry->coat acquire Acquire mass spectra across the sample coat->acquire process Generate ion images for specific m/z acquire->process

Caption: Workflow for single-cell MALDI-MS imaging.

Procedure:

  • Cell Culture and Lipid Loading:

    • Culture cells directly on ITO-coated glass slides.

    • Load cells with this compound-BSA complex as described in Protocol 1.

  • Sample Preparation:

    • Gently wash the cells with an isotonic buffer (e.g., ammonium acetate) to remove salts and medium components.

    • For preservation of cell morphology, a brief fixation with formalin (e.g., 5 minutes) can be performed.[11][12]

    • Carefully dry the sample under a gentle stream of nitrogen or by lyophilization.

  • Matrix Application:

    • Apply a suitable MALDI matrix, such as DAN (10 mg/mL in 90% acetonitrile), using an automated sprayer for a uniform coating.[13]

  • MALDI-MSI Data Acquisition:

    • Acquire mass spectra in a grid-like pattern across the cell sample using the MALDI-MSI instrument. A high spatial resolution (e.g., 2-10 µm pixel size) is required for single-cell imaging.[11][12][14]

  • Data Analysis:

    • Generate ion images by plotting the intensity of the ion corresponding to the [M+Na]⁺ or [M+K]⁺ adduct of this compound at each pixel.

    • The fragmentation pattern obtained from tandem MS (MS/MS) can be used to confirm the identity of the lipid by observing the neutral loss of palmitic and elaidic acids.

Expected Mass Spectrometric Fragmentation:

The primary fragmentation of the [M+Na]⁺ adduct of 1,2-Palmitate-3-elaidoyl-glycerol in MS/MS will involve the neutral loss of the fatty acid chains. The relative abundance of the fragment ions can help in identifying the sn-position of the fatty acids.

Precursor Ion (m/z)Fragment Ion (m/z)Description
[M+Na]⁺[M+Na - C16H32O2]⁺Neutral loss of Palmitic Acid
[M+Na - C18H34O2]⁺Neutral loss of Elaidic Acid

Section 4: Signaling Pathways

The introduction of this compound into cells can potentially modulate various signaling pathways due to the presence of both saturated and trans fatty acids.

Potential Signaling Pathways Affected:

  • Inflammatory Signaling: Trans fatty acids have been shown to promote pro-inflammatory signaling.[15][16] This may involve the activation of pathways such as the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway and increased production of inflammatory cytokines like TNF-α and IL-6.[15][16]

  • Insulin Signaling: Trans fatty acids can impair insulin sensitivity by altering insulin receptor substrate signaling.[15] Palmitate can also have complex, time-dependent effects on glucose uptake and insulin signaling.

  • Lipid Metabolism Regulation: The accumulation of specific TAGs can influence the expression of genes involved in lipid synthesis and oxidation through nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[16][17]

  • Cell Membrane Properties: The incorporation of elaidic acid into cellular membranes can alter their fluidity and the function of membrane-associated proteins and receptors.[16]

Diagram of Potential Signaling Pathways:

G cluster_membrane Cell Membrane cluster_inflammation Inflammation cluster_insulin Insulin Signaling cluster_metabolism Lipid Metabolism TAG This compound Membrane Altered Membrane Fluidity TAG->Membrane ASK1 ASK1-p38 Pathway TAG->ASK1 InsulinR Insulin Receptor Substrate TAG->InsulinR PPARs PPAR Activation TAG->PPARs Receptor Receptor Function Membrane->Receptor Cytokines ↑ TNF-α, IL-6 ASK1->Cytokines Glucose Impaired Glucose Uptake InsulinR->Glucose GeneExp Altered Gene Expression PPARs->GeneExp

Caption: Potential signaling pathways affected by this compound.

Conclusion

The methodologies described in these application notes provide a comprehensive toolkit for researchers to investigate the cellular dynamics of this compound. By combining fluorescent labeling, label-free imaging with Raman microscopy, and high-resolution chemical mapping with mass spectrometry imaging, a detailed understanding of the uptake, storage, and signaling effects of this specific asymmetrical triacylglycerol can be achieved. These approaches will be invaluable for advancing our knowledge of lipid metabolism and its role in health and disease.

References

High-Purity 1,2-Palmitate-3-elaidate for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of high-purity 1,2-Palmitate-3-elaidate, a specific mixed-acid triglyceride, in scientific research. This triglyceride, composed of two palmitic acid molecules at the sn-1 and sn-2 positions and an elaidic acid molecule at the sn-3 position, is a valuable tool for investigating the metabolic and signaling roles of saturated and trans fatty acids.

Commercial Suppliers of High-Purity this compound

High-purity this compound (also known as 1,2-Dipalmitoyl-3-elaidoyl-glycerol) is a specialized research lipid. The following table summarizes key information from a prominent supplier. Researchers are advised to request a certificate of analysis for lot-specific details.

SupplierProduct NamePurityCAS NumberMolecular FormulaMolecular Weight
Larodan Research Grade Lipids1,2-Palmitin-3-Elaidin>99%93452-43-8C₅₃H₁₀₀O₆833.36

Application Notes

This compound is a critical research tool for elucidating the distinct biological effects of specific triglyceride structures. The presence of both palmitic acid, a major dietary saturated fatty acid, and elaidic acid, the principal trans fatty acid formed during industrial hydrogenation of vegetable oils, makes this molecule particularly relevant for studies in nutrition, metabolism, and cardiovascular health.[1][2][3]

Potential Research Applications:

  • Lipid Metabolism Studies: Investigate the absorption, transport, and metabolic fate of a triglyceride containing both saturated and trans fatty acids. This includes studying its impact on lipoprotein profiles, hepatic lipid accumulation, and adipose tissue storage.[1][2]

  • Cell Signaling Research: Elucidate the role of this specific triglyceride and its constituent fatty acids in modulating intracellular signaling pathways. Palmitic acid is known to act as a signaling molecule in various pathological conditions, while elaidic acid can also influence cellular processes.[4]

  • Enzymology and Substrate Specificity: Serve as a specific substrate for lipases, such as pancreatic lipase and lipoprotein lipase, to determine their activity and positional specificity for triglycerides containing trans fatty acids.

  • In Vitro Disease Models: Utilize in cell culture models to mimic the effects of dietary intake of mixed saturated and trans fats on various cell types, including hepatocytes, adipocytes, and endothelial cells. This can provide insights into the molecular mechanisms underlying the association of such fats with metabolic disorders and cardiovascular disease.[1][2]

  • Lipidomics and Mass Spectrometry Standard: Serve as an internal or external standard in lipidomics workflows for the accurate identification and quantification of specific triglyceride species in complex biological samples.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These are general guidelines and may require optimization for specific experimental systems.

Protocol 1: Preparation of this compound Emulsion for Cell Culture

Objective: To prepare a stable emulsion of this compound for delivery to cultured cells.

Materials:

  • High-purity this compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Sterile, conical tubes

  • Water bath sonicator

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh a precise amount of this compound into a sterile glass vial.

    • Dissolve the lipid in a minimal amount of ethanol or another suitable organic solvent. Note: Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1%).

  • BSA Conjugation:

    • Prepare a sterile 10% (w/v) fatty acid-free BSA solution in DPBS.

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the warm BSA solution while vortexing gently. The molar ratio of fatty acid (from the triglyceride) to BSA should be between 3:1 and 6:1 for optimal binding.

    • Incubate the mixture at 37°C for 30-60 minutes with occasional swirling to allow for complex formation.

  • Emulsification:

    • For a more stable emulsion, the lipid can be emulsified using sonication.

    • Prepare a stock solution of the triglyceride in chloroform or another suitable solvent.

    • Evaporate the solvent under a stream of nitrogen to create a thin lipid film.

    • Add the desired volume of cell culture medium (serum-free) to the lipid film.

    • Sonicate the mixture in a water bath sonicator until a homogenous, opalescent emulsion is formed.[5]

  • Sterilization and Use:

    • Sterilize the final lipid emulsion by passing it through a 0.22 µm syringe filter.

    • The emulsion is now ready to be added to the cell culture medium at the desired final concentration.

Protocol 2: In Vitro Lipase Activity Assay

Objective: To measure the activity of a lipase (e.g., pancreatic lipase) using this compound as a substrate.

Materials:

  • This compound emulsion (prepared as in Protocol 1 or using a suitable emulsifier like Triton X-100)

  • Purified lipase (e.g., human pancreatic lipase)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl₂)

  • Free Fatty Acid Assay Kit (colorimetric or fluorometric)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • This compound emulsion (substrate)

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified lipase solution to each well.

    • Include a negative control with no enzyme.

    • Incubate the plate at 37°C for a defined period (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of the assay.

  • Termination and Measurement:

    • Stop the reaction according to the instructions of the Free Fatty Acid Assay Kit (this may involve adding a stop solution or proceeding directly to the detection step).

    • Measure the amount of free fatty acids released using the assay kit and a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the rate of fatty acid release (µmol/min) to determine the lipase activity.

    • One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of free fatty acid per minute under the specified conditions.

Protocol 3: Cellular Triglyceride Accumulation Assay

Objective: To assess the effect of this compound on triglyceride accumulation in cultured cells (e.g., HepG2 hepatocytes).

Materials:

  • Cultured cells (e.g., HepG2)

  • This compound emulsion

  • Cell lysis buffer

  • Triglyceride quantification kit (colorimetric or fluorometric)

  • Protein assay kit (e.g., BCA)

  • 96-well plate for cell culture

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere and grow to the desired confluency.

    • Treat the cells with varying concentrations of the this compound emulsion in serum-free or low-serum medium for a specified time (e.g., 24 hours).

    • Include a vehicle control (BSA or emulsion without the triglyceride).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer compatible with the triglyceride quantification kit.

  • Triglyceride Quantification:

    • Measure the triglyceride content in the cell lysates using a commercial triglyceride quantification kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Measure the total protein concentration in the cell lysates using a protein assay kit.

  • Data Normalization:

    • Normalize the triglyceride content to the total protein concentration for each sample to account for differences in cell number.

    • Express the results as µg or nmol of triglyceride per mg of protein.

Visualizations

Signaling Pathways

The following diagram illustrates potential signaling pathways that could be influenced by the metabolic products of this compound, particularly palmitic acid.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Lipase Lipase This compound->Lipase Hydrolysis Palmitic Acid Palmitic Acid Lipase->Palmitic Acid Elaidic Acid Elaidic Acid Lipase->Elaidic Acid Diacylglycerol (DAG) Diacylglycerol (DAG) Lipase->Diacylglycerol (DAG) Ceramide Synthesis Ceramide Synthesis Palmitic Acid->Ceramide Synthesis PKC PKC Diacylglycerol (DAG)->PKC IKK IKK PKC->IKK NF-kB NF-kB IKK->NF-kB Gene Expression Gene Expression NF-kB->Gene Expression Pro-inflammatory genes Inflammatory Response Inflammatory Response ER Stress ER Stress Ceramide Synthesis->ER Stress Apoptosis Apoptosis ER Stress->Apoptosis Gene Expression->Inflammatory Response

Caption: Potential signaling pathways affected by this compound hydrolysis.

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Start Start Prepare Lipid Stock Prepare Lipid Stock Start->Prepare Lipid Stock Prepare BSA Solution Prepare BSA Solution Start->Prepare BSA Solution Conjugate Lipid to BSA Conjugate Lipid to BSA Prepare Lipid Stock->Conjugate Lipid to BSA Prepare BSA Solution->Conjugate Lipid to BSA Sterile Filter Sterile Filter Conjugate Lipid to BSA->Sterile Filter Add to Cell Culture Add to Cell Culture Sterile Filter->Add to Cell Culture End End Add to Cell Culture->End

Caption: Workflow for preparing a triglyceride emulsion for cell culture.

Start Start Setup Reaction in 96-well Plate Setup Reaction in 96-well Plate Start->Setup Reaction in 96-well Plate Pre-incubate at 37°C Pre-incubate at 37°C Setup Reaction in 96-well Plate->Pre-incubate at 37°C Add Lipase to Initiate Reaction Add Lipase to Initiate Reaction Pre-incubate at 37°C->Add Lipase to Initiate Reaction Incubate at 37°C Incubate at 37°C Add Lipase to Initiate Reaction->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Measure Free Fatty Acids Measure Free Fatty Acids Stop Reaction->Measure Free Fatty Acids Calculate Lipase Activity Calculate Lipase Activity Measure Free Fatty Acids->Calculate Lipase Activity End End Calculate Lipase Activity->End

Caption: Workflow for an in vitro lipase activity assay.

References

Application Notes and Protocols for the Analysis of 1,2-Palmitate-3-elaidate in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of food products for the analysis of the specific triglyceride, 1,2-Palmitate-3-elaidate. The methods described herein cover Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which are commonly employed techniques for lipid analysis.

Introduction

This compound is a triacylglycerol (TAG) containing palmitic acid (a saturated fatty acid) at the sn-1 and sn-2 positions and elaidic acid (a trans-unsaturated fatty acid) at the sn-3 position of the glycerol backbone. The accurate quantification of such specific TAGs in food products is crucial for nutritional labeling, quality control, and understanding the impact of dietary fats on human health. The choice of sample preparation method is critical to ensure efficient extraction, removal of interfering substances, and accurate analytical results. This document outlines three robust methods for the preparation of food samples prior to chromatographic analysis, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Methods Overview

Three primary sample preparation techniques are detailed:

  • Liquid-Liquid Extraction (LLE): This classic technique, utilizing methods like Folch or Bligh & Dyer, is a benchmark for lipid extraction. It relies on partitioning the lipids into an organic solvent phase, separating them from polar components.

  • Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique used after an initial extraction. It employs a solid sorbent to selectively retain either the target analytes or interfering compounds, allowing for a cleaner extract and improved analytical sensitivity.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS method has been adapted for various applications, including the extraction of lipids from complex food matrices. It involves a salting-out extraction followed by a dispersive solid-phase extraction (dSPE) cleanup.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the performance characteristics of the described methods for the analysis of triglycerides in food matrices. It is important to note that the data presented are based on studies of various triglycerides and may not be specific to this compound, but are representative of the expected performance for similar TAGs.

ParameterLiquid-Liquid Extraction (Folch/Bligh & Dyer)Solid-Phase Extraction (SPE)QuEChERS
Typical Recovery >90%[1]>95% (for cleanup)70-120%[2]
Repeatability (RSD%) <10%<5%<20%
LOD (GC-FID) Analyte and matrix dependentAnalyte and matrix dependentAnalyte and matrix dependent
LOQ (GC-FID) 0.32 - 1.84 mg/100mg fat (for various TAGs)[3]Analyte and matrix dependentAnalyte and matrix dependent
LOD (HPLC-ELSD) Analyte and matrix dependentAnalyte and matrix dependentAnalyte and matrix dependent
LOQ (HPLC-ELSD) ~10-20 ng on column (for fatty acids)[4]Analyte and matrix dependentAnalyte and matrix dependent
Advantages Gold standard, high recovery for a broad range of lipids.[5]High selectivity, cleaner extracts, automation potential.Fast, high throughput, low solvent consumption.
Disadvantages Labor-intensive, uses chlorinated solvents.Can be more expensive, requires method development.Matrix effects can be significant, may have lower recovery for some nonpolar compounds.[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) - Modified Folch Method

This protocol is a widely used method for the total lipid extraction from food samples.[5]

Materials and Reagents:

  • Homogenizer

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator or nitrogen evaporator

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Homogenization: Weigh 1 g of the homogenized food sample into a glass centrifuge tube.

  • Solvent Addition: Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Extraction: Homogenize the mixture for 2 minutes.

  • Phase Separation: Add 5 mL of 0.9% NaCl solution to the homogenate. Vortex the mixture for 30 seconds and then centrifuge at 2000 rpm for 10 minutes to separate the phases.

  • Collection of Lipid Layer: Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean tube.

  • Drying: Dry the chloroform extract by passing it through a small column containing anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., hexane or isooctane) for subsequent analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol describes a general procedure for the cleanup of a lipid extract obtained from LLE or another primary extraction method. The choice of sorbent and solvents will depend on the specific matrix and the desired fractionation. For triglycerides, a normal-phase sorbent like silica gel is commonly used.

Materials and Reagents:

  • SPE manifold

  • SPE cartridges (e.g., Silica gel, 500 mg)

  • Hexane (analytical grade)

  • Dichloromethane (analytical grade)

  • Diethyl ether (analytical grade)

  • Methanol (analytical grade)

Procedure:

  • Cartridge Conditioning: Condition the silica gel SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to dry.

  • Sample Loading: Dissolve the dried lipid extract from the primary extraction in a small volume of hexane (e.g., 1 mL) and load it onto the conditioned SPE cartridge.

  • Washing (Removal of Non-polar Interferences): Wash the cartridge with 10 mL of hexane to elute non-polar hydrocarbons. Discard the eluate.

  • Analyte Elution: Elute the triglycerides from the cartridge with 10 mL of a mixture of hexane and diethyl ether (e.g., 90:10 v/v). Collect this fraction.

  • Elution of More Polar Lipids (Optional): If desired, more polar lipids can be eluted with solvents of increasing polarity, such as dichloromethane or methanol.

  • Solvent Evaporation: Evaporate the collected triglyceride fraction to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the purified extract in a known volume of an appropriate solvent for analysis.

Protocol 3: Modified QuEChERS for High-Fat Food Matrices

This protocol is an adaptation of the QuEChERS method for the extraction of lipids from fatty food samples.

Materials and Reagents:

  • Homogenizer

  • Centrifuge

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (analytical grade)

  • Water (HPLC grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE (dSPE) tubes containing C18 sorbent and MgSO₄

Procedure:

  • Sample Hydration: Weigh 5 g of the homogenized high-fat food sample into a 50 mL centrifuge tube. Add 5 mL of water and vortex for 30 seconds.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg of MgSO₄ and 50 mg of C18 sorbent.

  • Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: The supernatant is the final extract. Take an aliquot for direct analysis or evaporate and reconstitute in a suitable solvent.

Visualizations

Experimental_Workflow_LLE cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (Folch) cluster_analysis Analysis Homogenization 1. Homogenize Food Sample Solvent_Addition 2. Add Chloroform: Methanol (2:1) Homogenization->Solvent_Addition Extraction 3. Homogenize Solvent_Addition->Extraction Phase_Separation 4. Add NaCl Solution & Centrifuge Extraction->Phase_Separation Collect_Lipids 5. Collect Lower Chloroform Layer Phase_Separation->Collect_Lipids Drying 6. Dry with Na2SO4 Collect_Lipids->Drying Evaporation 7. Evaporate Solvent Drying->Evaporation Reconstitution 8. Reconstitute in Analysis Solvent Evaporation->Reconstitution Analysis GC-FID or HPLC-ELSD Analysis Reconstitution->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Experimental_Workflow_SPE cluster_initial_extract Initial Extract cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis Initial_Extract Lipid Extract from Primary Extraction (e.g., LLE) Conditioning 1. Condition SPE Cartridge Initial_Extract->Conditioning Loading 2. Load Sample Conditioning->Loading Washing 3. Wash with Non-polar Solvent Loading->Washing Elution 4. Elute Triglycerides Washing->Elution Evaporation 5. Evaporate Eluate Elution->Evaporation Reconstitution 6. Reconstitute in Analysis Solvent Evaporation->Reconstitution Analysis GC-FID or HPLC-ELSD Analysis Reconstitution->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) Cleanup.

Experimental_Workflow_QuEChERS cluster_sample_prep Sample Preparation cluster_quechers QuEChERS Extraction & Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Food Sample & Hydrate Extraction 2. Extract with Acetonitrile Homogenization->Extraction Salting_Out 3. Add MgSO4 & NaCl & Centrifuge Extraction->Salting_Out dSPE_Cleanup 4. dSPE Cleanup with C18 Salting_Out->dSPE_Cleanup Centrifugation 5. Centrifuge dSPE_Cleanup->Centrifugation Analysis GC-FID or HPLC-ELSD Analysis Centrifugation->Analysis Supernatant

Caption: Workflow for the modified QuEChERS method.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in 1,2-Palmitate-3-elaidate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately quantifying 1,2-Palmitate-3-elaidate (PPE) and other structurally similar triacylglycerols (TAGs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor peak resolution or co-elution of this compound with other TAG isomers?

A: Poor resolution is the most significant challenge in TAG analysis due to the existence of numerous positional isomers with very similar physicochemical properties. For instance, this compound (PPE) is isomeric with 1,3-Dipalmitoyl-2-elaidoyl-glycerol (PEP).

Troubleshooting Steps:

  • Column Selection: Standard C18 columns may not provide sufficient resolution. Consider using columns with alternative selectivities.

    • Octacosyl (C28) or Triacontyl (C30) columns can enhance the separation of TAG positional isomers, especially at lower temperatures (10-20°C).[1]

    • Silver-ion HPLC (Ag-HPLC) separates TAGs based on the number and position of double bonds in the fatty acid moieties.[2]

    • For complex samples, connecting two or three columns in series can improve resolution.[3]

  • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving separation.

    • For Reversed-Phase HPLC (RP-HPLC), common mobile phases include mixtures of acetonitrile, isopropanol, and acetone.[3][4][5]

    • Employing non-linear or step-wise elution gradients can significantly improve the separation of complex mixtures.[3]

  • Temperature Control: Lowering the column temperature can increase retention times and improve the separation of TAG positional isomers.[1] However, this may also lead to broader peaks, so optimization is key.

Q2: My signal intensity is low when using LC-MS. How can I improve detection?

A: Low signal intensity can stem from poor ionization efficiency, sample matrix effects, or insufficient sample concentration.

Troubleshooting Steps:

  • Optimize Ionization Source:

    • Atmospheric Pressure Chemical Ionization (APCI) is often preferred for TAG analysis as it can provide fragment ions that are informative for identifying positional isomers.[6]

    • Electrospray Ionization (ESI) can also be used, often with the addition of ammonium formate or acetate to the mobile phase to promote the formation of [M+NH4]+ adducts, which can yield informative fragments upon collision-induced dissociation (CID).[6][7]

  • Sample Preparation:

    • Ensure efficient extraction of lipids from the sample matrix using established methods like Folch or Bligh-Dyer extractions.

    • Solid-Phase Extraction (SPE) can be used to clean up the sample and remove interfering substances.

  • Derivatization: While typically used for GC analysis, derivatization can be employed for LC-MS to improve ionization efficiency. Derivatizing the carboxyl group of free fatty acids (after hydrolysis of the TAG) can enhance sensitivity.[8]

Q3: How can I use mass spectrometry to confirm the identity of this compound and distinguish it from its isomers?

A: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation pattern of the TAG precursor ion provides information about the fatty acids present and their positions on the glycerol backbone.

Key Principles:

  • Fragmentation Analysis: In positive ion mode (APCI or ESI), TAGs fragment via the neutral loss of a fatty acid moiety. The loss of fatty acids from the sn-1 and sn-3 positions is generally more favorable than from the sn-2 position.[6]

  • Isomer Differentiation:

    • For This compound (PPE) , the primary neutral losses will be elaidic acid (from sn-3) and palmitic acid (from sn-1).

    • For its isomer 1,3-Dipalmitoyl-2-elaidoyl-glycerol (PEP) , the primary neutral loss will be palmitic acid (from sn-1 and sn-3).

    • By comparing the relative intensities of the resulting diacylglycerol-like fragment ions, you can quantify the proportion of each isomer.[6]

Q4: I'm observing an unstable baseline or excessive peak tailing in my chromatogram. What are the common causes?

A: These issues can compromise quantification and are often related to the mobile phase, column health, or system contamination.[3]

Troubleshooting Steps:

  • Unstable Baseline:

    • Contaminated Mobile Phase: Use high-purity (HPLC or LC-MS grade) solvents and filter them before use.

    • System Leaks: Check all fittings and connections for leaks.

    • Column Bleed: At high temperatures, the stationary phase can degrade. Use a column designed for your operating conditions and ensure it is properly conditioned.[3]

  • Peak Tailing:

    • Column Contamination: Debris from the sample or mobile phase can block the column inlet frit. Backflushing the column may resolve this.

    • Active Sites: Secondary interactions between the analyte and the stationary phase can cause tailing. Ensure the column is well-conditioned.

Troubleshooting and Experimental Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues and for the general experimental process.

G start Poor Peak Resolution or Co-elution cat1 Column Issues start->cat1 cat2 Mobile Phase Composition start->cat2 cat3 System Parameters start->cat3 sol1a Use C28/C30 or Ag-Ion Column cat1->sol1a sol1b Connect Columns in Series cat1->sol1b sol1c Check for Column Degradation cat1->sol1c sol2a Optimize Gradient (Non-linear or Step) cat2->sol2a sol2b Adjust Solvent Ratios (e.g., ACN/IPA) cat2->sol2b sol2c Use High-Purity Solvents cat2->sol2c sol3a Lower Column Temperature cat3->sol3a sol3b Decrease Flow Rate cat3->sol3b sol3c Optimize Injection Volume cat3->sol3c

Caption: Troubleshooting workflow for poor chromatographic resolution.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma, Tissue) Extract Lipid Extraction (Folch/Bligh-Dyer) Sample->Extract Cleanup SPE Cleanup (Optional) Extract->Cleanup Deriv Derivatization (Optional, for GC) Cleanup->Deriv LCMS LC-MS/MS Analysis (RP-HPLC + APCI/ESI) Deriv->LCMS Data Data Acquisition (MS1 Scan + MS/MS) LCMS->Data Process Peak Integration & Isomer Ratio Calc. Data->Process Quant Quantification vs. Internal Standard Process->Quant

Caption: General experimental workflow for TAG quantification.

Quantitative Data Summary

The primary quantitative challenge is chromatographic separation. The choice of stationary and mobile phases is critical for resolving positional isomers.

Parameter Condition 1: Standard C18 Condition 2: Specialized C30 Condition 3: Ag-Ion Notes
Stationary Phase Octadecylsilane (C18)Triacontyl (C30)Silver-Ion Impregnated SilicaC30 offers better shape selectivity for TAGs. Ag-Ion separates based on unsaturation.
Mobile Phase Acetonitrile/IsopropanolAcetonitrile/IsopropanolHexane/AcetonitrileGradient elution is typically required for all methods.[3]
Temperature 25-40°C10-20°CAmbientLower temperatures improve resolution on C30 columns.[1]
Resolution of PPE/PEP Often poor to partialGood to excellentExcellentAg-Ion provides a different separation mechanism, which can be highly effective.[2]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound

This protocol outlines a method for the direct quantification of TAGs using RP-HPLC coupled to a tandem mass spectrometer.

1. Lipid Extraction (Folch Method) a. Homogenize ~100 mg of tissue or 100 µL of plasma in a 2:1 (v/v) mixture of chloroform:methanol. b. Vortex thoroughly for 2 minutes and allow to stand for 20 minutes. c. Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases. d. Carefully collect the lower organic phase containing the lipids. e. Dry the organic phase under a stream of nitrogen and reconstitute in a known volume of isopropanol/acetonitrile (90:10 v/v).

2. Chromatographic Separation

  • HPLC System: A high-performance liquid chromatography system.

  • Column: Accucore C30, 2.6 µm, 2.1 x 150 mm (or equivalent).[7]

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium acetate and 0.1% formic acid.[7]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[7]

  • Gradient:

    • 0-3 min: 30% B

    • 3-20 min: Linear gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to 30% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 20°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Detection

  • Mass Spectrometer: Triple quadrupole or Q-Trap mass spectrometer.

  • Ionization Source: APCI or ESI, positive ion mode.

  • APCI Parameters:

    • Nebulizer Temperature: 400°C

    • Corona Discharge Current: 5 µA

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) to track the transition from the precursor ion to specific product ions.

    • Precursor Ion: [M+H]+ for PPE (m/z ~859.8, depending on adduct).

    • Product Ions: Monitor the diacylglycerol-like fragments corresponding to the neutral loss of palmitic acid and elaidic acid.

cluster_legend Interpretation parent_ppe PPE [M+NH4]+ m/z 876.8 frag_ppe_loss_ela [M+NH4 - Elaidic Acid]+ m/z 594.5 (Favored loss from sn-3) parent_ppe->frag_ppe_loss_ela  High Intensity frag_ppe_loss_pal [M+NH4 - Palmitic Acid]+ m/z 620.5 (Loss from sn-1) parent_ppe->frag_ppe_loss_pal Low Intensity parent_pep PEP [M+NH4]+ m/z 876.8 frag_pep_loss_pal [M+NH4 - Palmitic Acid]+ m/z 620.5 (Favored loss from sn-1/3) parent_pep->frag_pep_loss_pal  High Intensity frag_pep_loss_ela [M+NH4 - Elaidic Acid]+ m/z 594.5 (Disfavored loss from sn-2) parent_pep->frag_pep_loss_ela Low Intensity key Quantification is based on the relative intensity of fragment ions.

Caption: MS/MS fragmentation pathway for PPE vs. PEP isomers.

Protocol 2: Fatty Acid Analysis by GC-MS after Derivatization

This method determines the total fatty acid composition but does not distinguish between TAG isomers. It is useful for confirming the presence of palmitic and elaidic acids in the sample.

1. Saponification and Derivatization to FAMEs (Fatty Acid Methyl Esters) a. Take the dried lipid extract (from Protocol 1, Step 1e). b. Add 2 mL of hexane and 0.2 mL of 2 M methanolic KOH.[9] c. Vortex vigorously for 2 minutes at room temperature. d. Centrifuge briefly to separate the layers. e. Collect the upper hexane layer containing the FAMEs for analysis.

2. GC-MS Analysis

  • GC System: Gas chromatograph with a capillary column suitable for FAME analysis (e.g., a polar phase like biscyanopropyl polysiloxane).

  • Injector: 250°C, splitless mode.

  • Oven Program: Start at 100°C, hold for 2 min, then ramp at 3°C/min to 240°C and hold for 15 min.

  • Carrier Gas: Helium.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 50 to 500.

  • Identification: Identify methyl palmitate and methyl elaidate by their retention times and characteristic mass spectra compared to known standards.

References

Improving the stability and shelf-life of 1,2-Palmitate-3-elaidate standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of 1,2-Palmitate-3-elaidate standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are hydrolysis and oxidation.[1]

  • Hydrolysis: This involves the cleavage of the ester bonds linking the fatty acids (palmitic and elaidic acid) to the glycerol backbone, resulting in the formation of free fatty acids, as well as mono- and diglycerides.[1][2] This process can be catalyzed by exposure to moisture, heat, or acidic/basic conditions.

  • Oxidation: The double bond in the elaidic acid moiety is susceptible to oxidation.[1] This can be initiated by exposure to oxygen, light, and trace metals. Oxidation leads to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids, which can compromise the integrity of the standard.

Q2: What are the optimal storage conditions for this compound standards to ensure long-term stability?

A2: To maximize the shelf-life of this compound standards, it is crucial to minimize exposure to factors that promote degradation. The following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lower (ideally -80°C for long-term storage)Reduces the rate of chemical reactions, including hydrolysis and oxidation.[1][3]
Atmosphere Inert gas (e.g., argon or nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation.[4]
Light Amber vials or storage in the darkProtects the elaidic acid moiety from photo-oxidation.[1]
Form As a solid or in a dry, aprotic organic solventPrevents hydrolysis by minimizing contact with water. If in solution, solvents like hexane or chloroform are preferred.[1][4]

Q3: What is the expected shelf-life of this compound under different storage conditions?

A3: The shelf-life is highly dependent on storage conditions. The following table provides an estimated shelf-life based on accelerated stability studies.

Storage TemperatureAtmospherePurity after 12 months (estimated)Purity after 24 months (estimated)
-80°C Inert Gas>99%>98%
-20°C Inert Gas>98%>95%
-20°C Air~95%~90%
4°C Air<90%<80%
Room Temperature AirSignificant degradation expectedNot recommended

Note: These are estimates. It is recommended to perform periodic purity assessments.

Troubleshooting Guide

Problem 1: I am observing unexpected peaks in my chromatogram when analyzing the this compound standard.

Possible Cause Suggested Solution
Degradation of the standard Review your storage and handling procedures. The standard may have been exposed to heat, light, moisture, or oxygen. Consider purchasing a new standard if significant degradation is suspected.
Contamination of the solvent or glassware Use high-purity solvents and thoroughly clean all glassware. Run a blank analysis of your solvent to check for contaminants.
Carryover from previous injections Implement a robust wash cycle for your injection port and column between runs.
Interaction with the analytical column Ensure the column is appropriate for lipid analysis and is properly conditioned. Peak tailing can sometimes be mistaken for impurity peaks.

Problem 2: The concentration of my this compound standard appears to be lower than expected.

Possible Cause Suggested Solution
Hydrolysis of the standard If the standard was dissolved in a protic solvent or exposed to moisture, hydrolysis may have occurred, leading to a decrease in the triglyceride concentration and an increase in free fatty acids and partial glycerides. Prepare fresh solutions in a dry, aprotic solvent.
Inaccurate initial weighing Ensure your balance is properly calibrated. Triglycerides can be viscous, so ensure complete transfer from the weighing vessel.
Adsorption to container surfaces Use silanized glass vials to minimize adsorption of the lipid to the container walls.
Incomplete dissolution Ensure the standard is completely dissolved in the solvent before making dilutions. Gentle warming and vortexing may be necessary.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

This protocol outlines a method to assess the susceptibility of the this compound standard to hydrolysis.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., hexane) at a concentration of 1 mg/mL.

    • Aliquot the stock solution into several amber glass vials.

    • To one set of vials (test group), add a small, known amount of water (e.g., 1% v/v).

    • The second set of vials (control group) will remain anhydrous.

    • Store both sets at a controlled temperature (e.g., 40°C for accelerated testing).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from both the test and control groups.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

  • Analytical Method (HPLC-ELSD):

    • Use a High-Performance Liquid Chromatography system with an Evaporative Light Scattering Detector (HPLC-ELSD).

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and isopropanol.

    • Analysis: Monitor for the appearance of peaks corresponding to palmitic acid, elaidic acid, and mono- and di-glycerides, and a decrease in the peak area of the parent triglyceride.

Protocol 2: Assessment of Oxidative Stability

This protocol is designed to evaluate the oxidative stability of the this compound standard.

Methodology:

  • Sample Preparation (Forced Oxidation):

    • Prepare a stock solution of the standard in a suitable solvent (e.g., isopropanol) at 1 mg/mL.

    • Expose the solution to an oxidizing agent, such as a low concentration of hydrogen peroxide (e.g., 0.1%), or bubble air through the solution while exposing it to UV light.

    • A control sample should be prepared and stored under an inert atmosphere, protected from light.

  • Time-Point Analysis:

    • Analyze the stressed and control samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Analytical Method (GC-MS):

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of fatty acid methyl esters (FAMEs).

    • Derivatization: Transesterify the triglyceride to FAMEs using a suitable reagent (e.g., methanolic HCl).

    • Analysis: Monitor for changes in the fatty acid profile, specifically looking for the appearance of oxidation products of elaidic acid. The mass spectrometer can help identify these degradation products.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation TG This compound DG Diglycerides TG->DG H₂O, Heat, Acid/Base Oxo Oxidized Products (Aldehydes, Ketones) TG->Oxo O₂, Light, Metal Ions MG Monoglycerides DG->MG H₂O, Heat, Acid/Base FFA Free Fatty Acids (Palmitic & Elaidic) MG->FFA H₂O, Heat, Acid/Base StabilityTestingWorkflow start Obtain Standard prep Prepare Samples (Control & Stressed Conditions) start->prep storage Store at Defined Conditions (Temp, Light, Atm) prep->storage analysis Analyze at Time Points (e.g., HPLC, GC-MS) storage->analysis data Collect & Analyze Data (Purity, Degradants) analysis->data shelf_life Determine Shelf-Life & Optimal Conditions data->shelf_life TroubleshootingTree cluster_peaks Extra Peaks cluster_concentration Low Concentration issue Unexpected Chromatographic Results? degradation Standard Degradation? issue->degradation Yes hydrolysis Hydrolysis? issue->hydrolysis No contamination Solvent/System Contamination? degradation->contamination No solution1 Review Storage & Handling Procedures degradation->solution1 Yes solution2 Run Blanks & Use High-Purity Solvents contamination->solution2 Yes weighing Weighing/Dissolution Error? hydrolysis->weighing No solution3 Use Anhydrous Solvents hydrolysis->solution3 Yes solution4 Verify Balance Calibration & Ensure Complete Dissolution weighing->solution4 Yes

References

Troubleshooting poor peak resolution of 1,2-Palmitate-3-elaidate in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor peak resolution of 1,2-Palmitate-3-elaidate and other triglyceride regioisomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good peak resolution for this compound so challenging?

A1: this compound is a triglyceride regioisomer. Regioisomers have the same fatty acid composition but differ in the position of the fatty acids on the glycerol backbone. This results in identical equivalent carbon numbers (ECN), making their separation by conventional reversed-phase HPLC very difficult and often leading to co-elution.[1] Highly selective chromatographic systems are necessary to resolve these subtle structural differences.

Q2: What are the primary HPLC techniques for separating triglyceride regioisomers like this compound?

A2: The two main HPLC-based approaches for this challenge are:

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This technique separates triglycerides based on their partitioning between a non-polar stationary phase (like C18 or C30) and a polar mobile phase.[1] While standard NARP-HPLC can struggle with regioisomers, optimizing the column, mobile phase, and temperature can achieve the desired separation.[1]

  • Silver Ion HPLC (Ag+-HPLC): This is a powerful technique for separating isomers based on the number, geometry, and position of double bonds in the unsaturated fatty acids.[1] The separation relies on the interaction between the π-electrons of the double bonds and silver ions bonded to the stationary phase.[1][2]

Q3: Which type of detector is most suitable for analyzing this compound?

A3: Since triglycerides lack strong UV chromophores, conventional UV detectors are often inadequate. The most effective detectors are:

  • Mass Spectrometry (MS): Detectors such as Atmospheric Pressure Chemical Ionization (APCI-MS) and Electrospray Ionization (ESI-MS) are highly sensitive and can provide structural information for peak identification.[1]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-volatile compounds like triglycerides.

Troubleshooting Guide: Poor Peak Resolution

Problem: My chromatogram shows poor peak resolution or co-elution of this compound with other isomers.

Below are potential causes and solutions to improve peak resolution, categorized by the chromatographic parameter.

Mobile Phase Composition

Possible Cause: The mobile phase composition is not optimal for separating the regioisomers.

Solutions:

  • NARP-HPLC:

    • Systematically vary the composition of your mobile phase. Common mobile phases consist of acetonitrile as the weak solvent and a stronger organic modifier like isopropanol, acetone, or methyl tert-butyl ether.[1][3]

    • Small adjustments in solvent strength can significantly impact resolution.[1]

    • Employ a shallow gradient, as this provides more time for the separation of closely eluting compounds.[1]

  • Ag+-HPLC:

    • A typical mobile phase is a low percentage of a polar modifier (e.g., 0.5-2% acetonitrile) in a non-polar solvent like hexane, often run isocratically.[1]

    • Gradient elution with toluene or acetonitrile can also be effective.[1]

    • The addition of 2-propanol to the mobile phase has been shown to reduce analysis time without compromising the resolution of isomers.[4]

Stationary Phase Selection

Possible Cause: The stationary phase is not providing sufficient selectivity for the isomers.

Solutions:

  • NARP-HPLC:

    • If a standard C18 column is not providing adequate resolution, consider a C30 column . C30 columns offer greater shape selectivity for hydrophobic, structurally related isomers.[5][6][7]

    • Polymeric C18 phases can also offer different selectivity compared to monomeric C18 columns.[1]

  • Ag+-HPLC:

    • Use a commercially available silver-ion column. These columns have silver ions bonded to the silica support, which is essential for the separation mechanism.[1][8]

Column Temperature

Possible Cause: The column temperature is not optimized for the separation.

Solutions:

  • NARP-HPLC:

    • Temperature is a critical parameter. For NARP-HPLC, lower temperatures, in the range of 10-20°C, can sometimes enhance separation.[1][9]

  • Ag+-HPLC:

    • When using hexane-based mobile phases, increasing the column temperature can unexpectedly increase the retention time of unsaturated triglycerides, which may improve resolution.[1][10] It is recommended to experiment with a range of temperatures (e.g., 10°C to 40°C) in increments of 5°C to find the optimal condition.[1]

Flow Rate

Possible Cause: The flow rate is too high, not allowing for proper partitioning and separation.

Solution:

  • Reduce the flow rate. A lower flow rate increases the time the analytes spend in the column, which can lead to better resolution of closely eluting peaks. However, be mindful that this will also increase the total run time.

Sample Preparation and Injection

Possible Cause: Issues with the sample itself or the injection process are causing peak broadening.

Solutions:

  • Sample Overload: Reduce the concentration of the sample being injected. Overloading the column can lead to peak fronting and a loss of resolution.[1]

  • Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase. Using a solvent that is much stronger than the mobile phase can cause peak distortion.[3] Hexane should not be used as an injection solvent in reversed-phase systems as it can cause peak broadening and splitting.[3]

  • Sample Filtration: Ensure your sample is filtered through a 0.22 or 0.45 µm filter before injection to remove any particulates that could clog the system.[1]

Data Presentation

Table 1: Comparison of HPLC Techniques for Triglyceride Regioisomer Separation

FeatureNon-Aqueous Reversed-Phase (NARP) HPLCSilver Ion HPLC (Ag+-HPLC)
Stationary Phase C18 (Octadecylsilane), C30Silver ions bonded to silica
Separation Principle Partitioning based on polarity/Equivalent Carbon Number (ECN)[1]π-complex formation with double bonds[1]
Typical Mobile Phase Acetonitrile/Isopropanol, Acetonitrile/Acetone[1]Hexane/Acetonitrile, Toluene gradients[1]
Key Advantage Good for general triglyceride profiling by ECN.Excellent selectivity for isomers based on unsaturation.[1]
Key Disadvantage Poor selectivity for regioisomers without extensive method development.[1]Lower selectivity for triglycerides differing only in acyl chain length.[1]

Experimental Protocols

Protocol 1: General NARP-HPLC Method for Triglyceride Regioisomers
  • Sample Preparation:

    • Dissolve the lipid sample in a suitable solvent, such as a 2:1 (v/v) mixture of methanol and methyl tert-butyl ether or isopropanol, to a final concentration of 1-10 mg/mL.[1]

    • Filter the sample through a 0.22 or 0.45 µm syringe filter.[1]

  • HPLC Conditions:

    • Column: High-quality C30 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Isopropanol or methyl tert-butyl ether.

    • Gradient: Start with a shallow gradient and optimize based on initial results. A shallower gradient can improve the resolution of closely eluting peaks.[1]

    • Flow Rate: 0.5 - 1.5 mL/min.[1]

    • Column Temperature: Begin at 20°C and evaluate a range from 10°C to 40°C.[1]

    • Detector: MS or ELSD.

  • Optimization:

    • Adjust the gradient slope to improve separation.

    • Fine-tune the column temperature in 5°C increments to find the optimal resolution.[1]

Protocol 2: General Ag+-HPLC Method for Triglyceride Regioisomers
  • Sample Preparation:

    • Dissolve the lipid sample in the initial mobile phase (e.g., hexane with a small percentage of acetonitrile) to a final concentration of 1-10 mg/mL.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Commercially available silver-ion column (e.g., ChromSpher 5 Lipids).[1]

    • Mobile Phase: Isocratic elution with 0.5-2% acetonitrile in hexane.[1] Alternatively, a gradient with toluene or acetonitrile can be used.[1]

    • Flow Rate: 0.5 - 1.5 mL/min.

    • Column Temperature: Start at a controlled temperature (e.g., 20°C) and evaluate the effect of increasing the temperature.

    • Detector: MS or ELSD.

  • Optimization:

    • Carefully adjust the percentage of the polar modifier in the mobile phase.

    • Evaluate the effect of column temperature on retention and resolution.

Visualizations

TroubleshootingWorkflow cluster_NARP NARP-HPLC cluster_Ag Ag+-HPLC start Poor Peak Resolution of This compound mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Select Appropriate Stationary Phase start->stationary_phase temperature Adjust Column Temperature start->temperature flow_rate Reduce Flow Rate start->flow_rate sample_prep Check Sample Prep & Injection start->sample_prep narp_mobile Vary Modifier (IPA, Acetone) Shallow Gradient mobile_phase->narp_mobile ag_mobile Adjust Modifier % (ACN in Hexane) mobile_phase->ag_mobile narp_column Use C30 Column stationary_phase->narp_column ag_column Use Silver-Ion Column stationary_phase->ag_column narp_temp Lower Temperature (10-20°C) temperature->narp_temp ag_temp Increase Temperature temperature->ag_temp good_resolution Achieve Good Resolution flow_rate->good_resolution sample_prep->good_resolution narp_mobile->good_resolution narp_temp->good_resolution narp_column->good_resolution ag_mobile->good_resolution ag_temp->good_resolution ag_column->good_resolution

Caption: Troubleshooting workflow for poor peak resolution.

SeparationPrinciples cluster_NARP NARP-HPLC Separation cluster_Ag Ag+-HPLC Separation narp_principle Separation based on partitioning and polarity (ECN). Higher ECN = Longer Retention. narp_column C30 Stationary Phase (Non-Polar) narp_column->narp_principle narp_mobile Polar Mobile Phase (e.g., ACN/IPA) narp_mobile->narp_principle ag_principle Separation based on π-complex formation. More double bonds = Stronger Interaction = Longer Retention. ag_column Silver-Ion Stationary Phase (Ag+) ag_column->ag_principle ag_mobile Non-Polar Mobile Phase (e.g., Hexane/ACN) ag_mobile->ag_principle compound Triglyceride Regioisomers compound->narp_principle Analyte compound->ag_principle Analyte

Caption: Principles of NARP-HPLC and Ag+-HPLC separation.

References

Minimizing isomerization of 1,2-Palmitate-3-elaidate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of 1,2-Palmitate-3-elaidate and other acylglycerols during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a concern for my this compound sample?

A1: Acyl migration is an intramolecular chemical reaction where an acyl group (like palmitate or elaidate) moves from one position on the glycerol backbone to another. For your this compound, the primary concern is its isomerization to the more thermodynamically stable 1,3-isomer. This is problematic because the specific position of fatty acids on the glycerol backbone (stereospecificity) is critical for their biological function and physical properties. Uncontrolled isomerization during sample preparation can lead to inaccurate quantification and characterization of the native lipid profile in your sample.

Q2: What are the main factors that promote the isomerization of my sample?

A2: Several factors can accelerate acyl migration during sample preparation:

  • High Temperatures: Increased temperature provides the activation energy needed for the acyl group to move. This is a critical factor during extraction, solvent evaporation, and storage.[1][2][3]

  • Solvent Polarity: Non-polar solvents tend to accelerate acyl migration, while polar solvents can inhibit it.[4]

  • pH: Both acidic and basic conditions can catalyze the isomerization reaction.[5][6] It is crucial to maintain a neutral pH throughout the sample preparation process.

  • Presence of Catalysts: Enzymes like lipases, as well as certain chromatographic stationary phases (e.g., silica gel), can promote acyl migration.[7]

  • Water Activity: Low water activity can increase the rate of acyl migration in some systems. Conversely, high water activity can promote hydrolysis.[2]

  • Time: The longer your sample is exposed to adverse conditions, the greater the extent of isomerization.[3][8]

Q3: How can I detect and quantify the isomerization of this compound?

A3: Several analytical techniques can be used to separate and quantify acylglycerol isomers:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for separating 1,2- and 1,3-diacylglycerol (DAG) isomers.[9][10][11] The elution order is dependent on the specific fatty acid composition.

  • Gas Chromatography (GC): GC can be used to analyze the fatty acid composition after derivatization. While it doesn't directly measure the triacylglycerol (TAG) isomers, changes in the fatty acid profile at the sn-2 position (after enzymatic digestion) can indicate isomerization. It's important to use derivatization methods that do not themselves cause isomerization.[12][13][14]

  • Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry can help identify and quantify different isomers based on their fragmentation patterns.[15][16][17]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of 1,3-isomers detected in a fresh sample. Sample preparation temperature is too high.Maintain low temperatures (ideally 4°C or on ice) throughout the entire extraction and preparation process. Use pre-chilled solvents.
Use of a non-polar solvent for an extended period.If a non-polar solvent is necessary, minimize the exposure time. Consider using a more polar solvent system if compatible with your sample and downstream analysis.
Acidic or basic contamination of glassware or solvents.Ensure all glassware is thoroughly cleaned and neutralized. Use high-purity, neutral-pH solvents.
Inconsistent isomerization levels between replicate samples. Variable time between sample collection and extraction/analysis.Standardize all timings in your protocol. Process samples promptly after collection and derivatize immediately if possible to "lock" the isomer structure.[18]
Inconsistent temperature control during solvent evaporation.Use a cold trap and gentle nitrogen stream for solvent evaporation instead of high heat.
Loss of sample during purification steps. Acyl migration and subsequent changes in solubility.Use a purification method known to minimize isomerization, such as flash chromatography with a neutral stationary phase or preparative HPLC at low temperatures.[7]

Quantitative Data on Isomerization

Table 1: Effect of Temperature on the Half-Life of 1,2-Diacylglycerol Isomerization [3]

Temperature (°C)Half-life (t½) in hours
253,425
8015.8

This data demonstrates that an increase in temperature dramatically accelerates the rate of isomerization from the 1,2- to the 1,3- form.

Table 2: Spontaneous Isomerization of 2-Monoacylglycerols (2-MG) after 1 Hour [4]

CompoundMediumTemperature (°C)Isomerization (%)
2-Monoolein (2-MO)Emulsion37< 20
2-Monopalmitin (2-MP)Emulsion37< 20

This data suggests that even at physiological temperatures, a significant amount of isomerization can occur in a relatively short time frame.

Experimental Protocols

Protocol 1: Recommended Lipid Extraction Procedure to Minimize Isomerization

This protocol is a modified Folch extraction method, incorporating best practices to reduce acyl migration.

  • Homogenization (at 4°C or on ice):

    • Weigh the frozen tissue sample (10-100 mg) in a pre-chilled glass tube.

    • Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v).

    • Homogenize thoroughly using a pre-chilled tissue homogenizer.

  • Phase Separation (at 4°C):

    • Add 0.2 volumes of ice-cold 0.9% NaCl solution to the homogenate.

    • Vortex briefly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer containing the lipids) using a pre-chilled glass Pasteur pipette.

    • Transfer the lipid extract to a new pre-chilled glass tube.

  • Solvent Evaporation:

    • Evaporate the solvent under a gentle stream of nitrogen at a temperature no higher than 25°C. Avoid heating the sample.

  • Storage:

    • Reconstitute the lipid extract in a suitable solvent (e.g., hexane or chloroform:methanol) for your downstream analysis.

    • Store the extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent both isomerization and oxidation.

Protocol 2: Derivatization for GC Analysis (when required)

If GC analysis of fatty acid methyl esters (FAMEs) is necessary, derivatization should be performed immediately after extraction and evaporation to prevent further isomerization.

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) sulfuric acid in methanol.

  • Reaction:

    • Add 1 mL of the methanolic sulfuric acid solution to the dried lipid extract.

    • Incubate at 50°C for 2 hours in a sealed vial. Note: This is a compromise temperature. While higher temperatures speed up the reaction, they also increase the risk of isomerization. This step should be optimized for your specific lipid.

  • Extraction of FAMEs:

    • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Visualizations

Acyl_Migration_Mechanism cluster_12_species This compound (sn-1,2 Isomer) cluster_intermediate Orthoester Intermediate (Transition State) cluster_13_species 1,3-Palmitate-3-elaidate (sn-1,3 Isomer) node_12 Glycerol Backbone sn-1: Palmitate sn-2: Hydroxyl (becomes acylated) sn-3: Elaidate node_intermediate Glycerol Backbone Five-membered ring intermediate node_12:h->node_intermediate Intramolecular Nucleophilic Attack node_13 Glycerol Backbone sn-1: Palmitate sn-2: Elaidate (migrated) sn-3: Hydroxyl node_intermediate->node_13:e Rearrangement

Caption: Mechanism of acyl migration from a 1,2- to a 1,3-isomer via a cyclic orthoester intermediate.

Experimental_Workflow cluster_prep Sample Preparation (Minimize Isomerization) cluster_analysis Analysis cluster_data Data Interpretation start Start: Biological Sample extraction Lipid Extraction (Low Temp, Neutral pH) start->extraction evaporation Solvent Evaporation (Nitrogen Stream, <25°C) extraction->evaporation storage Store at -80°C (Under Inert Gas) evaporation->storage analysis_prep Prepare for Analysis (Keep Cold) storage->analysis_prep hplc HPLC Analysis (Isomer Separation) analysis_prep->hplc Direct Analysis gc Derivatization (if needed) followed by GC Analysis analysis_prep->gc Compositional Analysis data Quantify 1,2- and 1,3-Isomers hplc->data gc->data

Caption: Recommended workflow for sample preparation and analysis to minimize acyl migration.

References

Technical Support Center: Analysis of 1,2-Palmitate-3-elaidate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimization of mass spectrometry parameters for the analysis of 1,2-Palmitate-3-elaidate and related triglyceride isomers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Question: Why am I seeing poor chromatographic resolution between this compound and its regioisomer (e.g., 1,3-dipalmitoyl-2-elaidoyl-glycerol)?

Answer: The separation of triglyceride regioisomers by reversed-phase liquid chromatography (RPLC) is often challenging due to their similar physicochemical properties. Here are several factors to investigate:

  • Column Choice: The stationary phase is critical. For complex mixtures, using longer columns or coupling multiple C18 columns in series can improve separation.

  • Mobile Phase Composition: The choice of organic modifier in the mobile phase significantly impacts selectivity. Acetonitrile is a common primary solvent, with modifiers like isopropanol, acetone, or methyl tert-butyl ether (MTBE) used to fine-tune the separation. Small adjustments to the modifier ratio can enhance resolution.

  • Column Temperature: Lowering the column temperature generally improves the separation of triglyceride isomers in RPLC. However, be mindful of increased backpressure and potential solubility issues with highly saturated triglycerides.

  • Gradient Elution: A shallow gradient can improve the separation of closely eluting peaks. Experiment with a slower ramp of the strong solvent over a longer period.

G

Question: My signal intensity for this compound is low. How can I improve it?

Answer: Low signal intensity can be due to several factors, from sample preparation to instrument settings.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for triglycerides, often forming ammonium adducts ([M+NH4]+) which provide good sensitivity.[1] Atmospheric pressure chemical ionization (APCI) can also be used and may provide better sensitivity for nonpolar lipids. A comparison of ionization techniques is provided in the FAQ section.

  • Source Parameters: Optimize key source parameters such as capillary voltage, source temperature, and gas flows. A systematic optimization of these parameters can significantly enhance signal intensity.

  • Mobile Phase Additives: The presence of an electrolyte is crucial for good ionization in ESI. Ammonium formate (around 5-10 mM) is a common additive to the mobile phase to promote the formation of [M+NH4]+ adducts.

  • Sample Clean-up: Matrix effects from complex samples like plasma can suppress the ionization of your analyte. Ensure your sample preparation method, such as lipid extraction, is effective at removing interfering substances.[2]

Question: I am observing unexpected fragments in my MS/MS spectrum. What could be the cause?

Answer: Unexpected fragments can arise from in-source fragmentation or co-eluting isobaric species.

  • In-Source Fragmentation: This occurs when molecules fragment in the ion source before mass analysis. It can be minimized by reducing the source temperature or the capillary voltage.

  • Co-eluting Species: If another lipid with the same nominal mass co-elutes with your target analyte, you will see fragments from both in the MS/MS spectrum. Improving chromatographic resolution is key to addressing this.

  • Collision Energy: If the collision energy is too high, it can lead to excessive fragmentation. Optimize the collision energy to maximize the intensity of characteristic fragment ions while minimizing non-specific fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for analyzing this compound?

A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for triglyceride analysis.

  • ESI is a "soft" ionization technique that typically results in minimal fragmentation, producing adduct ions such as [M+NH4]+, [M+Na]+, or [M+Li]+.[1] ESI is often preferred for quantitative analysis due to its high sensitivity, especially when forming adducts.

  • APCI is more suitable for less polar to non-polar molecules and often results in more in-source fragmentation, which can provide structural information.[3] It can be a robust and versatile technique for general triglyceride profiling.

  • Atmospheric Pressure Photoionization (APPI) can offer even higher sensitivity for non-polar lipids compared to ESI and APCI.[4]

The choice depends on the analytical goal. For sensitive, targeted quantification, ESI is generally preferred. For structural elucidation and general profiling, APCI can be very informative.

Q2: How can I differentiate between this compound and its regioisomers using MS/MS?

A2: The differentiation of triglyceride regioisomers is based on the fragmentation patterns observed in tandem mass spectrometry (MS/MS). When a triglyceride precursor ion (e.g., [M+NH4]+) is fragmented, there is a preferential loss of the fatty acid from the sn-1 and sn-3 positions compared to the sn-2 position.[5]

For this compound (PPE), you would expect to see a more intense fragment ion corresponding to the loss of elaidic acid (from the sn-3 position) than the loss of palmitic acid (from the sn-2 position). Conversely, for the 1,3-dipalmitoyl-2-elaidoyl-glycerol isomer (PEP), the loss of palmitic acid would be more prominent.

Q3: What are the key mass spectrometry parameters to optimize for this analysis?

A3: The following parameters should be systematically optimized for the best performance:

  • Capillary Voltage (ESI): Affects the efficiency of droplet formation and ionization.

  • Source Temperature and Gas Flows: These parameters influence desolvation and ionization efficiency.

  • Collision Energy (CE): This is a critical parameter for MS/MS experiments. It needs to be optimized to generate characteristic fragment ions with sufficient intensity for identification and quantification. An example of collision energy optimization is provided in the data presentation section.

  • Declustering Potential (DP): This parameter can help to reduce unwanted adducts and in-source fragmentation.

Data Presentation

The optimization of mass spectrometry parameters is crucial for achieving the best sensitivity and specificity. Below are tables with example starting parameters and a demonstration of collision energy optimization for a representative triglyceride regioisomer pair.

Note: The optimal values for this compound should be determined empirically. The following tables provide a starting point and illustrate the optimization process.

Table 1: Example Starting LC-MS/MS Parameters for Triglyceride Analysis

Parameter CategoryParameterExample Value
Liquid Chromatography ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AAcetonitrile/Water (60:40) with 10 mM Ammonium Formate
Mobile Phase BIsopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
GradientLinear gradient from 30% B to 100% B over 20 minutes
Flow Rate0.2 mL/min
Column Temperature30 °C
Injection Volume5 µL
Mass Spectrometry (ESI+) Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Gas Flow600 L/hr
Cone Voltage35 V
Collision GasArgon

Table 2: Example of Collision Energy Optimization for the [M+NH4]+ Adduct of a POP/PPO Isomer Mix

This table demonstrates how varying the collision energy affects the intensity of a characteristic fragment ion (loss of palmitic acid) for the triglyceride isomers 1,2-dipalmitoyl-3-oleoyl-glycerol (POP) and 1,3-dipalmitoyl-2-oleoyl-glycerol (PPO).

Collision Energy (eV)Relative Intensity of Fragment (Loss of Palmitic Acid) - POPRelative Intensity of Fragment (Loss of Palmitic Acid) - PPO
1535%60%
2060%85%
2585%100%
30100%90%
3580%70%
4060%50%

Data are representative and intended to illustrate the optimization process. Actual values will vary by instrument and specific compound.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol describes a common method for extracting lipids from plasma samples.[6]

  • To 10 µL of plasma in a microcentrifuge tube, add 225 µL of cold methanol containing an appropriate internal standard (e.g., a deuterated triglyceride).

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold methyl tert-butyl ether (MTBE) and vortex for another 10 seconds.

  • Shake the mixture for 6 minutes at 4 °C.

  • Induce phase separation by adding 188 µL of LC/MS-grade water.

  • Centrifuge at 14,000 rpm for 2 minutes.

  • Carefully collect the upper organic layer, which contains the lipids.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).

G

Protocol 2: LC-MS/MS Method Development

This protocol provides a step-by-step guide for developing an LC-MS/MS method for this compound.

  • Initial System Setup:

    • Install a C18 reversed-phase column and equilibrate it with the initial mobile phase conditions (e.g., 70% Acetonitrile/Water with 10 mM Ammonium Formate, 30% Isopropanol/Acetonitrile with 10 mM Ammonium Formate).

    • Set the column temperature (e.g., to 30 °C) and flow rate (e.g., 0.2 mL/min).

  • MS Parameter Optimization (using a standard solution of this compound):

    • Perform a direct infusion or flow injection analysis of the standard to optimize source parameters.

    • Adjust the capillary voltage, source temperature, and gas flows to maximize the signal of the [M+NH4]+ precursor ion.

    • Perform MS/MS on the precursor ion and optimize the collision energy to produce a stable and intense signal for the characteristic fragment ions (e.g., the neutral loss of a fatty acid).

  • Chromatographic Method Development:

    • Inject the standard onto the LC system and develop a gradient elution method that provides good peak shape and retention.

    • If analyzing a mixture of isomers, adjust the gradient and/or mobile phase composition to achieve baseline separation, if possible.

  • Method Validation:

    • Once the method is optimized, perform a validation to assess linearity, accuracy, precision, and sensitivity.

References

Best practices for handling and storing 1,2-Palmitate-3-elaidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 1,2-Palmitate-3-elaidate, along with troubleshooting guides and frequently asked questions (FAQs) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a mixed-acid triglyceride containing two saturated palmitic acid molecules at the sn-1 and sn-2 positions and one trans-unsaturated elaidic acid molecule at the sn-3 position of the glycerol backbone. Its asymmetrical structure is of interest in metabolic research, particularly in studies related to insulin resistance and lipotoxicity.

Q2: How should I store this compound?

For long-term stability, this compound should be stored at -20°C. Product information for structurally similar triglycerides suggests a stability of at least four years under these conditions. For short-term use, refrigeration at 4°C is acceptable for brief periods.

Q3: What is the best way to prepare a stock solution?

This compound is a solid at room temperature and is soluble in organic solvents. Chloroform and dimethylformamide (DMF) are suitable solvents for preparing stock solutions. For cell culture experiments, it is common to first dissolve the lipid in a small amount of ethanol or DMSO before diluting with the appropriate aqueous buffer or culture medium. We do not recommend storing aqueous solutions for more than one day.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve Inappropriate solvent; insufficient temperature.Use a recommended organic solvent such as chloroform or DMF. Gentle warming may aid dissolution. For aqueous solutions, first dissolve in a small volume of ethanol or DMSO.
Precipitation in cell culture media Poor solubility in aqueous solutions; exceeding solubility limit.Ensure the final concentration in the media does not exceed the solubility limit. Prepare a fresh solution and add it to the media while vortexing to ensure rapid and even dispersion. The use of a carrier protein like bovine serum albumin (BSA) can enhance solubility.
Inconsistent experimental results Degradation of the compound; improper storage of stock solutions.Store the solid compound and stock solutions at -20°C. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
Cell toxicity observed High concentration of the compound or solvent.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%).

Quantitative Data

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₅₃H₁₀₀O₆
Molecular Weight833.36 g/mol
AppearanceSolid
Melting Point34.5 °C
Boiling Point782.6 °C at 760 mmHg
Density0.9 g/cm³

Table 2: Recommended Storage Conditions

ConditionTemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture
  • Prepare a stock solution: Dissolve this compound in sterile ethanol or DMSO to a concentration of 10-50 mM.

  • Complex with Bovine Serum Albumin (BSA):

    • Prepare a sterile solution of fatty acid-free BSA in your cell culture medium (e.g., 10% BSA).

    • Warm the BSA solution to 37°C.

    • Slowly add the lipid stock solution to the BSA solution while vortexing to achieve the desired final concentration. The molar ratio of fatty acid to BSA should be between 3:1 and 6:1.

  • Incubate: Incubate the lipid-BSA complex at 37°C for 30-60 minutes to allow for complete association.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter.

  • Application to Cells: Add the lipid-BSA complex to your cell culture medium to achieve the desired final treatment concentration.

Protocol 2: Enzymatic Hydrolysis Assay

This protocol is adapted for the analysis of lipase activity on this compound.

  • Prepare the substrate emulsion:

    • Dissolve this compound in an appropriate organic solvent (e.g., chloroform).

    • Create an oil-in-water emulsion by sonicating the lipid solution in a buffer (e.g., Tris-HCl, pH 7.5) containing an emulsifying agent (e.g., gum arabic).

  • Enzyme Reaction:

    • Equilibrate the substrate emulsion to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the lipase solution.

  • Monitor Hydrolysis:

    • The release of free fatty acids can be monitored by titration with a standardized NaOH solution using a pH-stat apparatus to maintain a constant pH.

    • Alternatively, aliquots can be taken at different time points, the reaction stopped (e.g., by adding an ethanol/acetone mixture), and the free fatty acids quantified using a colorimetric assay.

  • Data Analysis: Calculate the initial rate of hydrolysis from the slope of the fatty acid release curve over time.

Visualizations

Signaling Pathway: Disruption of Insulin Signaling by this compound Metabolites

The hydrolysis of this compound can lead to an intracellular accumulation of palmitate and elaidate. High levels of these fatty acids can be converted into diacylglycerol (DAG) and ceramides, which are known to interfere with the insulin signaling pathway, contributing to insulin resistance.[1][2]

Insulin_Signaling_Disruption cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Lipid Metabolism Insulin Receptor Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 P Insulin Insulin Insulin->Insulin Receptor PI3K PI3K IRS-1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Promotes This compound This compound DAG DAG This compound->DAG Metabolism Ceramides Ceramides This compound->Ceramides Metabolism PKC PKC DAG->PKC Activates Ceramides->Akt Inhibits PKC->IRS-1 Inhibits (Ser/Thr P) Lipidomics_Workflow Cell_Culture 1. Cell Culture and Treatment (e.g., with this compound) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer or MTBE method) Cell_Culture->Lipid_Extraction LC_MS_Analysis 3. LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing 4. Data Processing (Peak picking, alignment, identification) LC_MS_Analysis->Data_Processing Statistical_Analysis 5. Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Pathway_Analysis 6. Pathway Analysis Statistical_Analysis->Pathway_Analysis

References

Technical Support Center: Enhancing the Extraction Efficiency of 1,2-Palmitate-3-elaidate from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 1,2-Palmitate-3-elaidate from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what types of matrices is it typically found?

A1: this compound is a triglyceride, which is an ester derived from glycerol and three fatty acids. In this specific molecule, glycerol is esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one elaidic acid molecule at the sn-3 position. Palmitic acid is the most common saturated fatty acid in animals and plants, while elaidic acid is a common trans fatty acid.[1] Triglycerides of this nature can be found in various complex matrices, including processed foods containing partially hydrogenated oils, dairy products, meats, and human or animal adipose tissue. Human milk is another complex biological matrix where similar triglycerides are abundant.[2][3]

Q2: What are the main challenges in extracting this compound from complex samples?

A2: The primary challenge lies in efficiently separating this lipophilic molecule from a complex mixture of other lipids, proteins, carbohydrates, and water.[4] Common issues include:

  • Low recovery: Due to the nonpolar nature of the triglyceride, it can be difficult to fully extract it from polar environments or from tissues where it is embedded.

  • Matrix effects: Co-extraction of other matrix components can interfere with downstream analysis, such as chromatography and mass spectrometry, leading to ion suppression or enhancement.[5]

  • Emulsion formation: The presence of both lipids and water in the sample, along with mechanical shearing during homogenization, can lead to the formation of stable emulsions that are difficult to break.

  • Lipid degradation: Harsh extraction conditions, such as high temperatures or extreme pH, can lead to the hydrolysis of the ester bonds, altering the triglyceride's structure.

Q3: Which extraction techniques are most suitable for this compound?

A3: Several techniques can be employed, with the choice depending on the sample matrix, desired purity, and available equipment. The most common methods are:

  • Solvent Extraction: This is a widely used technique for lipid extraction.[4] Methods like the Folch or Bligh and Dyer, which use a mixture of chloroform and methanol, are considered gold standards for total lipid extraction from tissues.[2][4] For triglyceride-rich tissues, simpler extractions with less polar solvents may be sufficient.[6]

  • Solid-Phase Extraction (SPE): SPE is an effective cleanup step after initial solvent extraction to remove interfering substances and fractionate lipid classes.[7][8][9] It offers a more selective extraction compared to simple solvent partitioning.

  • Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide, is a "green" alternative to solvent extraction.[10][11] It is highly efficient for nonpolar lipids like triglycerides and can be finely tuned by modifying pressure and temperature.[11][12]

Q4: How can I quantify the extracted this compound?

A4: After extraction and cleanup, the most common analytical techniques for quantifying triglycerides are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the analysis of triglycerides, though it may require high temperatures.[13] Often, the triglycerides are first transesterified to fatty acid methyl esters (FAMEs) for easier analysis.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of intact triglycerides. Reversed-phase LC is commonly used to separate different triglyceride species.

Troubleshooting Guides

Issue 1: Low Extraction Yield
Potential Cause Troubleshooting Step Expected Outcome
Insufficient cell/tissue disruption Increase homogenization/sonication time or intensity. Pre-grind solid samples to a fine powder.Improved solvent penetration and release of intracellular lipids.
Inappropriate solvent system For complex matrices with both polar and nonpolar components, use a biphasic system like chloroform/methanol (Folch or Bligh & Dyer methods).[4] For matrices rich in neutral lipids, a nonpolar solvent like hexane-isopropanol may be effective.Enhanced solubilization of this compound.
Suboptimal solvent-to-sample ratio Increase the volume of extraction solvent. The Folch method recommends a 20-fold excess of solvent over the sample weight.[4]More complete extraction of the target analyte.
Incomplete phase separation Add a salt solution (e.g., 0.9% NaCl) to the extraction mixture to facilitate the separation of the aqueous and organic layers. Centrifuge at a higher speed or for a longer duration.A clear separation of the lipid-containing organic phase.
Issue 2: High Lipid Content in Final Extract Leading to Interference
Potential Cause Troubleshooting Step Expected Outcome
Inefficient cleanup Incorporate a Solid-Phase Extraction (SPE) step after the initial solvent extraction.[8] Use a silica-based or aminopropyl-bonded sorbent for separating neutral lipids from other classes.[7][8]Removal of polar lipids, free fatty acids, and other interfering compounds.
Co-elution in chromatography Optimize the chromatographic gradient (for LC) or temperature program (for GC) to improve the separation of this compound from other triglycerides.Better resolution and more accurate quantification.
Matrix effects in MS detection Implement a more rigorous cleanup procedure. Use matrix-matched calibration standards or an isotopically labeled internal standard for accurate quantification.Minimized ion suppression or enhancement for more reliable results.
Issue 3: Emulsion Formation During Extraction
Potential Cause Troubleshooting Step Expected Outcome
High fat and water content in the sample Centrifuge the sample at a higher speed and for a longer duration to break the emulsion.A clear separation of the aqueous and organic phases.
Excessive homogenization Reduce the intensity or duration of homogenization.Prevention of a stable emulsion from forming.
Inappropriate solvent mixture Adjust the ratio of polar to nonpolar solvents. Adding more of the nonpolar solvent can sometimes help to break the emulsion.Resolution of the single-phase emulsion into two distinct layers.

Experimental Protocols

Protocol 1: Modified Folch Method for Total Lipid Extraction
  • Homogenization: Homogenize 1 gram of the tissue sample in a mixture of 10 mL of chloroform and 5 mL of methanol (2:1, v/v).[2]

  • Extraction: Stir the mixture for 20 minutes at room temperature.

  • Phase Separation: Add 3.75 mL of 0.9% NaCl solution. Vortex the mixture and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Triglyceride Fractionation
  • Sample Loading: Reconstitute the total lipid extract from Protocol 1 in a small volume of a nonpolar solvent like hexane.

  • Column Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of hexane.

  • Loading: Load the reconstituted lipid extract onto the SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipid fraction, including triglycerides, with 10 mL of hexane:diethyl ether (9:1, v/v).

  • Elution of Other Lipids (Optional): Elute free fatty acids with 10 mL of hexane:diethyl ether (1:1, v/v) containing 1% acetic acid, and phospholipids with 10 mL of methanol.

  • Drying and Reconstitution: Evaporate the solvent from the collected neutral lipid fraction and reconstitute in a suitable solvent for analysis.

Protocol 3: Analysis by LC-MS/MS
  • Chromatographic Separation: Use a C18 reversed-phase column for the separation of triglycerides. A typical mobile phase could be a gradient of acetonitrile and isopropanol.

  • Mass Spectrometry: Employ a mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound. The precursor ion would be the ammoniated adduct of the triglyceride, and the product ions would correspond to the neutral loss of one of the fatty acid chains.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample Complex Matrix (e.g., Tissue, Food) homogenize Homogenization in Chloroform:Methanol sample->homogenize 1. separate Phase Separation (Centrifugation) homogenize->separate 2. extract Collect Organic Phase separate->extract 3. dry Dry Extract extract->dry 4. spe Solid-Phase Extraction (SPE) dry->spe 5. fraction Collect Triglyceride Fraction spe->fraction 6. analyze LC-MS/MS or GC-MS Analysis fraction->analyze 7. quantify Quantification of This compound analyze->quantify 8.

Caption: General experimental workflow for the extraction and analysis of this compound.

signaling_pathway cluster_cell Adipocyte TG Triglyceride (e.g., this compound) DAG Diacylglycerol (DAG) TG->DAG Lipolysis FFA Free Fatty Acids TG->FFA HSL Hormone-Sensitive Lipase (HSL) HSL->TG PKC Protein Kinase C (PKC) DAG->PKC Activates CellResponse Cellular Response (e.g., Inflammation, Growth) PKC->CellResponse Glucagon Glucagon Glucagon->HSL + Insulin Insulin Insulin->HSL -

Caption: Hormonal regulation of triglyceride metabolism and potential downstream signaling.

References

Technical Support Center: Accurate Measurement of 1,2-Palmitate-3-elaidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the accurate calibration of instruments and measurement of 1,2-Palmitate-3-elaidate (POEl). Given the analytical challenges associated with lipid isomers, this guide offers detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the accurate measurement of this compound challenging?

A1: The primary challenge lies in its separation from other triglyceride (TAG) isomers, particularly its regioisomer (1,3-Palmitate-2-elaidate or OPEl) and other TAGs with the same equivalent carbon number (ECN).[1] These isomers have identical mass and similar physicochemical properties, making them difficult to distinguish without highly selective chromatographic methods.[1][2]

Q2: What is the most suitable analytical technique for quantifying this compound?

A2: Liquid chromatography coupled with mass spectrometry (LC-MS) is the most effective technique. Specifically, Non-Aqueous Reversed-Phase (NARP) HPLC or Silver Ion HPLC (Ag+-HPLC) are used for separation, followed by mass spectrometry for detection and quantification.[1][2][3][4] MS provides the necessary sensitivity and specificity, especially when dealing with complex biological matrices.[1]

Q3: Is a specific analytical standard for this compound commercially available?

A3: As of late 2025, a certified analytical standard for this compound may not be readily available. This poses a challenge for achieving absolute quantification. Researchers often rely on semi-quantification using a closely related, commercially available TAG standard (e.g., a different OPO or POP isomer) or by using custom-synthesized standards. It is crucial to verify the availability of standards from chemical suppliers.

Q4: How should I choose an internal standard for the analysis?

A4: An ideal internal standard (IS) is a lipid that is structurally similar to the analyte but does not occur naturally in the sample. A stable isotope-labeled version of the analyte (e.g., this compound-d5) would be optimal. If unavailable, a non-endogenous TAG with a similar chain length and degree of saturation, such as glyceryl trilinolenate or 1,2,3-tripentadecanoylglycerol, can be used.[5][6] The IS helps to correct for variations in sample extraction, injection volume, and ionization efficiency.[7][8]

Q5: What are the key differences between NARP-HPLC and Ag+-HPLC for this analysis?

A5: Both techniques can separate TAG regioisomers, but they operate on different principles. NARP-HPLC separates based on polarity and equivalent carbon number, while Ag+-HPLC separates based on the number, position, and geometry of double bonds in the fatty acid chains through interactions with silver ions.[1][2][4]

Troubleshooting Guides

This section addresses common problems encountered during the LC-MS analysis of this compound.

Chromatography Issues

Problem: Poor peak shape (tailing or fronting).

  • Question: My peaks for this compound are tailing. What could be the cause?

  • Answer:

    • Secondary Interactions: Residual silanol groups on the stationary phase can interact with lipids. Adding a mobile phase additive like ammonium formate (0.2 mM) can help mask these groups.[9]

    • Column Contamination: The column or guard column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent like isopropanol.

    • Incompatible Sample Solvent: The solvent used to dissolve the sample may be too strong compared to the initial mobile phase, causing peak distortion. Ensure the sample is dissolved in a solvent compatible with the starting mobile phase conditions.

Problem: Broad peaks.

  • Question: Why are my chromatographic peaks broad, leading to poor resolution and sensitivity?

  • Answer:

    • Column Overload: You may be injecting too much sample. Try reducing the injection volume or diluting the sample.

    • High Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause peak broadening. Minimize tubing lengths and use appropriate fittings.

    • Sub-optimal Temperature: The column temperature affects viscosity and separation efficiency. For NARP-HPLC, lower temperatures (e.g., 10-20°C) can sometimes improve separation.[1] Experiment with temperature in 5°C increments.[1]

Problem: Unstable or shifting retention times.

  • Question: The retention time for my analyte is drifting between injections. What should I check?

  • Answer:

    • Insufficient Equilibration: The column may not be fully equilibrated between gradient runs. Ensure the equilibration time is sufficient, typically at least 10 column volumes.

    • Mobile Phase Issues: Inconsistent mobile phase composition due to improper mixing or solvent evaporation can cause shifts. Prepare fresh mobile phases daily.

    • Pump Performance: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates. Purge the pump and clean or replace check valves if necessary.

    • Temperature Fluctuations: Ensure the column oven temperature is stable and accurate.

Problem: Co-elution of isomers (this compound and 1,3-Palmitate-2-elaidate).

  • Question: I cannot resolve the regioisomers of POEl. How can I improve the separation?

  • Answer:

    • Optimize Mobile Phase Gradient: A shallower gradient can improve the resolution of closely eluting compounds.[9] Systematically vary the composition of your mobile phase (e.g., acetonitrile with modifiers like isopropanol or acetone).[1]

    • Increase Column Efficiency: Connect two or three analytical columns in series to increase the theoretical plate count, which can enhance the separation of very similar compounds.[2]

    • Change Stationary Phase: Consider a column with a different stationary phase chemistry, such as a C30 column instead of a C18, which can offer different selectivity for TAGs.

    • Use Ag+-HPLC: If NARP-HPLC is insufficient, Ag+-HPLC provides excellent selectivity based on the double bond's position and geometry, which is ideal for separating these types of isomers.[1][2][4]

Mass Spectrometry Issues

Problem: Low signal intensity or poor sensitivity.

  • Question: The signal for my analyte is very weak. How can I improve it?

  • Answer:

    • MS Source Contamination: The ion source is prone to contamination from non-volatile salts and sample matrix components. Clean the ion source, including the capillary and lenses.

    • Incorrect MS Settings: Optimize MS parameters such as ionization voltage, source temperatures, and gas flows for triglyceride analysis. For triglycerides, ammonium adducts ([M+NH4]+) are commonly monitored in positive ion mode.[5][10]

    • Matrix Effects (Ion Suppression): Components of the sample matrix can co-elute with the analyte and suppress its ionization. Improve sample cleanup procedures or adjust chromatography to separate the analyte from the interfering compounds.

Problem: Inconsistent or non-reproducible quantification.

  • Question: My quantitative results are not consistent across different runs. What is the likely cause?

  • Answer:

    • Internal Standard Issues: Ensure the internal standard is added consistently to all samples and standards at the very beginning of the sample preparation process. Check the stability of the IS in your stock solutions.

    • Calibration Curve Problems: The calibration curve may not be in the linear range of the detector. Ensure you have a sufficient number of calibration points spanning the expected concentration range of your samples. The coefficient of determination (R²) should be ≥0.99.

    • Sample Degradation: Lipids can be susceptible to oxidation or degradation. Store samples properly at -80°C and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Comparison of HPLC Techniques for Triglyceride Regioisomer Separation

FeatureNon-Aqueous Reversed-Phase (NARP) HPLCSilver Ion (Ag+)-HPLC
Stationary Phase C18 or C30Silver ions bonded to a support (e.g., silica)
Separation Principle Partitioning based on polarity and Equivalent Carbon Number (ECN).[1][3]Reversible π-complex formation with double bonds.[1][4]
Typical Mobile Phase Acetonitrile/Isopropanol, Acetonitrile/Acetone gradients.[1]Hexane/Acetonitrile, Toluene gradients.[1]
Key Advantage Good for general TAG profiling by ECN.Excellent selectivity for isomers based on unsaturation (number, position, geometry).[1]
Key Disadvantage Poor selectivity for regioisomers without extensive method development.[1]Can be less robust; column lifetime may be shorter.

Table 2: Typical LC-MS/MS Parameters for Triglyceride Analysis

ParameterTypical Setting
Column C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 0.2 mM Ammonium Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 0.2 mM Ammonium Formate
Flow Rate 0.25 - 0.4 mL/min
Column Temperature 40 - 60 °C[9]
Injection Volume 1 - 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Ion Ammonium Adduct [M+NH4]+
MS/MS Mode Multiple Reaction Monitoring (MRM) for neutral loss of constituent fatty acids.[5][10]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a modified Folch or Bligh-Dyer method for total lipid extraction.

  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of internal standard (e.g., 10 µL of a 10 µg/mL solution of Glyceryl Trilinolenate in isopropanol).

  • Protein Precipitation & Extraction: Add 400 µL of isopropanol to the sample.[9] Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the lipids to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Isopropanol 70:30 v/v). Vortex and transfer to an LC vial for analysis.

Protocol 2: LC-MS/MS Method for this compound Quantification
  • Instrumentation: Use a UHPLC system coupled to a triple quadrupole or QTOF mass spectrometer.

  • Chromatographic Conditions:

    • Column: High-efficiency C18 or C30 column (e.g., two 150 mm columns connected in series).

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) + 0.2 mM Ammonium Formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) + 0.2 mM Ammonium Formate.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-25 min: Linear gradient from 30% to 95% B

      • 25-35 min: Hold at 95% B

      • 35.1-45 min: Return to 30% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 20°C (adjust as needed for optimal isomer separation).

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI+.

    • Precursor Ion: Monitor the [M+NH4]+ adduct for this compound (C55H104O6, MW = 885.48). Calculated m/z = 903.8.

    • Product Ions (MRM): Monitor the neutral loss of the constituent fatty acids.

      • Neutral Loss of Palmitic Acid (C16:0): m/z transition for [M+NH4-C16H32O2]+.

      • Neutral Loss of Elaidic Acid (C18:1): m/z transition for [M+NH4-C18H34O2]+.

  • Calibration Curve Preparation:

    • Prepare a stock solution of a suitable TAG standard (e.g., 1,3-Dioleoyl-2-palmitoyl-glycerol, OPO) at 1 mg/mL.

    • Perform serial dilutions to create a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

    • Spike each calibration standard with the same amount of internal standard as the samples.

    • Analyze the calibration standards using the same LC-MS method.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard. Perform a linear regression to generate the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extract Lipid Extraction (Protein Precipitation) Spike_IS->Extract Dry Dry Down (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitute in Initial Mobile Phase Dry->Reconstitute Inject Inject into UHPLC System Reconstitute->Inject Separate Chromatographic Separation (NARP or Ag+-HPLC) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM - Neutral Loss) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Analyte/IS Ratio) Integrate->Quantify Calibrate Calibration Curve (Standard Series) Calibrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Start LC-MS Problem Observed ProblemType What is the nature of the problem? Start->ProblemType Chroma Poor Chromatography (Peak Shape, Retention Time) ProblemType->Chroma Chromatography Sensitivity Low Sensitivity / No Signal ProblemType->Sensitivity Sensitivity Quant Inconsistent Quantification ProblemType->Quant Quantification CheckMobilePhase Check Mobile Phase (Freshness, Composition) Chroma->CheckMobilePhase CheckColumn Check Column (Contamination, Equilibration) CheckMobilePhase->CheckColumn CheckMethod Optimize Method (Gradient, Temperature) CheckColumn->CheckMethod CleanSource Clean Ion Source Sensitivity->CleanSource TuneMS Check & Tune MS Parameters CleanSource->TuneMS CheckSamplePrep Review Sample Prep (Matrix Effects) TuneMS->CheckSamplePrep CheckIS Check Internal Standard (Addition, Stability) Quant->CheckIS CheckCal Check Calibration Curve (Linearity, Range) CheckIS->CheckCal CheckSampleStab Check Sample Stability CheckCal->CheckSampleStab

Caption: Troubleshooting decision tree for common LC-MS issues.

References

Validation & Comparative

Validating the Identity of 1,2-Palmitate-3-elaidate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of lipid species such as the triglyceride 1,2-Palmitate-3-elaidate is critical for understanding metabolic pathways, developing therapeutics, and ensuring product quality. This guide provides an objective comparison of key analytical techniques for validating the identity of this compound in experimental samples, supported by experimental data and detailed protocols.

The primary challenge in identifying this compound lies in its specific structure, which consists of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions, and an elaidic acid molecule (a trans-isomer of oleic acid) at the sn-3 position. Validation requires not only confirming the presence of these fatty acids but also determining their precise positions on the glycerol backbone (regioisomers) and distinguishing between fatty acid isomers (e.g., elaidic vs. oleic acid).

Comparison of Key Analytical Techniques

Several analytical methods are employed for the analysis of triglycerides (TAGs). The choice of technique depends on the specific requirements for sensitivity, resolution of isomers, and structural detail.[1][2] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly used methods.[1][3][4]

TechniquePrincipleAdvantagesDisadvantages
HPLC with Mass Spectrometry (HPLC-MS) Separates intact triglycerides based on their polarity and partition coefficients. MS provides mass-to-charge ratio for identification.High sensitivity and specificity. Capable of separating geometric isomers (cis/trans) and regioisomers, especially with argentation chromatography.[1] Allows for simultaneous quantification and identification.[5]Complex instrumentation. Requires expertise for method development and data interpretation. Potential for ion suppression effects.
Gas Chromatography-Mass Spectrometry (GC-MS) Triglycerides are first hydrolyzed and the fatty acids are derivatized to volatile methyl esters (FAMEs), which are then separated and identified.Excellent for determining the overall fatty acid composition of a sample.[4] High resolution and sensitivity. Extensive libraries of mass spectra are available for FAME identification.Destructive method (hydrolysis of the triglyceride). Does not provide information on the positional distribution of fatty acids on the glycerol backbone (sn-position).
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed structural information about the entire molecule.Non-destructive technique. Provides unambiguous identification of fatty acids and their positions on the glycerol backbone (sn-1, sn-2, sn-3).[6][7] Can differentiate between saturated, monounsaturated, and polyunsaturated fatty acids.[3]Lower sensitivity compared to MS-based methods.[7] Requires higher sample concentrations. Complex spectra can be challenging to interpret for complex mixtures.
Enzymatic Assays Involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by the measurement of glycerol.[8][9]Simple, rapid, and suitable for high-throughput screening.[2] Widely available in kit format.[8][10]Provides only the total triglyceride concentration.[9] Does not provide any information about the specific fatty acid composition or their positional isomers.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of this compound. Below are outlines of the key experimental protocols.

Lipid Extraction

Prior to analysis by any of the described techniques, lipids must be extracted from the experimental sample (e.g., cells, tissue, plasma).

Protocol:

  • Homogenization: Homogenize the sample in a solvent mixture, typically chloroform:methanol (2:1, v/v).

  • Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lower organic phase will contain the lipids.

  • Isolation: Carefully collect the lower lipid-containing phase.

  • Drying: Evaporate the solvent under a stream of nitrogen gas to prevent oxidation.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the chosen analytical technique.

HPLC-MS for Intact Triglyceride Analysis

This method is ideal for separating this compound from its isomers.

Protocol:

  • Chromatographic Separation:

    • Column: Use a non-aqueous reversed-phase C18 column.

    • Mobile Phase: A gradient of solvents such as acetonitrile and isopropanol is commonly used.

    • Argentation Chromatography: For enhanced separation of cis/trans isomers (e.g., elaidate from oleate), silver ion chromatography (Ag+-HPLC) can be employed either online or offline.[1]

  • Mass Spectrometry Detection:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: Perform full scan analysis to obtain the molecular weight of the intact triglyceride. For this compound, the expected protonated molecule [M+H]+ would have a specific mass-to-charge ratio.

    • Tandem MS (MS/MS): To confirm the fatty acid composition and positional distribution, perform fragmentation of the parent ion. The fragmentation pattern will reveal the loss of palmitic and elaidic acids, helping to confirm the structure.

GC-MS for Fatty Acid Composition Analysis

This method confirms the presence of palmitic and elaidic acids in the sample.

Protocol:

  • Hydrolysis and Derivatization:

    • Hydrolyze the extracted triglycerides using a strong base (e.g., methanolic KOH) to release the fatty acids.

    • Methylate the free fatty acids using a reagent like boron trifluoride in methanol (BF3-methanol) to form fatty acid methyl esters (FAMEs).

  • Chromatographic Separation:

    • Inject the FAMEs into a gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., a polar column).

    • Use a temperature gradient to separate the FAMEs based on their volatility and polarity.

  • Mass Spectrometry Detection:

    • Ionization: Use Electron Ionization (EI).

    • Analysis: Identify the eluted FAMEs by comparing their mass spectra to a reference library (e.g., NIST). Palmitate and elaidate methyl esters will have characteristic retention times and fragmentation patterns.

NMR Spectroscopy for Structural Elucidation

NMR can provide definitive structural information, including the position of the fatty acids.

Protocol:

  • Sample Preparation: Dissolve the purified triglyceride sample in a deuterated solvent (e.g., chloroform-d).

  • Data Acquisition:

    • Acquire a high-resolution 1H NMR spectrum. The signals from the glycerol backbone protons can be used to determine the substitution pattern.

    • Acquire a 13C NMR spectrum. The carbonyl carbons of the fatty acids at the sn-1, sn-3, and sn-2 positions have distinct chemical shifts, allowing for positional assignment.[7]

  • Spectral Analysis: Analyze the chemical shifts and coupling constants to confirm the presence of palmitate and elaidate moieties and their specific locations on the glycerol backbone.

Visualizations: Workflows and Logic Diagrams

To better illustrate the experimental processes and decision-making, the following diagrams are provided.

G cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Output Sample Experimental Sample (e.g., Tissue, Cells, Plasma) Homogenize Homogenization (Chloroform:Methanol) Sample->Homogenize Separate Phase Separation Homogenize->Separate Extract Collect Lipid Phase Separate->Extract Dry Dry Under Nitrogen Extract->Dry Reconstitute Reconstitute Lipids Dry->Reconstitute HPLC_MS HPLC-MS (Intact Triglyceride) Reconstitute->HPLC_MS Non-destructive GC_MS GC-MS (Fatty Acid Composition) Reconstitute->GC_MS Destructive NMR NMR Spectroscopy (Structural Elucidation) Reconstitute->NMR Non-destructive HPLC_Data Molecular Weight & Positional Isomer Data HPLC_MS->HPLC_Data GC_Data Fatty Acid Profile GC_MS->GC_Data NMR_Data Unambiguous Structure & Positional Data NMR->NMR_Data

Caption: General workflow for lipid extraction and analysis.

G Start Goal: Validate Identity of This compound Question1 Need to know only fatty acid composition? Start->Question1 Question2 Need to know regio- and geometric isomer structure? Question1->Question2 No GC_MS Use GC-MS Question1->GC_MS Yes Question3 Need unambiguous structural confirmation? Question2->Question3 No HPLC_MS Use HPLC-MS (with Argentation) Question2->HPLC_MS Yes NMR Use NMR Spectroscopy Question3->NMR Yes End Identity Validated GC_MS->End HPLC_MS->End NMR->End

Caption: Logical diagram for selecting an analytical method.

References

A Comparative Analysis of 1,2-Palmitate-3-elaidate and its Cis Isomer, 1,2-Palmitate-3-oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the trans-fatty acid-containing triglyceride, 1,2-palmitate-3-elaidate, and its naturally occurring cis isomer, 1,2-palmitate-3-oleate. While direct comparative studies on these specific triglyceride isomers are limited, this document synthesizes available data on their constituent fatty acids—elaidic acid and oleic acid—to project their differential physicochemical properties, metabolic fates, and impacts on cellular signaling pathways. The experimental protocols provided offer a framework for conducting direct comparative studies to validate these projections.

Physicochemical Properties: A Structural Divergence

The geometric configuration of the double bond in the sn-3 position—trans for elaidate and cis for oleate—is the primary determinant of the differential physicochemical properties of these two triglycerides. The trans configuration of elaidic acid results in a more linear and rigid structure, similar to that of saturated fatty acids. In contrast, the cis double bond in oleic acid introduces a distinct kink in the fatty acid chain.[1][2] This fundamental structural difference is expected to influence the melting point, packing efficiency, and membrane fluidity of the triglycerides.

Table 1: Predicted Comparative Physicochemical Properties

PropertyThis compound (trans)1,2-Palmitate-3-oleate (cis)Rationale for Prediction
Melting Point HigherLowerThe linear structure of the elaidate chain allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces and a higher melting point, similar to saturated fats.[2][3]
Molecular Packing Denser, more orderedLooser, less orderedThe kink in the oleate chain disrupts the regular packing of the triglyceride molecules.[4]
Membrane Fluidity DecreasesIncreasesIncorporation of the rigid, linear elaidate moiety into cell membranes is predicted to decrease fluidity, whereas the kinked oleate chain increases fluidity.[5][6]

Metabolic Fate: A Tale of Two Isomers

The metabolic processing of these triglycerides, from enzymatic digestion to cellular uptake and subsequent utilization, is anticipated to differ significantly due to the stereochemistry of the sn-3 fatty acid.

Enzymatic Hydrolysis by Lipases

Lipases, such as pancreatic lipase and lipoprotein lipase (LPL), are responsible for the hydrolysis of triglycerides. The activity of these enzymes can be influenced by the structure of the substrate.[7][8] It is hypothesized that the more rigid structure of this compound may result in a different rate of hydrolysis by these enzymes compared to its flexible cis counterpart.

Table 2: Predicted Comparative Enzymatic Hydrolysis

EnzymePredicted Hydrolysis Rate of this compoundPredicted Hydrolysis Rate of 1,2-Palmitate-3-oleateRationale for Prediction
Pancreatic Lipase Potentially SlowerPotentially FasterPancreatic lipase preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions. The altered conformation of the elaidate chain might affect the binding and catalytic efficiency of the enzyme.[9][10][11]
Lipoprotein Lipase (LPL) Potentially SlowerPotentially FasterLPL is crucial for the clearance of circulating triglycerides. The structural difference in the sn-3 position could impact the recognition and hydrolysis by LPL, potentially leading to prolonged circulation of the trans-fatty acid-containing triglyceride.[12]
Cellular Uptake and Intracellular Trafficking

The uptake of fatty acids into cells is a complex process involving both passive diffusion and protein-mediated transport. The distinct shapes of elaidic and oleic acid may influence their interaction with fatty acid transport proteins and their subsequent intracellular trafficking and metabolic channeling.

Table 3: Predicted Comparative Cellular Uptake and Metabolism

ProcessThis compound Derivative (Elaidic Acid)1,2-Palmitate-3-oleate Derivative (Oleic Acid)Rationale for Prediction
Cellular Uptake Rate Potentially AlteredReferenceThe linear structure of elaidic acid might alter its interaction with fatty acid transporters like CD36 and FATPs, though the net effect on uptake rate requires experimental validation.
Incorporation into Cellular Lipids Higher incorporation into phospholipids and triglyceridesPreferential incorporation into triglycerides and cholesteryl estersStudies on individual fatty acids suggest that trans fatty acids can be readily incorporated into cellular lipids, potentially altering membrane composition and lipid droplet formation.
Beta-Oxidation Potentially SlowerEfficientThe trans double bond in elaidic acid may require additional enzymatic steps for complete oxidation, potentially leading to a slower rate of energy production compared to oleic acid.

Impact on Cellular Signaling: The Insulin Pathway

Dietary fatty acids are not only metabolic substrates but also potent signaling molecules that can modulate various cellular pathways, including the insulin signaling cascade. Chronic exposure to certain fatty acids can lead to insulin resistance, a key factor in the development of metabolic diseases.

The insulin signaling pathway is crucial for regulating glucose and lipid metabolism. Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of key proteins such as Akt (also known as Protein Kinase B). Activated Akt promotes glucose uptake and storage and regulates lipid metabolism.

It is hypothesized that this compound, through the release of elaidic acid, may negatively impact the insulin signaling pathway, contributing to insulin resistance. This is in contrast to the generally neutral or beneficial effects attributed to its cis isomer.

InsulinSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Insulin_Receptor->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt pAkt->GLUT4_vesicle Promotes translocation Glycogen_Synthesis Glycogen Synthesis pAkt->Glycogen_Synthesis Promotes Lipid_Synthesis Lipid Synthesis pAkt->Lipid_Synthesis Promotes Gluconeogenesis_Inhibition Inhibition of Gluconeogenesis pAkt->Gluconeogenesis_Inhibition Promotes Glucose Glucose Glucose->GLUT4 Uptake Elaidate_Effect Elaidic Acid (from this compound) May impair signaling Elaidate_Effect->IRS Elaidate_Effect->Akt Oleate_Effect Oleic Acid (from 1,2-Palmitate-3-oleate) Generally neutral/beneficial Oleate_Effect->IRS

Table 4: Predicted Comparative Effects on Insulin Signaling

Signaling ComponentEffect of this compoundEffect of 1,2-Palmitate-3-oleateRationale for Prediction
IRS-1 Phosphorylation Potential decrease in tyrosine phosphorylation and increase in serine phosphorylationNeutral or enhanced tyrosine phosphorylationTrans fatty acids have been linked to increased inflammatory signaling, which can lead to inhibitory serine phosphorylation of IRS-1, impairing downstream signaling.[13][14]
Akt Activation (Phosphorylation) Potential decreaseNeutral or increasedImpaired upstream signaling due to altered IRS-1 function would lead to reduced Akt activation. Some studies suggest that trans fats can directly inhibit Akt phosphorylation.[9][15][16][17][18]
Glucose Uptake Potential decreaseNeutral or increasedReduced Akt activation would lead to impaired GLUT4 translocation to the plasma membrane, resulting in decreased insulin-stimulated glucose uptake.[19][20][21][22]

Experimental Protocols

To empirically validate the predicted differences between this compound and its cis isomer, the following experimental protocols are recommended.

Protocol 1: In Vitro Lipase Activity Assay

Objective: To compare the rate of hydrolysis of this compound and 1,2-palmitate-3-oleate by pancreatic lipase and lipoprotein lipase.

Methodology:

  • Substrate Preparation: Prepare emulsions of each triglyceride substrate.

  • Enzyme Reaction: Incubate the triglyceride emulsions with a purified source of pancreatic lipase or lipoprotein lipase in a suitable buffer system.

  • Quantification of Released Fatty Acids: At various time points, stop the reaction and quantify the amount of free fatty acids released using a colorimetric or fluorometric assay kit.

  • Data Analysis: Calculate the initial rate of hydrolysis for each substrate and compare the values.

LipaseAssayWorkflow Start Start Substrate_Prep Prepare Triglyceride Emulsions (cis and trans isomers separately) Start->Substrate_Prep Enzyme_Reaction Incubate with Lipase (Pancreatic or Lipoprotein Lipase) Substrate_Prep->Enzyme_Reaction Time_Points Collect Samples at Different Time Points Enzyme_Reaction->Time_Points Stop_Reaction Stop Enzymatic Reaction Time_Points->Stop_Reaction Quantify_FFA Quantify Free Fatty Acids (Colorimetric/Fluorometric Assay) Stop_Reaction->Quantify_FFA Data_Analysis Calculate and Compare Hydrolysis Rates Quantify_FFA->Data_Analysis End End Data_Analysis->End

Protocol 2: Cellular Triglyceride Uptake Assay

Objective: To compare the rate of uptake of this compound and 1,2-palmitate-3-oleate into cultured adipocytes (e.g., 3T3-L1).

Methodology:

  • Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Radiolabeling of Triglycerides: Synthesize or obtain radiolabeled versions of both triglyceride isomers (e.g., with ³H or ¹⁴C).

  • Uptake Experiment: Incubate the differentiated adipocytes with media containing the radiolabeled triglycerides for various time points.

  • Cell Lysis and Scintillation Counting: At each time point, wash the cells to remove unbound triglycerides, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the intracellular radioactivity over time to determine the initial uptake rate for each isomer.

UptakeAssayWorkflow Start Start Cell_Culture Culture and Differentiate 3T3-L1 Adipocytes Start->Cell_Culture Radiolabel_TG Prepare Radiolabeled Triglyceride Isomers Cell_Culture->Radiolabel_TG Incubate_Cells Incubate Adipocytes with Radiolabeled Triglycerides Radiolabel_TG->Incubate_Cells Time_Points Collect Cells at Different Time Points Incubate_Cells->Time_Points Wash_Lyse Wash and Lyse Cells Time_Points->Wash_Lyse Scintillation_Counting Measure Intracellular Radioactivity Wash_Lyse->Scintillation_Counting Data_Analysis Determine and Compare Uptake Rates Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Protocol 3: Western Blot Analysis of Akt Phosphorylation

Objective: To assess the differential effects of this compound and 1,2-palmitate-3-oleate on insulin-stimulated Akt phosphorylation in adipocytes.

Methodology:

  • Cell Treatment: Treat differentiated adipocytes with each triglyceride isomer for a specified period, followed by stimulation with insulin.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

  • Comparison: Compare the levels of insulin-stimulated Akt phosphorylation between the control, cis-isomer-treated, and trans-isomer-treated cells.

WesternBlotWorkflow Start Start Cell_Treatment Treat Adipocytes with Triglyceride Isomers and Insulin Start->Cell_Treatment Cell_Lysis Lyse Cells and Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate Proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot Transfer to Membrane and Probe with Antibodies (p-Akt and Total Akt) SDS_PAGE->Western_Blot Detection Chemiluminescent Detection Western_Blot->Detection Analysis Quantify and Normalize Band Intensities Detection->Analysis Comparison Compare Akt Phosphorylation Levels Analysis->Comparison End End Comparison->End

Conclusion

The structural disparity between this compound and its cis isomer, 1,2-palmitate-3-oleate, originating from the geometry of the double bond in the sn-3 position, is predicted to have significant ramifications for their physicochemical properties and biological activities. The trans isomer is expected to exhibit properties more akin to saturated fats, with a higher melting point and a tendency to decrease membrane fluidity. Metabolically, it may be hydrolyzed and taken up by cells at a different rate than its cis counterpart. Furthermore, the release of elaidic acid from this compound is hypothesized to impair insulin signaling, potentially contributing to metabolic dysregulation.

The provided experimental protocols offer a robust framework for the direct comparative analysis of these two triglyceride isomers. The data generated from such studies would be invaluable for researchers, scientists, and drug development professionals in understanding the metabolic and signaling consequences of consuming trans-fatty-acid-containing triglycerides and in the development of therapeutic strategies for metabolic diseases. It is crucial to underscore that the comparative data presented in this guide are largely predictive and necessitate empirical validation.

References

A Comparative Guide to the Differentiation of 1,2-Palmitate-3-elaidate and Its Triglyceride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for differentiating the triglyceride (TG) isomer 1,2-palmitate-3-elaidate from its other isomeric forms, including regioisomers (e.g., 1,3-dipalmitate-2-elaidate) and enantiomers. The accurate identification and quantification of specific TG isomers are critical for understanding their unique physicochemical properties, metabolic fates, and biological activities.

Analytical Methodologies and Performance Comparison

The differentiation of triglyceride isomers is a challenging analytical task due to their similar molecular weights and polarities. The primary techniques employed for this purpose are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Quantitative Comparison of Analytical Techniques

The following table summarizes hypothetical yet representative quantitative data for the separation and identification of this compound and its key isomer, 1,3-dipalmitate-2-elaidate, using various analytical techniques. These values are based on typical performance characteristics for the analysis of similar triglyceride isomers.

Analytical Technique Parameter This compound (PPE) 1,3-Dipalmitate-2-elaidate (PEP) Notes
Reverse-Phase HPLC-MS Retention Time (min)18.518.2Separation is based on minor differences in polarity. Co-elution is possible.
Key MS/MS Fragment (m/z)[M-C16H32O2+Na]+, [M-C18H34O2+Na]+[M-C16H32O2+Na]+, [M-C18H34O2+Na]+Fragmentation patterns show loss of fatty acids. Relative intensities of fragment ions are key for differentiation.
Chiral HPLC Retention Time (min)sn-1,2-dipalmitoyl-3-elaidoyl-glycerol: 25.2Not applicableFor separation of enantiomers.
sn-2,3-dipalmitoyl-1-elaidoyl-glycerol: 26.8
GC-MS (as FAMEs) Retention Time (min)Palmitate: 15.3, Elaidate: 17.8Palmitate: 15.3, Elaidate: 17.8Does not differentiate regioisomers directly. Provides fatty acid composition.
¹³C NMR (in CDCl₃) Carbonyl Carbon (C=O) δ (ppm)Palmitate (sn-1): ~173.2, Palmitate (sn-2): ~172.8, Elaidate (sn-3): ~173.2Palmitate (sn-1,3): ~173.2, Elaidate (sn-2): ~172.8The chemical shift of the carbonyl carbon is sensitive to its position on the glycerol backbone.
Olefinic Carbon (-CH=CH-) δ (ppm)Elaidate (sn-3): ~130.0Elaidate (sn-2): ~129.8The position of the fatty acid on the glycerol backbone influences the chemical shift of the double bond carbons.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC-MS for Regioisomer Separation

Objective: To separate and identify this compound from 1,3-dipalmitate-2-elaidate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size)

  • Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source

Procedure:

  • Standard Preparation: Synthesize or procure high-purity standards of this compound and its isomers. A known method for synthesizing similar mixed-acid triglycerides can be adapted.[1] Prepare individual and mixed standard solutions in isopropanol:acetonitrile (1:1, v/v) at a concentration of 1 mg/mL.

  • Sample Preparation: Dissolve the lipid sample in the mobile phase starting conditions.

  • Chromatographic Conditions:

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1200.

    • MS/MS Analysis: Perform data-dependent acquisition to trigger fragmentation of the most abundant precursor ions. The fragmentation pattern, specifically the relative abundance of the diacylglycerol fragment ions formed by the neutral loss of a fatty acid, is used to identify the position of the fatty acids.[2]

¹³C NMR Spectroscopy for Regioisomer Differentiation

Objective: To distinguish between this compound and 1,3-dipalmitate-2-elaidate based on the chemical shifts of the carbonyl and olefinic carbons.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified triglyceride isomer in 0.5 mL of deuterated chloroform (CDCl₃).

  • NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate quantification.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

    • Identify the signals corresponding to the carbonyl carbons (δ ~172-174 ppm) and the olefinic carbons of elaidate (δ ~129-131 ppm).

    • The carbonyl carbon of a fatty acid at the sn-2 position is typically shifted upfield (to a lower ppm value) compared to the carbonyl carbons at the sn-1 and sn-3 positions.[3][4] Similarly, the chemical shifts of the olefinic carbons can also be influenced by the position on the glycerol backbone.

Visualization of Metabolic Fate and Potential Signaling

Since no direct signaling pathways for intact this compound have been identified, the following diagrams illustrate the metabolic processing of this triglyceride and the known downstream signaling effects of its constituent fatty acids, palmitic acid and elaidic acid.

Experimental Workflow for Isomer Differentiation

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Identification & Quantification sample Triglyceride Isomer Mixture hplc_ms HPLC-MS sample->hplc_ms nmr ¹³C NMR sample->nmr chiral_hplc Chiral HPLC sample->chiral_hplc standards Synthesized Standards standards->hplc_ms standards->nmr standards->chiral_hplc retention_time Retention Time Comparison hplc_ms->retention_time fragmentation MS/MS Fragmentation Pattern hplc_ms->fragmentation chemical_shift Chemical Shift Analysis nmr->chemical_shift enantiomer_ratio Enantiomeric Ratio chiral_hplc->enantiomer_ratio regioisomers Regioisomer Identification (PPE vs. PEP) fragmentation->regioisomers chemical_shift->regioisomers enantiomers Enantiomer Quantification enantiomer_ratio->enantiomers metabolic_signaling cluster_tg Triglyceride Metabolism cluster_palmitate Palmitic Acid Signaling cluster_elaidate Elaidic Acid Effects tg This compound lipase Pancreatic Lipase tg->lipase products Hydrolysis Products: - Palmitic Acid (sn-1) - Elaidic Acid (sn-3) - 2-Palmitoyl-glycerol lipase->products palmitate Palmitic Acid products->palmitate elaidate Elaidic Acid products->elaidate er_stress ER Stress palmitate->er_stress inflammation Inflammation (NF-κB) palmitate->inflammation apoptosis Apoptosis er_stress->apoptosis cholesterol Altered Cholesterol Metabolism elaidate->cholesterol membrane Membrane Composition Change elaidate->membrane

References

Cross-Validation of Analytical Methods for 1,2-Palmitate-3-elaidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipids such as 1,2-Palmitate-3-elaidate (POPE) is critical. This guide provides a comparative overview of key analytical methods for the analysis of POPE, complete with detailed experimental protocols, performance data, and visual workflows to aid in method selection and cross-validation.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method hinges on various factors including sensitivity, specificity, and the nature of the research question. Below is a summary of expected performance characteristics for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Parameter HPLC-MS/MS GC-MS (as FAMEs) ¹H NMR
Linearity (R²) > 0.99> 0.99> 0.98
Accuracy (% Recovery) 90-110%85-115%80-120%
Precision (% RSD) < 15%< 20%< 20%
Limit of Detection (LOD) Low ng/mLpg on columnHigh µg/mL
Limit of Quantification (LOQ) Low ng/mLpg on columnHigh µg/mL
Specificity High (based on parent and fragment ions)High (based on retention time and mass spectrum)Moderate (distinguishes lipid classes)
Sample Throughput HighMediumLow
Structural Information Molecular weight and fragmentation patternFatty acid composition after derivatizationOverall structure and fatty acid ratios

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-MS/MS, GC-MS, and ¹H NMR are provided below.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

This method allows for the direct analysis of the intact triglyceride, providing high sensitivity and specificity.

a. Sample Preparation:

  • Accurately weigh 10 mg of the sample containing POPE.

  • Dissolve the sample in 1 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

b. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium formate in water.

  • Mobile Phase B: 10 mM ammonium formate in acetonitrile:isopropanol (1:1, v/v).

  • Gradient: Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): [M+NH₄]⁺ for POPE.

  • Product Ions (m/z): Characteristic fragment ions corresponding to the loss of palmitic and elaidic acid.

  • Source Temperature: 350°C.

  • Ion Spray Voltage: 5500 V.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization of the triglyceride to its fatty acid methyl esters (FAMEs) for analysis.

a. Sample Preparation and Derivatization:

  • Accurately weigh 5 mg of the sample containing POPE into a glass tube.

  • Add 1 mL of 0.5 M methanolic NaOH.

  • Heat at 100°C for 10 minutes in a heating block.

  • Cool to room temperature and add 2 mL of boron trifluoride-methanol solution.

  • Heat again at 100°C for 10 minutes.

  • Cool and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and centrifuge at 2000 rpm for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial.

b. GC-MS Conditions:

  • Column: DB-23 capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-500.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR provides quantitative information on the total amount of triglycerides and the relative proportions of different fatty acids without the need for extensive sample preparation or derivatization.

a. Sample Preparation:

  • Accurately weigh 20 mg of the sample containing POPE.

  • Dissolve the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Transfer the solution to a 5 mm NMR tube.

b. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse ¹H experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 5 seconds to ensure full relaxation of the signals.

  • Data Processing: Fourier transform, phase correction, and baseline correction. Integration of the characteristic signals for the glycerol backbone and specific fatty acid protons.

Mandatory Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for POPE analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Sample Bulk Sample (POPE) Prep Homogenization & Aliquoting Sample->Prep LCMS HPLC-MS/MS Prep->LCMS GCMS GC-MS (as FAMEs) Prep->GCMS NMR ¹H NMR Prep->NMR Data Quantitative Data LCMS->Data GCMS->Data NMR->Data Comparison Statistical Comparison (e.g., Bland-Altman, Correlation) Data->Comparison Validation Method Validation (Linearity, Accuracy, Precision) Comparison->Validation Conclusion Selection of Optimal Method Validation->Conclusion

Caption: A workflow for the cross-validation of analytical methods.

Diacylglycerol Signaling Pathway

1,2-diacylglycerols, which form the backbone of triglycerides like POPE, are important signaling molecules. They are key activators of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes.[1][2]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Targets PKC->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response

Caption: The Diacylglycerol (DAG) signaling pathway via Protein Kinase C (PKC).

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 1,2-Palmitate-3-elaidate and its constituent fatty acids, palmitic acid and elaidic acid. Direct experimental data on the specific triglyceride this compound is limited in current literature. Therefore, this guide synthesizes findings on its individual fatty acid components and contrasts them with related fatty acids such as oleic acid (the cis-isomer of elaidic acid) and the saturated fatty acid, stearic acid. The information is compiled from a range of in vitro and in vivo studies to provide a comprehensive overview for research and drug development purposes.

Cellular Uptake and Metabolism

The initial step in the biological action of fatty acids is their uptake into the cell, a process mediated by both passive diffusion and protein transporters. Long-chain fatty acids are transported across the plasma membrane by proteins such as CD36 and Fatty Acid Transport Proteins (FATPs).[1][2] Once inside the cell, they are activated to acyl-CoA esters and can be directed towards various metabolic fates, including energy production via β-oxidation or storage as triglycerides within lipid droplets.

The metabolism of triglycerides involves their hydrolysis into glycerol and free fatty acids.[3] Triglycerides containing trans fatty acids, like elaidic acid, can be incorporated into cellular lipids. However, their metabolism can differ from that of cis unsaturated or saturated fatty acids, potentially leading to the accumulation of specific metabolic intermediates. For instance, in macrophages, elaidic acid treatment has been shown to lead to an accumulation of various unsaturated fatty acid intermediates, suggesting a block in their catabolism.[4]

Differential Effects on Cellular Signaling and Metabolism

The structural differences between saturated, cis-unsaturated, and trans-unsaturated fatty acids lead to distinct downstream biological effects. Palmitic acid, a saturated fatty acid, is frequently associated with lipotoxicity in non-adipose tissues.[5] In contrast, oleic acid, a cis-monounsaturated fatty acid, often exerts protective effects against palmitate-induced cellular stress.[5][6] Elaidic acid, the trans-isomer of oleic acid, generally exhibits effects that are either similar to or more detrimental than those of palmitic acid.

Inflammation and Immune Response

Chronic low-grade inflammation is a key factor in many metabolic diseases. Saturated and trans fatty acids are known to be pro-inflammatory.

  • Palmitic Acid: Induces inflammatory responses in various cell types. In human articular chondrocytes, palmitate upregulates the expression of inflammatory genes like IL6 and COX2 through Toll-like receptor 4 (TLR4) signaling.[7] In endothelial cells, palmitate can induce the nuclear translocation of NF-κB, a key transcription factor for inflammatory genes.[8]

  • Elaidic Acid: Also exhibits pro-inflammatory properties. In C2C12 myotubes, elaidic acid treatment leads to increased TNF-α expression.[9][10] In macrophages, it stimulates the expression of inflammatory mediators.[4] Dietary intake of trans fatty acids is associated with increased levels of pro-inflammatory markers such as IL-6 and C-reactive protein.[11]

  • Oleic Acid: Often shows anti-inflammatory or neutral effects. In contrast to elaidic acid, oleic acid does not increase TNF-α expression in C2C12 myotubes and can even increase the expression of the anti-inflammatory myokine IL-6.[9][10]

Insulin Signaling and Glucose Metabolism

Fatty acids can significantly impact insulin sensitivity and glucose metabolism in key metabolic tissues like skeletal muscle and adipose tissue.

  • Palmitic Acid: Is a well-known inducer of insulin resistance. In L6 skeletal muscle cells, palmitate impairs insulin signaling, an effect linked to increased mitochondrial reactive oxygen species (mtROS) production.[12][13]

  • Elaidic Acid: Detrimental effects on insulin sensitivity have been reported.[9][10] However, in some studies, its direct impact on insulin-stimulated glucose uptake was not as pronounced as the effects of oleic acid.[9]

  • Oleic Acid: Generally has beneficial or neutral effects on insulin sensitivity. In C2C12 myotubes, pretreatment with oleic acid, but not elaidic acid, leads to increased insulin-stimulated glucose uptake.[9][10]

Endoplasmic Reticulum (ER) Stress and Apoptosis

The accumulation of saturated or trans fatty acids can lead to cellular stress, particularly in the endoplasmic reticulum, and can ultimately trigger apoptosis (programmed cell death).

  • Palmitic Acid: Is a potent inducer of ER stress and apoptosis in numerous cell types, including pancreatic β-cells, preadipocytes, and endothelial cells.[6][14] This is evidenced by the increased expression of ER stress markers like GRP78 and CHOP.[14] Palmitate also increases caspase-3 activity, a key executioner of apoptosis.[8]

  • Elaidic Acid: The effects of elaidic acid on ER stress are less characterized than those of palmitic acid, but it is generally considered to contribute to cellular dysfunction.

  • Oleic Acid: Can protect cells from palmitate-induced ER stress and apoptosis.[6] Co-treatment with oleic acid often reverses the detrimental effects of palmitate.[12][14]

Data Summary Tables

Table 1: Comparative Effects of Fatty Acids on Gene and Protein Expression
Cell TypeFatty AcidConcentrationDurationTarget Gene/ProteinEffectReference
C2C12 MyotubesOleic Acid100 µM24 hIL-6Increased expression[9]
C2C12 MyotubesElaidic Acid100 µM24 hIL-6No effect[9]
C2C12 MyotubesOleic Acid100 µM24 hTNF-αNo effect[9]
C2C12 MyotubesElaidic Acid100 µM24 hTNF-αIncreased expression[9]
C2C12 MyotubesElaidic Acid100 µM24 hIL-15Reduced mRNA levels[9][10]
3T3-L1 AdipocytesOleic Acid100 µM24 hResistin28% decrease in mRNA[9]
3T3-L1 AdipocytesElaidic Acid100 µM24 hResistinNo effect[9]
3T3-L1 AdipocytesOleic Acid100 µM24 hAdiponectin25% increase in mRNA[9]
3T3-L1 AdipocytesElaidic Acid100 µM24 hAdiponectinNo effect[9]
RAW 264.7 MacrophagesElaidic Acid0.5-2 mM12 hABCA1Decreased expression[11]
HUVECPalmitic Acid0.5 mM48 hLCAC1.7-fold increase[8]
HUVECOleic Acid0.5 mM48 hLCAC2-fold increase[8]
L6 MyotubesPalmitic Acid0.5-1 mM24 hPGC-1αDecreased protein and promoter activity[12][13]
L6 MyotubesOleic Acid0.5-1 mM24 hPGC-1αIncreased protein and promoter activity[12][13]
Table 2: Comparative Effects of Fatty Acids on Cellular Processes
Cell TypeFatty AcidConcentrationDurationCellular ProcessEffectReference
C2C12 MyotubesOleic Acid100 µM24 hInsulin-stimulated glucose uptakeIncreased[9][10]
C2C12 MyotubesElaidic Acid100 µM24 hInsulin-stimulated glucose uptakeNo effect[9]
HUVECPalmitic Acid0.5 mM48 hCell proliferation34% inhibition[8]
HUVECOleic Acid0.5 mM48 hCell proliferation12% stimulation[8]
HUVECPalmitic Acid0.5 mM48 hCaspase-3 activity3.2-fold increase[8]
HUVECOleic Acid0.5 mM48 hCaspase-3 activity1.4-fold increase[8]
L6 MyotubesPalmitic Acid0.5 mM-mtROS productionIncreased[12]
L6 MyotubesOleic Acid0.5 mM-mtROS productionNo effect[12]
HepG2 HepatocytesOleic Acid200 µM18 hLipid droplet sizeLarge droplets[15]
HepG2 HepatocytesPalmitic Acid200 µM18 hLipid droplet sizeSmall droplets[15]
Human Articular ChondrocytesPalmitic Acid--ApoptosisInduced[7]

Experimental Protocols

The following are generalized methodologies for key experiments cited in this guide. For specific details, please refer to the cited literature.

Cell Culture and Fatty Acid Treatment
  • Cell Lines: Common cell lines for studying fatty acid metabolism include C2C12 (mouse myoblasts), 3T3-L1 (mouse preadipocytes), HepG2 (human hepatoma), RAW 264.7 (mouse macrophages), and HUVEC (human umbilical vein endothelial cells).

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or a similar medium supplemented with fetal bovine serum (FBS) and antibiotics. For differentiation (e.g., C2C12 myotubes, 3T3-L1 adipocytes), specific differentiation media are used.

  • Fatty Acid Preparation: Fatty acids are typically dissolved in an organic solvent like ethanol or DMSO and then complexed with bovine serum albumin (BSA) to facilitate their solubility and delivery to cells in culture.

  • Treatment: Cells are incubated with the fatty acid-BSA complex in serum-free or low-serum medium for a specified duration (e.g., 4 to 72 hours) and at various concentrations (e.g., 20 µM to 1 mM). Control cells are treated with BSA-containing medium alone.

Gene Expression Analysis (Real-Time PCR)
  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • Real-Time PCR: The relative expression of target genes is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH, β-actin).

Western Blotting
  • Protein Extraction: Cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a colorimetric assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability and Apoptosis Assays
  • MTT Assay: Cell viability can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

  • Caspase Activity Assay: Apoptosis can be quantified by measuring the activity of caspases (e.g., caspase-3) using a fluorometric or colorimetric assay.

  • Flow Cytometry: Apoptosis can also be detected by flow cytometry using Annexin V and propidium iodide (PI) staining.

Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Signaling cluster_Palmitic Palmitic Acid cluster_Elaidic Elaidic Acid cluster_Oleic Oleic Acid PA Palmitic Acid TLR4 TLR4 PA->TLR4 ER_Stress ER Stress PA->ER_Stress NFkB NF-κB Activation TLR4->NFkB Inflammation Pro-inflammatory Gene Expression (IL-6, TNF-α) NFkB->Inflammation Apoptosis Apoptosis ER_Stress->Apoptosis EA Elaidic Acid TNFa_up TNF-α Expression (Myotubes) EA->TNFa_up Resistin_no Resistin Expression (Adipocytes) EA->Resistin_no OA Oleic Acid IL6_up IL-6 Expression (Myotubes) OA->IL6_up Resistin_down Resistin Expression (Adipocytes) OA->Resistin_down Adiponectin_up Adiponectin Expression (Adipocytes) OA->Adiponectin_up Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., C2C12, 3T3-L1) treatment Fatty Acid Treatment (PA, EA, OA with BSA) start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation qpcr Gene Expression (RT-qPCR) incubation->qpcr western Protein Analysis (Western Blot) incubation->western glucose Glucose Uptake Assay incubation->glucose apoptosis Apoptosis Assay (Caspase Activity) incubation->apoptosis Logical_Comparison cluster_detrimental Detrimental Effects cluster_beneficial Beneficial/Neutral Effects Palmitic Palmitic Acid Pro_Inflammatory Pro-inflammatory Palmitic->Pro_Inflammatory Insulin_Resistance Insulin Resistance Palmitic->Insulin_Resistance ER_Stress_Apoptosis ER Stress & Apoptosis Palmitic->ER_Stress_Apoptosis Elaidic Elaidic Acid Elaidic->Pro_Inflammatory Elaidic->Insulin_Resistance Oleic Oleic Acid Anti_Inflammatory Anti-inflammatory/ Neutral Oleic->Anti_Inflammatory Improved_Insulin_Sensitivity Improved Insulin Sensitivity Oleic->Improved_Insulin_Sensitivity Protective Protective against Lipotoxicity Oleic->Protective

References

1,2-Palmitate-3-elaidate: A Potential Novel Biomarker for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of metabolic disease research is continually evolving, with a pressing need for novel biomarkers that can offer earlier and more precise diagnostic and prognostic information. While established markers provide valuable insights, the exploration of specific lipid molecules, such as the triacylglycerol 1,2-palmitate-3-elaidate, presents a promising frontier. This guide provides a comparative analysis of this compound as a potential biomarker against currently established markers for metabolic diseases, supported by experimental data and detailed methodologies.

While direct research singling out this compound as a metabolic disease biomarker is nascent, its molecular composition—comprising two saturated fatty acids (palmitate) and one trans-unsaturated fatty acid (elaidate)—suggests a strong potential for involvement in the pathophysiology of metabolic disorders. Both saturated and trans-fats are independently linked to adverse metabolic outcomes, including insulin resistance and inflammation.[1][2][3][4] The presence of this specific triacylglycerol in circulation could, therefore, represent a more specific indicator of metabolic dysregulation than total triglyceride levels.

Comparative Analysis of Biomarkers for Metabolic Disease

The following table provides a quantitative comparison of this compound (as a potential biomarker) with established biomarkers for metabolic diseases. The performance metrics for this compound are hypothetical and based on the known detrimental effects of its constituent fatty acids.

BiomarkerClassPerformance Characteristics
This compound (Potential) TriacylglycerolHypothesized High Specificity: The unique combination of saturated and trans-fats may offer high specificity for lipotoxicity-induced metabolic stress.
Potential for Early Detection: May appear in circulation as a direct result of dietary intake linked to metabolic disease risk.
Adiponectin AdipokineSensitivity: 83% (males), 92% (females) for metabolic syndrome at a cutoff of 18 ng/ml.[5]
Specificity: 65% (males), 41% (females) for metabolic syndrome at a cutoff of 18 ng/ml.[5]
Area Under the Curve (AUC): 0.81 for identifying metabolic syndrome.[6]
High-Sensitivity C-Reactive Protein (hs-CRP) Inflammatory MarkerSensitivity: 81.3% for predicting metabolic syndrome at a cutoff of 0.65 mg/dl.[7]
Specificity: 93.3% for predicting metabolic syndrome at a cutoff of 0.65 mg/dl.[7]
Positively correlated with the number of metabolic syndrome components.[7][8][9][10][11]
Glycated Hemoglobin (HbA1c) Glycemic Control MarkerSensitivity: 78-81% for Type 2 Diabetes at a cutoff of ≥6.1%.[12] At a 6.5% cutoff, sensitivity can be lower (around 50%).[13]
Specificity: 79-84% for Type 2 Diabetes at a cutoff of ≥6.1%.[12] At a 6.5% cutoff, specificity is high (around 97%).[13]

Experimental Protocols

Accurate quantification of specific triacylglycerol isomers like this compound is critical for its validation as a biomarker. The following outlines a typical experimental workflow.

1. Sample Preparation (Plasma)

  • Lipid Extraction: Total lipids are extracted from plasma samples using a solvent system such as chloroform:methanol (2:1, v/v), often following the Folch method.

  • Internal Standard: A known amount of a non-endogenous triacylglycerol internal standard (e.g., tri-heptadecanoin) is added to the sample prior to extraction for absolute quantification.

  • Fractionation: The total lipid extract is then fractionated to isolate the triacylglycerol class from other lipids like phospholipids and cholesterol esters. This can be achieved using solid-phase extraction (SPE) with a silica-based sorbent.

2. Triacylglycerol Isomer Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Chromatographic Separation: The isolated triacylglycerols are separated using reverse-phase liquid chromatography (RPLC). The separation is based on the total number of carbons and double bonds in the fatty acid chains. Isomers with the same composition but different fatty acid arrangements can often be resolved with high-resolution columns and optimized gradients.

  • Mass Spectrometric Detection and Quantification: The eluting triacylglycerols are ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) and detected by a mass spectrometer.

    • MS1 Scan: A full scan identifies the molecular ions of the triacylglycerols.

    • MS/MS (Tandem Mass Spectrometry): To confirm the identity and determine the fatty acid composition of a specific triacylglycerol, the molecular ion is fragmented, and the resulting product ions are analyzed. The neutral loss of specific fatty acids allows for the identification of the constituent fatty acids.

    • Quantification: The abundance of this compound is determined by comparing the peak area of its molecular ion to the peak area of the internal standard.

Visualizing Pathways and Workflows

dot

Insulin_Resistance_Pathway cluster_0 Cell Membrane Insulin_Receptor Insulin Receptor PI3K_Akt PI3K/Akt Pathway Insulin_Receptor->PI3K_Akt Activates GLUT4 GLUT4 Transporter Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Facilitates Insulin Insulin Insulin->Insulin_Receptor Binds Palmitate_Elaidate_TAG This compound DAG_Ceramides DAG & Ceramides Palmitate_Elaidate_TAG->DAG_Ceramides Metabolized to IKK_JNK IKK/JNK Activation DAG_Ceramides->IKK_JNK Activates IRS_Phosphorylation IRS Serine Phosphorylation IKK_JNK->IRS_Phosphorylation Leads to IRS_Phosphorylation->PI3K_Akt Inhibits PI3K_Akt->GLUT4 Translocation to Membrane

Caption: Saturated and trans-fat-induced insulin resistance pathway.

dot

Experimental_Workflow Plasma_Sample Plasma Sample Collection Internal_Standard Add Internal Standard Plasma_Sample->Internal_Standard Lipid_Extraction Total Lipid Extraction (Folch Method) SPE Solid-Phase Extraction (Isolate Triglycerides) Lipid_Extraction->SPE Internal_Standard->Lipid_Extraction LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Biomarker_Validation Biomarker Validation Data_Analysis->Biomarker_Validation

References

A Guide to Inter-Laboratory Comparison of 1,2-Palmitate-3-elaidate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing an inter-laboratory comparison for the measurement of 1,2-Palmitate-3-elaidate (PEA), a specific triglyceride isomer. In the absence of a formal, public proficiency testing program for this analyte, this document outlines the key analytical methodologies, their performance characteristics, and standardized protocols to facilitate consistent and comparable results across different laboratories.

Introduction

This compound is a triacylglycerol containing two palmitic acid moieties and one elaidic acid moiety. The accurate quantification of such specific triglyceride isomers is crucial in various research fields, including lipidomics, nutritional science, and drug development, as the position of fatty acids on the glycerol backbone can significantly impact their metabolic fate and biological activity. Inter-laboratory comparisons are essential for ensuring the reliability and comparability of data generated by different organizations.[1] This guide offers the necessary tools to design and participate in such a comparison.

Data Presentation: Comparison of Analytical Methodologies

The quantification of triglyceride isomers like PEA presents analytical challenges due to the existence of positional isomers with identical mass. The primary analytical techniques capable of resolving these isomers are Silver-ion High-Performance Liquid Chromatography (Ag-HPLC), Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

Below is a summary of the performance characteristics of these methods for the analysis of triglyceride isomers.

ParameterSilver-ion HPLC (Ag-HPLC)RP-HPLC-MSGC-MS
Principle Separation based on the interaction of double bonds with silver ions on the stationary phase.[4][5]Separation based on hydrophobicity (equivalent carbon number), with mass spectrometry for detection and identification.Separation of fatty acid methyl esters (FAMEs) after derivatization, based on volatility and polarity.[3][6]
Isomer Separation Excellent for positional and geometric (cis/trans) isomers.[4][7] Retention is influenced by the number and position of double bonds.[7]Can separate regioisomers, often requiring long columns and optimized conditions.[5][8]Indirectly analyzes isomers by quantifying the constituent FAMEs after hydrolysis and derivatization.[6]
Sensitivity Moderate, typically with UV or Evaporative Light Scattering Detection (ELSD).High, especially with modern mass spectrometers (e.g., Orbitrap, Q-TOF).[3][9]High, particularly with selected ion monitoring (SIM).
Quantification Can be challenging due to non-linear detector responses (ELSD) and dependence on the degree of unsaturation.Highly quantitative using appropriate internal standards.[10] Multiple reaction monitoring (MRM) offers high precision.[3]Highly quantitative for FAMEs using internal standards.
Sample Prep Lipid extraction.Lipid extraction.Lipid extraction, hydrolysis, and derivatization to FAMEs.[3][6]
Limitations Complex mobile phases, potential for column degradation.[1]Co-elution of some isomers is possible. Ion suppression effects can occur.[8]Isomer information of the intact triglyceride is lost. Risk of thermal decomposition for some lipids.[3]

Experimental Protocols

Detailed and harmonized experimental protocols are fundamental to the success of any inter-laboratory comparison. Below are generalized methodologies for the key analytical techniques.

Silver-ion HPLC (Ag-HPLC) for PEA Analysis

This method is highly effective for separating triglyceride regioisomers.

  • Sample Preparation (Lipid Extraction):

    • Homogenize the biological sample (e.g., plasma, tissue).

    • Extract total lipids using a modified Folch or Bligh-Dyer method with a chloroform/methanol mixture.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the lipid extract in the initial mobile phase solvent (e.g., hexane).

  • Chromatographic Conditions:

    • Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm, 5 µm), often used in series to enhance resolution.[4]

    • Mobile Phase: A gradient of acetonitrile in hexane is commonly used. A typical gradient might start with 0.3% acetonitrile in hexane, increasing to facilitate the elution of more unsaturated species.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Controlled temperature is critical. Lower temperatures (e.g., -10°C to 20°C) can improve resolution for some isomers.[1]

    • Detection: Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

  • Quantification:

    • Use an appropriate internal standard (e.g., a triglyceride not present in the sample).

    • Construct a calibration curve using a purified PEA standard. Note that ELSD response may be non-linear and require a polynomial fit.

RP-HPLC-MS for PEA Analysis

This method combines separation based on hydrophobicity with the high selectivity and sensitivity of mass spectrometry.

  • Sample Preparation:

    • Perform lipid extraction as described for Ag-HPLC.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using two solvents. For example, Solvent A: Acetonitrile/Water (60:40) with 10 mM ammonium formate. Solvent B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50-60°C.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan for identification and targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification. The precursor ion would be the ammonium adduct of PEA, and fragment ions corresponding to the neutral loss of palmitic and elaidic acids would be monitored.

    • Quantification: Use a deuterated or odd-chain triglyceride internal standard for accurate quantification.

GC-MS for Fatty Acid Profile Analysis

This method determines the fatty acid composition of the total lipid extract, providing information on the relative amounts of palmitic and elaidic acids.

  • Sample Preparation (Hydrolysis and Derivatization):

    • Perform lipid extraction as previously described.

    • Saponify the lipid extract using methanolic NaOH to release the fatty acids from the glycerol backbone.

    • Methylate the free fatty acids using a reagent like BF3-methanol or methanolic HCl to form Fatty Acid Methyl Esters (FAMEs).

    • Extract the FAMEs into hexane.

  • GC-MS Conditions:

    • Column: A polar capillary column (e.g., DB-23, SP-2560).

    • Carrier Gas: Helium.

    • Injection: Split/splitless injector.

    • Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification:

    • Use an internal standard, such as a fatty acid not present in the sample (e.g., C17:0).

    • Quantify the peak areas for methyl palmitate and methyl elaidate relative to the internal standard.

Mandatory Visualization

Potential Signaling Pathway Involvement

While the specific signaling pathways of this compound are not extensively characterized, the saturated fatty acid component, palmitate, is known to be a potent activator of inflammatory signaling pathways. Palmitate can engage Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[11] This pathway is a critical regulator of inflammatory responses.[12][13]

Palmitate_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Palmitate This compound (via Palmitate) TLR4 TLR4 Palmitate->TLR4 Binds/Activates MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (p-IκBα) NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB->NFkB_IkB NFkB->NFkB_translocation Translocation Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_translocation->Inflammatory_Genes Induces Transcription

Caption: Palmitate-induced NF-κB inflammatory signaling pathway.

Experimental Workflow for Inter-Laboratory Comparison

The following diagram illustrates a logical workflow for conducting an inter-laboratory comparison study.

Interlab_Comparison_Workflow Coordinator Coordinating Laboratory Sample_Prep Sample Preparation & Homogenization Coordinator->Sample_Prep Distribution Sample Distribution (Blinded) Sample_Prep->Distribution Lab_A Participant Lab A Distribution->Lab_A Lab_B Participant Lab B Distribution->Lab_B Lab_C Participant Lab C Distribution->Lab_C Data_Submission Data Submission to Coordinator Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Statistical_Analysis Statistical Analysis (e.g., z-scores) Data_Submission->Statistical_Analysis Report Final Report & Performance Evaluation Statistical_Analysis->Report Report->Coordinator Report->Lab_A Report->Lab_B Report->Lab_C

Caption: Workflow for an inter-laboratory comparison study.

References

Unraveling the Biological Impact of 1,2-Palmitate-3-elaidate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of specific triglycerides is paramount. This guide provides a comprehensive statistical analysis of the available research data on 1,2-Palmitate-3-elaidate, contrasting its constituent fatty acids—palmitate and elaidate—to elucidate its potential biological implications. While direct studies on this specific triglyceride are limited, a wealth of data on its components allows for a robust comparative analysis.

Executive Summary

Palmitic acid, a saturated fatty acid, and elaidic acid, a trans-unsaturated fatty acid, form the core of this compound. Research consistently demonstrates that these fatty acids exert distinct and often opposing effects on cellular and systemic metabolism. Palmitate is frequently associated with lipotoxicity, inducing cellular stress and inflammation, while elaidic acid, the trans isomer of oleic acid, is known for its adverse effects on lipoprotein profiles. This guide synthesizes the quantitative data from numerous studies to provide a clear comparison of their impacts on key biological parameters, details the experimental protocols used to obtain this data, and visualizes the cellular pathways they influence.

Comparative Data on Palmitate vs. Elaidate/Oleate

The following tables summarize the quantitative findings from various research studies, offering a side-by-side comparison of the effects of palmitate and elaidate (or its cis-isomer, oleate) on different biological systems.

Table 1: Effects on Lipoprotein Profile and Cardiovascular Health

ParameterEffect of PalmitateEffect of Elaidic AcidKey Findings & Citations
Total Cholesterol IncreasesSignificantly increasesElaidic acid raises total cholesterol more than palmitic acid.[1]
LDL Cholesterol IncreasesSignificantly increasesBoth fatty acids adversely affect LDL levels, with elaidic acid showing a more pronounced effect.[1]
HDL Cholesterol No significant change or slight increaseSignificantly decreasesA key differentiator is the HDL-lowering effect of elaidic acid, contributing to a more atherogenic profile.[1]
Lipoprotein (a) No significant effect reportedIncreasesElaidic acid has been shown to elevate Lipoprotein (a) levels, an independent risk factor for cardiovascular disease.[1]
Cholesteryl Ester Transfer Protein (CETP) Activity Not reportedIncreasesIncreased CETP activity by elaidic acid may contribute to the adverse lipoprotein profile.

Table 2: Cellular and Metabolic Effects

ParameterEffect of PalmitateEffect of Oleate/ElaidateKey Findings & Citations
Cell Viability Decreases (induces apoptosis)Generally no effect or protectivePalmitate is cytotoxic to various cell types, an effect that can be mitigated by oleate.[2][3]
Insulin Signaling Impairs (induces insulin resistance)Neutral or protectivePalmitate is a known inducer of insulin resistance, while oleate can ameliorate these effects.[4][5]
Mitochondrial Function Impairs (reduces respiration and ATP production)Neutral or protectivePalmitate negatively impacts mitochondrial function, whereas oleate can preserve it.[4][5][6]
Inflammation (e.g., NF-κB activation) Pro-inflammatoryLess inflammatory or anti-inflammatoryPalmitate activates inflammatory pathways, a key mechanism in its lipotoxicity.[7]
Gene Expression (e.g., PGC-1α) DecreasesIncreasesPalmitate downregulates key metabolic regulators, while oleate can have the opposite effect.[4][5][8]
Intracellular Insulin DepletesDepletes (less pronounced recovery)Both fatty acids can deplete intracellular insulin stores in pancreatic beta-cells.[9]

Experimental Protocols

The data presented in this guide are derived from a variety of experimental methodologies. Below are detailed protocols for key experiments frequently cited in the study of fatty acid metabolism.

Cell Culture and Fatty Acid Treatment
  • Cell Lines: Commonly used cell lines include human umbilical vein endothelial cells (HUVEC), HepG2 (human liver cancer cell line), L6 myotubes (rat skeletal muscle), and INS-1 (rat insulinoma).

  • Fatty Acid Preparation: Palmitate and oleate/elaidate are typically dissolved in ethanol or DMSO and then conjugated to bovine serum albumin (BSA) to facilitate their solubility and delivery in cell culture media. The final concentration used in experiments typically ranges from 0.1 to 1 mM.

  • Treatment Duration: Cells are exposed to the fatty acid-BSA complexes for various durations, ranging from a few hours to 72 hours, depending on the endpoint being measured.

Lipid Extraction and Analysis
  • Lipid Extraction: A common method for extracting lipids from cells or tissues is the Folch method, which uses a chloroform:methanol (2:1, v/v) solvent system. The Bligh-Dyer method is another frequently used technique.

  • Mass Spectrometry (MS): Extracted lipids are often analyzed by mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS), to identify and quantify individual lipid species. This allows for a detailed lipidomic analysis.

  • Gas Chromatography (GC): To analyze the fatty acid composition of complex lipids, they are first hydrolyzed and the resulting free fatty acids are derivatized to fatty acid methyl esters (FAMEs) for analysis by GC.

Gene and Protein Expression Analysis
  • Quantitative Real-Time PCR (qPCR): To measure changes in gene expression, total RNA is extracted from cells, reverse-transcribed to cDNA, and then subjected to qPCR using gene-specific primers.

  • Western Blotting: This technique is used to quantify the levels of specific proteins and their phosphorylation status. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

Signaling Pathways and Cellular Mechanisms

The differential effects of palmitate and elaidate can be attributed to their distinct impacts on key cellular signaling pathways.

Palmitate-Induced Lipotoxicity and Inflammatory Signaling

Palmitate is a potent activator of cellular stress pathways. Its accumulation can lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This, in turn, can trigger inflammatory signaling through pathways such as NF-κB and activate apoptotic cascades.

Palmitate_Signaling Palmitate Palmitate ER_Stress ER Stress / UPR Palmitate->ER_Stress Insulin_Signaling Insulin Signaling Palmitate->Insulin_Signaling inhibits Insulin_Resistance Insulin Resistance Palmitate->Insulin_Resistance NFkB NF-κB Activation ER_Stress->NFkB Apoptosis Apoptosis ER_Stress->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Palmitate-induced cellular stress pathways.

Experimental Workflow for Lipidomics Analysis

A typical lipidomics workflow involves several key steps, from sample preparation to data analysis, to comprehensively profile the lipid content of a biological sample.

Lipidomics_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing (Peak Picking, Alignment) Analysis->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Identification Lipid Identification & Pathway Analysis Statistical_Analysis->Identification

Caption: A standard workflow for lipidomics research.

Conclusion and Future Directions

The statistical analysis of existing data strongly suggests that a triglyceride composed of two palmitate molecules and one elaidate molecule, such as this compound, would likely exhibit a pro-atherogenic and pro-inflammatory profile. The combination of the LDL-raising and HDL-lowering effects of elaidic acid with the lipotoxic and insulin-desensitizing properties of palmitate points towards a potentially detrimental impact on metabolic health.

However, it is crucial to acknowledge that the biological effects of a triglyceride can be influenced by the specific positioning of the fatty acids on the glycerol backbone. Therefore, direct experimental studies on this compound are necessary to confirm the inferences drawn from the analysis of its constituent fatty acids. Future research should focus on synthesizing this specific triglyceride and evaluating its effects in relevant in vitro and in vivo models to provide a definitive understanding of its metabolic consequences. This will be invaluable for researchers in the fields of nutrition, metabolism, and drug development.

References

Evaluating the Purity of Commercially Available 1,2-Palmitate-3-elaidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,2-Palmitate-3-elaidate in their studies, ensuring the purity of this triacylglycerol is paramount for obtaining accurate and reproducible results. This guide provides an objective comparison of commercially available this compound, details experimental protocols for purity assessment, and explores viable alternatives.

Commercial Availability and Purity Comparison

The purity of this compound can vary between suppliers. Below is a summary of commercially available options and their stated purity levels. Researchers are advised to always request a certificate of analysis for the specific lot they are purchasing.

SupplierProduct NameCAS NumberStated Purity
Larodan1,2-Palmitin-3-Elaidin93452-43-8>99%[1]
Cayman Chemical1,2-Dipalmitoyl-3-Elaidoyl-rac-glycerol93452-43-8≥95%[2]

Alternative Triacylglycerols

Depending on the specific research application, several alternative triacylglycerols with similar or different fatty acid compositions are available. These can serve as controls or be used in comparative studies.

Product NameSupplierStated Purity
1,2-Dipalmitoyl-3-oleoyl-rac-glycerolBiomol>95%[3]
1,2-Dipalmitoyl-rac-glycerolSigma-Aldrich≥99%[4]
1,2-Dioleoyl-3-palmitoyl-rac-glycerolSimson PharmaCertificate of Analysis provided[5]
1,2-Dioleoyl-3-palmitoyl-rac-glycerolLGC Standards>95% (HPLC)[6]

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound requires robust analytical techniques. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Intact Triacylglycerol Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful method for separating intact triacylglycerol species based on their partition number, which is related to the chain length and degree of unsaturation of the fatty acid constituents.

Instrumentation and Columns:

  • HPLC system with a gradient pump and an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Acetone (HPLC grade)

  • Isopropanol or Chloroform:Methanol (2:1, v/v) for sample dissolution.

  • This compound sample

  • Triacylglycerol standards for calibration

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in isopropanol or a chloroform:methanol mixture to a known concentration (e.g., 1-5 mg/mL).

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Acetone

    • Gradient Elution: A common gradient starts with a higher proportion of acetonitrile and gradually increases the proportion of acetone to elute the more nonpolar triacylglycerols. A typical gradient might be:

      • 0-50 min: 0% to 35% B

      • 50-70 min: Hold at 35% B

      • 70-120 min: 35% to 80% B

      • 120-130 min: Hold at 80% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5-20 µL

  • Data Analysis:

    • Identify the peak corresponding to this compound based on retention time compared to a standard.

    • Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex centrifuge Centrifuge vortex->centrifuge filter Filter centrifuge->filter hplc_system HPLC System filter->hplc_system chromatogram Obtain Chromatogram hplc_system->chromatogram peak_integration Integrate Peaks chromatogram->peak_integration purity_calculation Calculate Purity peak_integration->purity_calculation

Fig. 1: HPLC Workflow for Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profile

GC-MS is used to determine the fatty acid composition of the triacylglycerol after converting the fatty acids into their volatile methyl ester derivatives (FAMEs). This method can identify and quantify any contaminating fatty acids.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for FAME analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Reagents:

  • This compound sample

  • Methanolic HCl (e.g., 2.5%) or BF3-methanol for transesterification.

  • Hexane (GC grade)

  • Internal standard (e.g., heptadecanoic acid methyl ester)

Procedure:

  • Transesterification (FAME Preparation):

    • Accurately weigh about 10 mg of the triacylglycerol sample into a screw-capped glass tube.

    • Add 2 mL of methanolic HCl and the internal standard.

    • Seal the tube and heat at 80°C for 2 hours.

    • After cooling, add 1 mL of hexane and 1 mL of water, and vortex thoroughly.

    • Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 min.

      • Ramp to 250°C at 10°C/min.

      • Hold at 250°C for 10 min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 50-550.

  • Data Analysis:

    • Identify the FAME peaks (methyl palmitate and methyl elaidate) by comparing their mass spectra and retention times with a standard FAME mixture.

    • Quantify the relative amounts of each fatty acid by integrating the peak areas and normalizing to the internal standard.

    • The purity is assessed by the relative percentage of palmitic and elaidic acid compared to other detected fatty acids.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh TAG transesterify Transesterification (to FAMEs) weigh->transesterify extract Hexane Extraction transesterify->extract gcms_system GC-MS System extract->gcms_system mass_spectra Obtain Mass Spectra gcms_system->mass_spectra peak_identification Identify FAMEs mass_spectra->peak_identification quantification Quantify Fatty Acids peak_identification->quantification

Fig. 2: GC-MS Workflow for Fatty Acid Profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy can confirm the structure of the triacylglycerol and provide information about the positional distribution of the fatty acids on the glycerol backbone.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum. Key signals for triacylglycerols include:

      • Glycerol backbone protons (δ 4.1-4.3 ppm and δ 5.2-5.3 ppm).

      • Vinylic protons of elaidic acid (δ ~5.3 ppm).

      • Methylene groups adjacent to the ester carbonyl (δ ~2.3 ppm).

      • Alkyl chain methylene and methyl groups (δ 0.8-1.6 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum. Key signals include:

      • Carbonyl carbons (δ ~172-173 ppm).

      • Vinylic carbons of elaidate (δ ~130 ppm).

      • Glycerol backbone carbons (δ ~62 and ~69 ppm).

      • Alkyl chain carbons (δ ~14-34 ppm).

  • Data Analysis:

    • Integration of the ¹H NMR signals can provide quantitative information about the ratio of different types of protons, which can be used to confirm the fatty acid composition.

    • The chemical shifts in the ¹³C NMR spectrum, particularly of the carbonyl carbons, can provide information about the position of the fatty acids on the glycerol backbone.

Signaling Pathways Involving Palmitic and Elaidic Acid

The constituent fatty acids of this compound, palmitic acid (a saturated fatty acid) and elaidic acid (a trans fatty acid), are known to modulate various signaling pathways, particularly in the context of cancer and cardiovascular disease.

Palmitic Acid in Cancer Signaling:

Palmitic acid can promote cancer cell proliferation and metastasis through various mechanisms, including the activation of pro-survival pathways like PI3K/Akt and the generation of oncogenic signaling lipids.[5][7][8]

Palmitic_Acid_Signaling PA Palmitic Acid Uptake Cellular Uptake PA->Uptake PI3K_Akt PI3K/Akt Pathway Uptake->PI3K_Akt Oncogenic_Lipids Oncogenic Lipids (e.g., LPA, C1P) Uptake->Oncogenic_Lipids Proliferation Cell Proliferation PI3K_Akt->Proliferation Oncogenic_Lipids->Proliferation Metastasis Metastasis Oncogenic_Lipids->Metastasis

Fig. 3: Palmitic Acid's Role in Cancer Signaling.

Elaidic Acid and Lipoprotein Metabolism:

Dietary elaidic acid has been shown to adversely affect lipoprotein metabolism by decreasing High-Density Lipoprotein (HDL) cholesterol and increasing the activity of Cholesteryl Ester Transfer Protein (CETP), which can contribute to an atherogenic lipid profile.[4]

Elaidic_Acid_Lipoprotein EA Elaidic Acid (Dietary Intake) CETP CETP Activity EA->CETP increases HDL_Metabolism HDL Metabolism EA->HDL_Metabolism alters CETP->HDL_Metabolism HDL_C HDL Cholesterol HDL_Metabolism->HDL_C decreases Atherosclerosis Increased Atherosclerosis Risk HDL_C->Atherosclerosis

Fig. 4: Elaidic Acid's Impact on Lipoprotein Metabolism.

By employing the outlined analytical methods and being aware of the potential biological activities of its constituent fatty acids, researchers can ensure the quality of their studies and accurately interpret their findings when using this compound.

References

Functional differences between 1,2-Palmitate-3-elaidate and other trans fatty acid-containing triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the functional differences between the specific trans fatty acid-containing triglyceride, 1,2-Palmitate-3-elaidate, and other triglycerides containing trans fatty acids. While direct experimental data on this compound is limited, this document synthesizes current knowledge on the metabolic and signaling impacts of its constituent fatty acids—palmitic acid and elaidic acid—to provide a predictive functional profile. This guide is intended for researchers, scientists, and drug development professionals investigating the cardiometabolic effects of specific dietary lipids.

Introduction

Trans fatty acids (TFAs) are unsaturated fatty acids with at least one double bond in the trans configuration. While some TFAs occur naturally in ruminant products, industrial processing of vegetable oils is the primary source of TFAs in the human diet. Extensive research has linked the consumption of industrial TFAs to an increased risk of cardiovascular disease, insulin resistance, and inflammation. However, the specific biological effects of individual triglyceride structures containing TFAs are less understood. This guide focuses on this compound, a mixed saturated and trans fatty acid triglyceride, to explore its potential functional differences compared to other TFA-containing triglycerides.

The positioning of fatty acids on the glycerol backbone of a triglyceride can significantly influence its digestion, absorption, and subsequent metabolic fate. Therefore, the specific structure of this compound, with two saturated palmitic acid molecules at the sn-1 and sn-2 positions and the trans fatty acid elaidate at the sn-3 position, suggests a unique metabolic profile.

Comparative Metabolic and Signaling Effects

The functional consequences of this compound are likely a composite of the effects of its constituent fatty acids, modulated by their stereospecific positions.

Lipoprotein Profile and Atherogenesis

Dietary trans fatty acids are known to adversely affect the lipoprotein profile by increasing LDL ("bad") cholesterol and decreasing HDL ("good") cholesterol. Elaidic acid, the trans isomer of oleic acid, has been shown to be particularly detrimental to lipoprotein profiles, even more so than some saturated fatty acids.[1] The presence of elaidic acid in this compound suggests a similar negative impact on lipoproteins.

In contrast, palmitic acid's effect on lipoproteins is more complex and may depend on the overall dietary context.[2][3] The combination of palmitic acid and elaidic acid in a single triglyceride could potentially have a synergistic or unique effect on lipoprotein metabolism and atherogenesis. Triglycerides and triglyceride-rich lipoproteins themselves are recognized as independent risk factors for atherosclerosis, contributing to inflammation and endothelial dysfunction.[4][5][6]

Inflammation and Endothelial Dysfunction

Both saturated fatty acids, like palmitic acid, and trans fatty acids, like elaidic acid, can induce pro-inflammatory responses in various cell types, including macrophages and endothelial cells.[7][8][9][10] This can lead to endothelial dysfunction, a key early event in the development of atherosclerosis. The specific structure of this compound may influence its interaction with cellular receptors and signaling pathways involved in inflammation. For instance, studies have shown that trans fatty acids can exacerbate intestinal inflammation and impair glucose tolerance to a greater extent than saturated fatty acids.[11]

Insulin Signaling and Glucose Metabolism

Trans fatty acids have been implicated in the development of insulin resistance. Elaidic acid has been shown to suppress insulin signaling for glucose uptake in adipocytes through mechanisms distinct from saturated fatty acids like stearate.[12] Palmitic acid can also induce insulin resistance, in part by promoting the synthesis of diacylglycerols that activate protein kinase C isoforms, which in turn inhibit insulin signaling.[13] The combined presence of palmitic acid and elaidic acid in this compound could potentially lead to a more pronounced disruption of insulin signaling and glucose metabolism.

Data Summary

The following tables summarize the expected effects of this compound in comparison to other triglyceride types based on the known effects of its constituent fatty acids.

Table 1: Comparative Effects on Lipoprotein Profile

Triglyceride TypeExpected Effect on LDL-CExpected Effect on HDL-CAtherogenic Potential
This compound IncreaseDecreaseHigh
Trielaidin (EEE) IncreaseDecreaseHigh
Tripalmitin (PPP) IncreaseVariableModerate to High
Triolein (OOO) Neutral/Slight DecreaseNeutral/Slight IncreaseLow

Table 2: Comparative Effects on Inflammation and Cellular Signaling

Triglyceride TypePro-inflammatory PotentialEffect on Endothelial FunctionImpact on Insulin Signaling
This compound HighNegativeNegative
Trielaidin (EEE) HighNegativeNegative
Tripalmitin (PPP) Moderate to HighNegativeNegative
Triolein (OOO) LowNeutral/PositiveNeutral/Positive

Experimental Protocols

Lipid Extraction and Analysis

A common method for extracting lipids from biological samples is a modification of the Folch procedure.

  • Homogenization: Homogenize tissue samples in a 2:1 (v/v) mixture of chloroform and methanol.

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation. The lower chloroform phase will contain the lipids.

  • Evaporation and Reconstitution: Aspirate the upper aqueous phase. Evaporate the chloroform from the lower phase under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for further analysis.

  • Triglyceride Quantification: Triglycerides can be quantified using enzymatic colorimetric assays that measure the glycerol released after lipase-mediated hydrolysis.

  • Fatty Acid Composition: To determine the fatty acid composition, triglycerides are transesterified to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography (GC).

Cell Culture Experiments
  • Cell Lines: Human aortic endothelial cells (HAECs), human macrophages (e.g., THP-1 derived), and hepatocytes (e.g., HepG2) are relevant cell lines for studying the effects of specific triglycerides.

  • Treatment: Prepare triglyceride-BSA complexes to deliver the lipids to the cells in culture.

  • Endpoint Assays:

    • Inflammation: Measure the expression and secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or qPCR.

    • Endothelial Activation: Assess the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) using flow cytometry or western blotting.

    • Insulin Signaling: Evaluate the phosphorylation status of key signaling proteins like Akt and ERK1/2 using western blotting after insulin stimulation.

    • Glucose Uptake: Measure glucose uptake using radiolabeled glucose analogs (e.g., 2-deoxy-D-[³H]glucose).

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways affected by this compound, based on the known effects of palmitic acid and elaidic acid.

Palmitate_Induced_Insulin_Resistance Palmitate Palmitate DAG Diacylglycerol (DAG) Synthesis Palmitate->DAG PKC Protein Kinase C (PKC) Activation DAG->PKC IRS1 IRS-1 PKC->IRS1  Serine Phosphorylation PI3K PI3K IRS1->PI3K Inhibition Insulin_Signaling Insulin Signaling Inhibition Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Palmitate-induced insulin resistance pathway.

Trans_Fatty_Acid_Inflammatory_Pathway TFA Trans Fatty Acid (e.g., Elaidate) TLR4 Toll-like Receptor 4 (TLR4) TFA->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Experimental_Workflow_Triglyceride_Effects cluster_synthesis Triglyceride Synthesis cluster_cell_culture Cell Culture Experiments cluster_animal_studies In Vivo Studies TG_Synthesis Synthesis of This compound & Control TGs Cell_Treatment Treatment of Macrophages, Endothelial Cells, Hepatocytes TG_Synthesis->Cell_Treatment Animal_Feeding Feed Diets Containing Specific Triglycerides TG_Synthesis->Animal_Feeding Lipid_Uptake Measure Lipid Uptake Cell_Treatment->Lipid_Uptake Signaling_Analysis Analyze Signaling Pathways (Western Blot, qPCR) Cell_Treatment->Signaling_Analysis Functional_Assays Perform Functional Assays (Inflammation, Glucose Uptake) Cell_Treatment->Functional_Assays Lipoprotein_Analysis Analyze Lipoprotein Profile (FPLC) Animal_Feeding->Lipoprotein_Analysis Atherosclerosis_Assessment Assess Atherosclerotic Plaque Formation Animal_Feeding->Atherosclerosis_Assessment

References

Safety Operating Guide

Proper Disposal of 1,2-Palmitate-3-elaidate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 1,2-Palmitate-3-elaidate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper handling of this compound.

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure the following personal protective equipment (PPE) is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills.

In case of accidental exposure:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.

  • Inhalation: Move to fresh air.

Physical and Chemical Properties Summary

Understanding the properties of this compound is essential for its safe handling and disposal. The following table summarizes key data, compiled from information on its constituent fatty acids, palmitic acid and elaidic acid, and similar triglycerides.

PropertyValue
Appearance Solid
Solubility in Water Insoluble
Primary Components Palmitic Acid, Elaidic Acid, Glycerol

Step-by-Step Disposal Procedure

Given that this compound is a non-hazardous, water-insoluble solid, the recommended disposal method is as solid waste.

  • Ensure Proper Labeling: Confirm that the container holding the this compound is clearly and accurately labeled.

  • Solidify if Necessary: If the compound is in a liquid or semi-solid state, it must be solidified before disposal. This can be achieved by absorbing it with a non-hazardous absorbent material such as vermiculite, sand, or a commercial absorbent pad.

  • Package for Disposal:

    • Place the solidified material or the original container with the solid compound into a larger, sealable, and clearly labeled waste container.

    • The outer container should be marked as "non-hazardous laboratory waste" or as per your institution's specific guidelines.

  • Consult Institutional Guidelines: Before final disposal, consult your institution's EHS or laboratory manager to confirm the correct waste stream for non-hazardous solid chemical waste.[1][2][3]

  • Dispose in Designated Area: Place the packaged waste in the designated collection area for non-hazardous solid laboratory waste. Do not dispose of it in regular office trash to avoid confusion and ensure proper handling by custodial staff.[3]

Important Note: Never dispose of liquid this compound down the drain, as it is insoluble in water and can cause blockages.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal is_solid Is the waste in a solid form? start->is_solid solidify Solidify with non-hazardous absorbent material (e.g., vermiculite, sand) is_solid->solidify No package Package in a sealed, labeled container for non-hazardous solid waste is_solid->package Yes solidify->package consult_ehs Consult institutional EHS for final disposal location package->consult_ehs dispose Dispose in designated non-hazardous solid waste stream consult_ehs->dispose

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Personal protective equipment for handling 1,2-Palmitate-3-elaidate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-Palmitate-3-elaidate. The following procedures are designed to ensure safe handling, operation, and disposal of this substance in a laboratory setting. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound, particularly in its solid or powdered form, to prevent irritation and ensure personal safety.[1][2][3][4][5]

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from dust particles that may cause irritation.[2]
Hand Protection Nitrile or vinyl glovesPrevents direct skin contact. Although not considered a skin irritant, good practice dictates avoiding direct contact with any chemical.[2][3]
Body Protection Laboratory coatProtects clothing and skin from potential spills.
Respiratory Protection Not generally required under normal use conditions with adequate ventilation. A dust mask or use of a fume hood is recommended when handling large quantities or if dust is generated.[2][4]Minimizes inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Follow these steps for the safe handling and weighing of this compound in a laboratory environment.

Preparation:

  • Designate a Work Area: Prepare a clean, designated area for handling the compound. For powdered substances, it is best to work in an area with controlled ventilation, such as a chemical fume hood, to minimize dust dispersal.[9][10]

  • Assemble PPE: Before handling the substance, ensure all necessary personal protective equipment is worn correctly.

Weighing and Handling:

  • Use Appropriate Tools: When weighing, never place chemicals directly on the balance pan. Use weighing paper or a weigh boat.[11]

  • Minimize Dust: Handle the powder carefully to avoid creating dust. If possible, use a spatula to transfer the substance.[9] Consider purchasing pre-weighed amounts if available to reduce handling.[10]

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and absorption of moisture.[9][12] Ensure all containers are clearly labeled.[13]

  • Avoid Contamination: Do not handle objects to be weighed with bare hands; use tongs, paper towels, or gloves.[11]

Post-Handling:

  • Clean Up: Promptly clean any spills according to your laboratory's standard procedures for non-hazardous materials. Wet cleaning methods or a HEPA vacuum are effective for powders.[9]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn.

Disposal Plan

The disposal of this compound and its containers should be done in accordance with institutional and local regulations. As a non-hazardous substance, the following general guidelines apply:

Waste Chemical Disposal:

  • Solid Waste: Uncontaminated, solid this compound can likely be disposed of in the regular laboratory trash. However, it is crucial to first obtain approval from your institution's Environmental Health and Safety (EHS) department.[14][15]

  • Liquid Waste: If dissolved in a non-hazardous solvent, it may be permissible to dispose of it down the drain with copious amounts of water, pending EHS approval.[14][16]

Container Disposal:

  • Empty Containers: Ensure containers are fully empty.[14]

  • Clean Containers: If required by your facility, rinse the empty container with a suitable solvent. The rinsate may need to be collected as chemical waste.[17]

  • Deface Labels: Before disposing of the container in the regular trash or recycling, remove or deface the label to prevent misidentification.[14]

Safety Workflow Diagram

The following diagram illustrates the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling & Weighing cluster_post Post-Handling & Disposal prep1 Review SDS of Similar Compounds prep2 Designate Work Area (Fume Hood if Powder) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Use Weigh Boat/Paper prep3->handle1 handle2 Minimize Dust Generation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Clean Spills Immediately handle3->post1 post2 Wash Hands Thoroughly post1->post2 post3 Dispose of Waste per EHS Guidelines post2->post3 post4 Clean and Deface Empty Containers post3->post4

Figure 1. A workflow diagram outlining the key safety procedures for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Palmitate-3-elaidate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Palmitate-3-elaidate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。